Product packaging for 5-Fluoro-2-methylpiperidine(Cat. No.:)

5-Fluoro-2-methylpiperidine

Cat. No.: B15226373
M. Wt: 117.16 g/mol
InChI Key: RDCNWGJQEZPYLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Fluoro-2-methylpiperidine hydrochloride is a fluorinated piperidine derivative of interest in medicinal chemistry and drug discovery research. With the molecular formula C 6 H 13 The introduction of a fluorine atom into a lead compound is a common strategy in pharmaceutical development to modulate key properties such as metabolic stability, membrane permeability, and bioavailability . The piperidine scaffold is a privileged structure in medicinal chemistry, found in a wide range of bioactive molecules. Researchers can utilize this chemical to explore structure-activity relationships (SAR) and develop novel therapeutic agents . The hydrochloride salt form of this compound, offered for research purposes, typically enhances stability and solubility for handling and experimental use. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12FN B15226373 5-Fluoro-2-methylpiperidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12FN

Molecular Weight

117.16 g/mol

IUPAC Name

5-fluoro-2-methylpiperidine

InChI

InChI=1S/C6H12FN/c1-5-2-3-6(7)4-8-5/h5-6,8H,2-4H2,1H3

InChI Key

RDCNWGJQEZPYLB-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CN1)F

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 5-Fluoro-2-methylpiperidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structural features of 5-Fluoro-2-methylpiperidine, a fluorinated heterocyclic compound of interest in medicinal chemistry and drug development. This document summarizes its known chemical data, provides a plausible experimental protocol for its synthesis, and discusses its structural characteristics, including stereoisomerism and conformational analysis.

Core Chemical Properties

PropertyThis compound Hydrochloride2-Methylpiperidine (Free Base)
Molecular Formula C₆H₁₃ClFN[1]C₆H₁₃N
Molecular Weight 153.62 g/mol [1]99.17 g/mol
CAS Number 1780209-09-7109-05-7
Boiling Point Not Available118-119 °C
Melting Point Not Available-4 to -5 °C
Density Not Available0.844 g/mL at 25 °C
Solubility Not AvailableSoluble in water

Chemical Structure and Stereoisomerism

This compound possesses a piperidine ring structure substituted with a fluorine atom at the 5-position and a methyl group at the 2-position. This substitution pattern gives rise to multiple stereoisomers due to the presence of two chiral centers at C2 and C5. The possible stereoisomers are (2R, 5R), (2S, 5S), (2R, 5S), and (2S, 5R). The relative stereochemistry of the substituents (cis or trans) significantly influences the molecule's three-dimensional conformation and, consequently, its biological activity.

The piperidine ring exists in a chair conformation to minimize steric strain. The substituents (fluorine and methyl groups) can occupy either axial or equatorial positions. The conformational preference is governed by a combination of steric and electronic factors. For fluorinated piperidines, electrostatic interactions between the carbon-fluorine dipole and the nitrogen lone pair or N-H bond can play a significant role in determining the favored conformation. Generally, there is a tendency for the fluorine atom to occupy an axial position in the protonated form due to favorable hyperconjugative and electrostatic interactions.

Logical Relationship of Stereoisomers

G Stereoisomers of this compound cluster_enantiomers1 Enantiomeric Pair 1 (cis) cluster_enantiomers2 Enantiomeric Pair 2 (trans) This compound This compound (2R, 5S) (2R, 5S) This compound->(2R, 5S) (2S, 5R) (2S, 5R) This compound->(2S, 5R) (2R, 5R) (2R, 5R) This compound->(2R, 5R) (2S, 5S) (2S, 5S) This compound->(2S, 5S) (2R, 5S)->(2S, 5R) Enantiomers (2R, 5S)->(2R, 5R) Diastereomers (2R, 5S)->(2S, 5S) Diastereomers (2S, 5R)->(2R, 5R) Diastereomers (2S, 5R)->(2S, 5S) Diastereomers (2R, 5R)->(2S, 5S) Enantiomers

Caption: Relationship between the stereoisomers of this compound.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of saturated nitrogen heterocycles like piperidines is the catalytic hydrogenation of their aromatic precursors, in this case, 5-fluoro-2-methylpyridine.

Reaction: Catalytic Hydrogenation of 5-Fluoro-2-methylpyridine

Reagents and Materials:

  • 5-Fluoro-2-methylpyridine

  • Platinum(IV) oxide (PtO₂) or Palladium on carbon (Pd/C)

  • Methanol or Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Hydrogen gas (H₂)

  • High-pressure hydrogenation apparatus (e.g., Parr shaker)

Procedure:

  • In a high-pressure reaction vessel, dissolve 5-fluoro-2-methylpyridine in a suitable solvent such as methanol or ethanol.

  • Add a catalytic amount of platinum(IV) oxide or palladium on carbon.

  • Add concentrated hydrochloric acid to the mixture. The acid protonates the pyridine ring, facilitating the hydrogenation process.

  • Seal the reaction vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to a pressure of approximately 50 psi.

  • Agitate the mixture at room temperature for several hours (e.g., 5 hours) or until the reaction is complete, which can be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After the reaction is complete, carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the catalyst.

  • The resulting solution contains the hydrochloride salt of this compound. The solvent can be removed under reduced pressure to yield the crude product.

  • The product can be further purified by recrystallization. To obtain the free base, the hydrochloride salt can be neutralized with a suitable base (e.g., sodium hydroxide) followed by extraction with an organic solvent.

Experimental Workflow for Synthesis

G Synthesis of this compound A 5-Fluoro-2-methylpyridine B Dissolve in Solvent (e.g., Methanol) A->B C Add Catalyst (PtO₂) and HCl B->C D Hydrogenation (H₂, 50 psi) C->D E Reaction Work-up (Filtration) D->E F This compound Hydrochloride E->F G Neutralization and Extraction F->G H This compound (Free Base) G->H

Caption: A plausible workflow for the synthesis of this compound.

Spectroscopic Characterization

While specific spectra for this compound were not found, the expected spectral characteristics can be inferred from its structure and data for analogous compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum would be complex due to the presence of multiple diastereomers. Key signals would include a doublet for the methyl group protons, and complex multiplets for the methine protons at C2 and C5, and the methylene protons of the piperidine ring. The coupling of protons with the fluorine atom would result in further splitting of the signals for protons on C5 and adjacent carbons.

    • ¹³C NMR: The spectrum would show six distinct signals for the six carbon atoms. The carbon atom attached to the fluorine (C5) would exhibit a large one-bond carbon-fluorine coupling constant. The chemical shifts would be indicative of a saturated heterocyclic system.

    • ¹⁹F NMR: A signal corresponding to the fluorine atom at the 5-position would be observed, and its coupling with adjacent protons would provide information about the stereochemistry.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum would be characterized by C-H stretching vibrations of the methyl and piperidine ring protons, typically in the 2850-3000 cm⁻¹ region.

    • An N-H stretching vibration would be observed around 3300-3500 cm⁻¹ for the free base.

    • A C-F stretching vibration would be present, typically in the region of 1000-1400 cm⁻¹.

  • Mass Spectrometry (MS):

    • The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.

    • Fragmentation patterns would likely involve the loss of the methyl group, the fluorine atom, and cleavage of the piperidine ring. For the hydrochloride salt, the mass spectrum would typically show the mass of the protonated free base. The exact mass of this compound hydrochloride is 153.0720553 g/mol [1].

Biological Activity and Potential Applications

While specific biological studies on this compound are not extensively documented in the public domain, the piperidine scaffold is a common motif in many biologically active compounds and approved drugs. The introduction of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity to biological targets.

Derivatives of fluorinated piperidines have been investigated for a range of therapeutic applications, including as:

  • Anticancer agents: Certain fluorinated heterocyclic compounds have shown promising cytotoxicity against various cancer cell lines.

  • Antimicrobial agents: The piperidine nucleus is found in several natural and synthetic compounds with antibacterial and antifungal properties.

  • Central Nervous System (CNS) agents: The piperidine scaffold is a key component of many drugs targeting CNS receptors, and fluorination can enhance their blood-brain barrier penetration.

The potential biological activity of this compound would be highly dependent on its specific stereochemistry. Further research is required to elucidate the pharmacological profile of the individual stereoisomers of this compound.

G A This compound (Specific Stereoisomer) B Biological Target (e.g., GPCR, Ion Channel, Enzyme) A->B Binding C Conformational Change in Target B->C D Downstream Signaling Cascade C->D E Cellular Response (e.g., Inhibition of Proliferation, Neurotransmission Modulation) D->E

References

An In-depth Technical Guide to the Physicochemical Characteristics of 5-Fluoro-2-methylpiperidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-2-methylpiperidine is a fluorinated derivative of the piperidine scaffold, a ubiquitous structural motif in medicinal chemistry. The introduction of a fluorine atom can significantly modulate the physicochemical properties of the parent molecule, influencing its potency, metabolic stability, and pharmacokinetic profile. This technical guide provides a summary of the available physicochemical data for this compound and its related analogs. It also outlines detailed experimental protocols for the determination of key physicochemical parameters, offering a framework for the comprehensive characterization of this and similar compounds in a drug discovery and development context.

Physicochemical Properties

The experimental determination of the physicochemical properties of this compound is not extensively reported in publicly available literature. However, data for the closely related parent compound, 2-methylpiperidine, can provide valuable estimates. It is crucial to note that the presence of the fluorine atom will alter these values, generally increasing lipophilicity and potentially affecting basicity.

Quantitative Data Summary

The following table summarizes the available experimental data for 2-methylpiperidine, which can be used as a proxy for this compound, alongside general information for the hydrochloride salt of this compound.

PropertyValue (2-Methylpiperidine)Value (this compound hydrochloride)
Molecular Formula C₆H₁₃N[1][2][3]C₆H₁₃ClFN[4]
Molecular Weight 99.17 g/mol [5]153.62 g/mol [4]
Melting Point -4.6 °C[1][2]Not available
Boiling Point 118-119 °C[6]Not available
Density 0.844 g/mL at 25 °C[6]Not available
pKa Not availableNot available
logP 1.477[1]Not available
Water Solubility Soluble[2][5]Not available

Note: The pKa of piperidine is approximately 11.2. The methyl group in 2-methylpiperidine is expected to slightly increase the pKa due to its electron-donating inductive effect. Conversely, the electron-withdrawing nature of the fluorine atom in this compound is expected to decrease the pKa relative to 2-methylpiperidine.

Experimental Protocols

Accurate determination of physicochemical parameters is fundamental for drug development. The following are detailed, generalized protocols for key experiments.

Determination of pKa by Potentiometric Titration

The dissociation constant (pKa) is a critical parameter that governs the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and target binding.[7][8][9]

Principle: A solution of the compound is titrated with a standardized acid or base, and the pH is monitored using a calibrated pH meter. The pKa is the pH at which the compound is 50% ionized.[10]

Methodology:

  • Preparation of Solutions:

    • Prepare a 0.01 M solution of this compound in deionized water.

    • Prepare a standardized 0.1 M solution of hydrochloric acid (HCl).

    • Prepare a standardized 0.1 M solution of sodium hydroxide (NaOH).

  • Titration:

    • Place a known volume (e.g., 25 mL) of the this compound solution into a temperature-controlled beaker with a magnetic stirrer.

    • Immerse a calibrated pH electrode and a temperature probe into the solution.

    • Titrate the solution with the standardized HCl solution, adding small increments (e.g., 0.1 mL) and recording the pH after each addition.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added to generate a titration curve.

    • The pKa can be determined from the pH at the half-equivalence point.

    • Alternatively, the pKa can be calculated from the Henderson-Hasselbalch equation at various points along the titration curve.

Determination of logP by Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.[11][12]

Principle: The compound is partitioned between n-octanol and water. The concentrations of the compound in each phase are measured, and the logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[12][13]

Methodology:

  • Preparation of Phases:

    • Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing them to separate.

  • Partitioning:

    • Prepare a stock solution of this compound in the aqueous phase.

    • Add a known volume of the stock solution to a known volume of the n-octanol phase in a glass vial.

    • Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow for equilibrium to be reached.

    • Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification:

    • Carefully withdraw an aliquot from both the n-octanol and aqueous phases.

    • Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation:

    • Calculate the partition coefficient (P) as: P = [Concentration in octanol] / [Concentration in water].

    • The logP is the base-10 logarithm of P.

Determination of Aqueous Solubility

Aqueous solubility is a critical factor for drug absorption and formulation.[14][15][16]

Principle: An excess of the solid compound is equilibrated with an aqueous buffer at a specific temperature. The concentration of the dissolved compound in the saturated solution is then determined.[17]

Methodology:

  • Equilibration:

    • Add an excess amount of solid this compound to a vial containing a buffered aqueous solution of known pH (e.g., pH 7.4 phosphate-buffered saline).

    • Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation:

    • Filter the suspension through a low-binding filter (e.g., 0.22 µm PVDF) to remove the undissolved solid.

  • Quantification:

    • Dilute the filtrate with a suitable solvent.

    • Determine the concentration of the dissolved compound in the filtrate using a calibrated analytical method such as HPLC-UV or LC-MS.

  • Reporting:

    • The solubility is reported in units of µg/mL or mg/L.

Visualizations

Interrelationship of Physicochemical Properties

The following diagram illustrates the logical flow and interdependencies of the key physicochemical characteristics discussed, which collectively influence the drug-like properties of a compound.

Physicochemical_Properties cluster_Core Core Properties cluster_Influence Biological Influence pKa pKa Solubility Aqueous Solubility pKa->Solubility influences Absorption Absorption pKa->Absorption Distribution Distribution pKa->Distribution logP logP (Lipophilicity) logP->Solubility influences logP->Absorption logP->Distribution Metabolism Metabolism logP->Metabolism Excretion Excretion logP->Excretion Solubility->Absorption

Caption: Relationship between core physicochemical properties and their biological influence.

Experimental Workflow for Physicochemical Characterization

This diagram outlines a typical workflow for the experimental determination of the key physicochemical parameters.

Experimental_Workflow cluster_Experiments Physicochemical Assays cluster_Analysis Data Analysis & Modeling start Compound Synthesis (this compound) pKa_exp pKa Determination (Potentiometric Titration) start->pKa_exp logP_exp logP Determination (Shake-Flask Method) start->logP_exp sol_exp Solubility Assay (Equilibrium Method) start->sol_exp data_analysis Data Interpretation pKa_exp->data_analysis logP_exp->data_analysis sol_exp->data_analysis adme_model ADME Modeling data_analysis->adme_model end Drug Development Decision adme_model->end

Caption: Workflow for experimental physicochemical characterization.

References

A Prospective Analysis of 5-Fluoro-2-methylpiperidine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The piperidine scaffold is a cornerstone in medicinal chemistry, featured in a wide array of pharmaceuticals targeting central nervous system (CNS) disorders, pain, and metabolic diseases. The strategic incorporation of fluorine into drug candidates is a well-established method to enhance critical properties such as metabolic stability, lipophilicity, and binding affinity.[1][2][3] This whitepaper explores the prospective biological significance of a novel class of compounds: 5-Fluoro-2-methylpiperidine derivatives. Due to limited publicly available data on this specific scaffold, this document serves as a forward-looking guide, hypothesizing potential therapeutic applications and outlining a strategic framework for their synthesis and biological evaluation. By analyzing structurally related compounds, we project that this compound derivatives hold significant promise as modulators of CNS targets and enzymes implicated in metabolic and neurodegenerative diseases.

Introduction: The Rationale for this compound Derivatives

The piperidine ring is a privileged structure in drug design, offering a versatile, conformationally flexible, and synthetically accessible core.[4][5] Its derivatives are integral to numerous clinically approved drugs.[5] The introduction of a methyl group, as seen in various methylpiperidine compounds, can influence receptor selectivity and potency, often enhancing analgesic or other CNS-related activities.[6][7][8]

The addition of a fluorine atom can profoundly alter a molecule's physicochemical properties. Fluorine's high electronegativity and small size can increase metabolic stability by blocking sites of oxidative metabolism, enhance membrane permeability and blood-brain barrier penetration due to increased lipophilicity, and modulate binding affinity with target proteins through unique electronic interactions.[1][2][9] A recent study highlighted that fluorine substitution can also play a major role in the conformational preferences of piperidine rings, which can be critical for biological activity.[3]

The combination of a fluorine atom at the 5-position and a methyl group at the 2-position of the piperidine ring represents an unexplored chemical space. This unique substitution pattern may lead to novel pharmacological profiles, offering opportunities for the development of new therapeutics with improved efficacy and safety.

Prospective Biological Activities and Therapeutic Targets

Based on the known biological activities of analogous fluorinated and methylated piperidine structures, we can infer several promising therapeutic avenues for this compound derivatives.

Central Nervous System Disorders

Fluorinated piperidines are known to have applications for drugs targeting the CNS, partly due to the ability of fluorine to enhance blood-brain barrier penetration.[9] Furthermore, piperidine derivatives are foundational to many opioid analgesics that act on µ-opioid receptors.[6][7] It is plausible that this compound derivatives could be developed as novel analgesics, antipsychotics, or antidepressants.

Neurodegenerative Diseases

Recent research has explored fluorine-substituted piperidines as potential treatments for Alzheimer's disease.[10] These compounds have shown inhibitory effects on cholinesterases, enzymes that are key targets in Alzheimer's therapy.[10] The unique stereochemistry of this compound could offer novel interactions within the active sites of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Metabolic Diseases

A study on fluorine-substituted piperidines demonstrated significant α-glucosidase inhibitory activity, suggesting potential applications in the treatment of diabetes mellitus.[10] This enzyme is a target for controlling postprandial hyperglycemia. This compound derivatives could represent a new class of α-glucosidase inhibitors.

Quantitative Data Summary (Hypothetical)

As specific experimental data for this compound derivatives are not yet available, the following tables are presented as templates for organizing future research findings. These tables are designed for the clear and structured presentation of key quantitative metrics.

Table 1: In Vitro Receptor Binding Affinities (Hypothetical Data)

Compound IDTarget ReceptorBinding Affinity (Ki, nM)Assay Method
5F2MP-001µ-Opioid ReceptorData PendingRadioligand Competition
5F2MP-002Dopamine D2 ReceptorData PendingRadioligand Competition
5F2MP-003SERTData PendingRadioligand Competition

Table 2: In Vitro Enzyme Inhibition (Hypothetical Data)

Compound IDTarget EnzymeIC50 (µM)Inhibition Mechanism
5F2MP-004AcetylcholinesteraseData PendingEllman's Assay
5F2MP-005α-GlucosidaseData PendingChromogenic Assay
5F2MP-006MAO-BData PendingFluorometric Assay

Proposed Experimental Protocols

To systematically evaluate the biological activity of novel this compound derivatives, a standardized set of experimental protocols is proposed.

General Synthesis of this compound Scaffold

Recent advances in the synthesis of fluorinated piperidines often involve the hydrogenation of corresponding fluoropyridines.[11] A plausible synthetic route could start from a substituted fluoropyridine, followed by catalytic hydrogenation to yield the desired piperidine ring. The synthesis would require careful control of stereochemistry to produce specific isomers of this compound.

In Vitro Receptor Binding Assay (Example: µ-Opioid Receptor)
  • Objective: To determine the binding affinity of test compounds for the human µ-opioid receptor.

  • Materials: Membranes from CHO cells expressing the human µ-opioid receptor, [³H]-DAMGO (radioligand), test compounds, naloxone (positive control), scintillation fluid, filter plates, and a microplate scintillation counter.

  • Method:

    • Prepare serial dilutions of the this compound derivatives.

    • In a 96-well plate, incubate the cell membranes with a fixed concentration of [³H]-DAMGO and varying concentrations of the test compound.

    • Non-specific binding is determined in the presence of a saturating concentration of naloxone.

    • After incubation, the mixture is filtered, and the filters are washed to remove unbound radioligand.

    • Scintillation fluid is added to the filters, and radioactivity is quantified.

    • The Ki values are calculated using the Cheng-Prusoff equation.

In Vitro Enzyme Inhibition Assay (Example: Acetylcholinesterase)
  • Objective: To measure the inhibitory activity of test compounds against human acetylcholinesterase (AChE).

  • Materials: Recombinant human AChE, acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), test compounds, donepezil (positive control), and a microplate reader.

  • Method:

    • Pre-incubate the AChE enzyme with various concentrations of the this compound derivatives in a 96-well plate.

    • Initiate the enzymatic reaction by adding the substrate (acetylthiocholine) and DTNB.

    • The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.

    • Monitor the change in absorbance at 412 nm over time.

    • Calculate the rate of reaction and determine the IC50 value for each compound by fitting the data to a dose-response curve.

Visualizing Workflows and Pathways

To provide a clear visual representation of the proposed research strategy and potential biological mechanisms, the following diagrams have been generated using Graphviz.

G Proposed Drug Discovery Workflow for this compound Derivatives cluster_0 Discovery & Synthesis cluster_1 In Vitro Screening cluster_2 Lead Optimization cluster_3 In Vivo Evaluation Library Synthesis Library Synthesis Purification & Characterization Purification & Characterization Library Synthesis->Purification & Characterization Primary Screening Primary Screening (e.g., Receptor Binding) Purification & Characterization->Primary Screening Secondary Screening Secondary Screening (Functional Assays) Primary Screening->Secondary Screening Enzyme Inhibition Assays Enzyme Inhibition Assays Primary Screening->Enzyme Inhibition Assays Hit-to-Lead Hit-to-Lead Secondary Screening->Hit-to-Lead Enzyme Inhibition Assays->Hit-to-Lead ADME-Tox Profiling ADME/Tox Profiling Hit-to-Lead->ADME-Tox Profiling SAR Studies Structure-Activity Relationship (SAR) Hit-to-Lead->SAR Studies Animal Models Efficacy in Animal Models (e.g., Pain, Cognition) ADME-Tox Profiling->Animal Models SAR Studies->Library Synthesis Pharmacokinetics Pharmacokinetics Animal Models->Pharmacokinetics

Caption: Proposed drug discovery workflow for this compound derivatives.

G Hypothesized Cholinergic Signaling Pathway Modulation ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Muscarinic/Nicotinic Receptor ACh->Receptor Binds to Synaptic_Cleft Synaptic Cleft ACh Level AChE->Synaptic_Cleft Reduces 5F2MP 5-Fluoro-2-methyl- piperidine Derivative 5F2MP->AChE Inhibits Signal Downstream Signaling (e.g., Ca2+ influx, MAPK) Receptor->Signal Synaptic_Cleft->Receptor Activates Response Cellular Response (e.g., Improved Neuronal Function) Signal->Response

References

The Multifaceted Pharmacology of the 5-Fluoro-2-Methylpiperidine Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-fluoro-2-methylpiperidine moiety is a privileged scaffold in medicinal chemistry, serving as a key structural component in a diverse array of biologically active compounds. Its incorporation into molecules has led to the development of potent agents with applications in oncology, infectious diseases, and metabolic disorders. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of these compounds by altering their basicity, lipophilicity, and metabolic stability, as well as by participating in key binding interactions with biological targets. This technical guide provides an in-depth overview of the mechanisms of action for several classes of compounds built upon the this compound core, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Introduction

Piperidine is a fundamental heterocyclic amine that is a structural element in numerous pharmaceuticals and natural alkaloids.[1] Chemical modification of the piperidine ring, such as through fluorination and methylation, offers a powerful strategy to fine-tune the pharmacological profile of drug candidates. The this compound scaffold has emerged as a particularly valuable building block. This guide explores the distinct mechanisms of action of various derivatives, highlighting how this versatile scaffold contributes to their therapeutic effects.

Mechanisms of Action and Biological Targets

The biological activity of this compound derivatives is highly dependent on the other molecular components attached to the piperidine ring. Below, we detail the mechanisms of action for prominent classes of these compounds.

Aurora Kinase Inhibition in Oncology

A significant application of the this compound scaffold is in the development of Aurora kinase inhibitors for cancer therapy. Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis. Their overexpression is common in many human cancers, making them attractive targets for anticancer drug development.

Certain stereoisomers of 1-[(3-Chloro-2-fluoro-phenyl)methyl]-4-[[3-fluoro-6-[(5-methyl-1H-pyrazole-3-yl)amino]-2-pyridyl]methyl]-2-methyl-piperidine-4-carboxylic acid, which contain a fluorinated methylpiperidine ring, have been identified as potent Aurora kinase inhibitors.[2] These compounds exhibit inhibitory activity against Aurora A kinase, a key regulator of centrosome maturation, spindle assembly, and mitotic entry.

Signaling Pathway:

Aurora_Kinase_A_Pathway cluster_0 Mitotic Progression cluster_1 Inhibition Aurora_A Aurora Kinase A PLK1 Polo-like Kinase 1 Aurora_A->PLK1 Activates CDC25 CDC25 PLK1->CDC25 Activates CyclinB_CDK1 Cyclin B/CDK1 CDC25->CyclinB_CDK1 Activates Mitosis Mitotic Entry CyclinB_CDK1->Mitosis Inhibitor This compound Derivative Inhibitor->Aurora_A Inhibits

Figure 1: Simplified Aurora Kinase A signaling pathway and its inhibition.
Antibacterial Activity through Oxazolidinone Derivatives

The this compound scaffold has been incorporated into oxazolidinone derivatives, a class of synthetic antibiotics. These compounds are effective against a broad spectrum of bacteria, including drug-resistant strains like Staphylococcus and Streptococcus.[2]

While the precise mechanism for the specific this compound-containing oxazolidinone is not detailed in the provided search results, oxazolidinones generally act by inhibiting the initiation of bacterial protein synthesis. They bind to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the initiation complex.

Antidiabetic Effects via α-Glucosidase Inhibition

Derivatives of 4-(5-fluoro-2-substituted-1H-benzimidazol-6-yl)morpholine, which can be considered structurally related to fluorinated piperidines in their heterocyclic nature, have demonstrated significant α-glucosidase inhibitory potential.[3] α-Glucosidase is an enzyme responsible for breaking down complex carbohydrates into glucose. Inhibition of this enzyme delays carbohydrate digestion and glucose absorption, thereby lowering postprandial blood glucose levels. This makes it a key target in the management of type 2 diabetes. The piperidine nucleus in similar compounds has been noted to have a significant influence on biological activity.[3]

Cytotoxicity in Cancer Cells with Benzoxazole Derivatives

Novel 5-fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) benzoxazoles have been synthesized and evaluated for their cytotoxic effects on human lung carcinoma cells (A-549).[4][5] Some of these compounds have shown potential anticancer activity. The mechanism of cytotoxicity for this specific class of compounds is still under investigation but is a promising area for the development of new anticancer agents.

Quantitative Data Summary

The following table summarizes the available quantitative data for various derivatives containing a fluorinated piperidine or related scaffold.

Compound ClassTargetCell LineActivity MetricValueReference
5'-substituted 5-fluoropyrimidine nucleosidesAntitumorL1210 Leukemia (in vivo)% Increase in Life Span58-64%[6]
2'-Fluoro-5-ethyl-1-β-D-arabinofuranosyluracil (FEAU)Anti-herpes simplex virus-ED50<0.25 µM[7]
FEAUCell Growth Inhibition-ED50200 - 2,060 µM[7]
FEAUHSV-1 Thymidine Kinase-Ki0.6 µM[7]
FEAUHSV-2 Thymidine Kinase-Ki0.74 µM[7]
Alogliptin (contains piperidine)DPP-4-IC50< 10 nM[3]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are representative methodologies for assessing the biological activities of this compound derivatives.

In Vitro Cytotoxicity Assay (CellTiter-Glo® Luminescent Cell Proliferation Assay)

This method is used to determine the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.[4]

Protocol:

  • Cell Seeding: Plate cells (e.g., A-549 human lung carcinoma) in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 5-fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) benzoxazoles) and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • Reagent Addition: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and contains luciferase and its substrate to produce a luminescent signal proportional to the amount of ATP.

  • Signal Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antiviral Activity Assay (Inhibitory Concentration 50 Detection)

This assay determines the concentration of a compound required to inhibit viral replication by 50%.[8]

Protocol:

  • Cell Culture: Grow susceptible host cells (e.g., MDCK for influenza, Vero for HSV) in appropriate culture medium.

  • Viral Infection: Incubate different concentrations of the test compound with a known amount of virus (e.g., 100 TCID50) at a specific multiplicity of infection (MOI).

  • Cell Infection: Add the virus-compound mixture to the host cell monolayers.

  • Incubation: Incubate the infected cells for a period sufficient for viral replication to cause a cytopathic effect (CPE).

  • CPE Evaluation: Observe the cells microscopically for CPE and/or use a quantitative method (e.g., MTT assay) to assess cell viability.

  • IC50 Calculation: Determine the IC50 value as the compound concentration that reduces the viral CPE by 50% compared to the untreated virus control.

Experimental_Workflow cluster_workflow General Experimental Workflow for Biological Activity Screening Start Start Synthesis Compound Synthesis and Purification Start->Synthesis Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Primary_Screening Primary In Vitro Screening (e.g., Cytotoxicity, Enzyme Inhibition) Characterization->Primary_Screening Dose_Response Dose-Response and IC50/EC50 Determination Primary_Screening->Dose_Response Secondary_Assays Secondary Assays (e.g., Mechanism of Action Studies) Dose_Response->Secondary_Assays In_Vivo In Vivo Studies (Animal Models) Secondary_Assays->In_Vivo End Lead Optimization/Candidate Selection In_Vivo->End

Figure 2: Generalized workflow for the development and testing of novel compounds.

Conclusion

The this compound scaffold is a versatile and valuable component in modern drug discovery. Its incorporation into diverse molecular architectures has yielded potent inhibitors of key biological targets in oncology, infectious diseases, and metabolic disorders. The examples presented in this guide—from Aurora kinase inhibitors to potential antibacterial and antidiabetic agents—underscore the significant potential of this scaffold. Future research focusing on the synthesis of novel derivatives and a deeper understanding of their structure-activity relationships will likely lead to the development of new and improved therapeutic agents. The strategic use of fluorination on the piperidine ring continues to be a successful approach for enhancing the drug-like properties of small molecules.

References

Spectroscopic Data Interpretation for 5-Fluoro-2-methylpiperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the predicted spectroscopic data for 5-Fluoro-2-methylpiperidine. Due to the limited availability of direct experimental spectra for this specific compound, this document leverages data from the analogous compound, 2-methylpiperidine, and established principles of spectroscopic interpretation to provide a reliable predictive analysis. This guide is intended to assist researchers in identifying and characterizing this and similar fluorinated piperidine derivatives.

Predicted Spectroscopic Data

The introduction of a fluorine atom at the C-5 position of the 2-methylpiperidine ring is expected to induce significant changes in the spectroscopic properties of the molecule. The high electronegativity of fluorine will influence the electron density across the molecule, affecting the chemical shifts in NMR spectroscopy and the vibrational frequencies of nearby bonds in IR spectroscopy.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound is expected to show complex multiplets due to spin-spin coupling between protons and the fluorine atom. The chemical shifts are predicted based on the known spectrum of 2-methylpiperidine, with adjustments to account for the deshielding effect of the fluorine atom on nearby protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (J in Hz)
H-22.6 - 2.8m-
H-3ax1.2 - 1.4m-
H-3eq1.6 - 1.8m-
H-4ax1.3 - 1.5m-
H-4eq1.7 - 1.9m-
H-54.3 - 4.6dtmJ(H-F) ≈ 48, J(H-H) ≈ 4, 12
H-6ax2.5 - 2.7m-
H-6eq3.0 - 3.2m-
-CH₃1.0 - 1.2dJ ≈ 6-7
-NH1.5 - 2.5br s-
Predicted ¹³C NMR Data

The ¹³C NMR spectrum will be significantly influenced by the fluorine atom, with the carbon atom directly bonded to fluorine (C-5) exhibiting a large one-bond C-F coupling constant. The chemical shifts of other carbon atoms will also be affected, though to a lesser extent.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)Predicted C-F Coupling (J in Hz)
C-253 - 56~2
C-333 - 36~3
C-428 - 31~18
C-588 - 92~170
C-650 - 53~18
-CH₃21 - 24<1
Predicted Mass Spectrometry Data

The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z 117. The fragmentation pattern is predicted to be similar to that of 2-methylpiperidine, with characteristic losses of methyl and ethyl fragments. The presence of fluorine may also lead to fragments containing the C-F bond.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

m/zPredicted Fragment
117[M]⁺
102[M - CH₃]⁺
88[M - C₂H₅]⁺
58[C₃H₆N]⁺
Predicted Infrared (IR) Spectroscopy Data

The IR spectrum will display characteristic absorption bands for the N-H and C-H stretching vibrations. The C-F bond will also have a characteristic stretching absorption in the fingerprint region.

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration
3300 - 3500N-H stretch (secondary amine)
2850 - 2960C-H stretch (aliphatic)
1450 - 1470C-H bend (scissoring)
1000 - 1100C-F stretch

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a longer acquisition time with a higher number of scans is necessary.

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced directly via a direct insertion probe or, if volatile, through a gas chromatograph (GC-MS).

  • Ionization Method: Electron Ionization (EI) is a common method for small organic molecules. A standard electron energy of 70 eV is typically used.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

  • Data Acquisition: The mass spectrum is recorded over a suitable mass range (e.g., m/z 10-200).

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet or a Nujol mull can be prepared.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹). A background spectrum is first collected and then automatically subtracted from the sample spectrum.

Visualization of Spectroscopic Interpretation Workflow

The following diagrams illustrate the logical workflow for interpreting spectroscopic data to elucidate the structure of an organic molecule like this compound.

Spectroscopic_Workflow cluster_Techniques Spectroscopic Techniques cluster_Information Extracted Information cluster_Analysis Structural Elucidation NMR NMR Spectroscopy (¹H, ¹³C) NMR_info Chemical Shifts Coupling Constants Integration NMR->NMR_info MS Mass Spectrometry MS_info Molecular Weight Elemental Formula Fragmentation Pattern MS->MS_info IR Infrared Spectroscopy IR_info Functional Groups IR->IR_info Connectivity Connectivity of Atoms NMR_info->Connectivity MS_info->Connectivity IR_info->Connectivity Structure Final Structure (this compound) Connectivity->Structure

Caption: Overall workflow of spectroscopic data interpretation.

NMR_Interpretation cluster_Data NMR Data cluster_Interpretation Interpretation cluster_Structure Structural Information Chem_Shift Chemical Shifts (δ) Electronic_Env Electronic Environment of Nuclei Chem_Shift->Electronic_Env Coupling Coupling Constants (J) Neighboring_Nuclei Number and Proximity of Neighboring Nuclei Coupling->Neighboring_Nuclei Integration Integration Proton_Ratio Ratio of Protons Integration->Proton_Ratio Connectivity Atom Connectivity Electronic_Env->Connectivity Neighboring_Nuclei->Connectivity Proton_Ratio->Connectivity Stereochemistry Stereochemical Relationships Connectivity->Stereochemistry Final_Structure Confirmation of Structure Stereochemistry->Final_Structure

Caption: Logical relationships in NMR data interpretation.

An In-depth Technical Guide to the Role of Fluorine in Piperidine Ring Conformation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast number of pharmaceuticals.[1] The strategic introduction of fluorine into this heterocyclic system offers a powerful tool to modulate critical drug properties, including metabolic stability, pKa, and lipophilicity.[2][3] A particularly profound consequence of fluorination is its influence on the conformational equilibrium of the piperidine ring. Contrary to simple steric predictions, fluorine substituents often exhibit a strong preference for the sterically more hindered axial position. This guide provides a detailed examination of the underlying stereoelectronic principles governing this behavior, presents quantitative conformational data, outlines key experimental protocols for analysis, and discusses the implications for rational drug design.

Fundamental Stereoelectronic Effects of Fluorine

The conformational preference of a fluorine atom on a piperidine ring is dictated by a complex interplay of several competing factors, rather than steric bulk alone. In many cases, attractive electrostatic and hyperconjugative interactions overcome the classical steric repulsion that would favor the equatorial position.[2]

The primary forces influencing conformation are:

  • Charge-Dipole Interactions: In protonated piperidinium salts, a strong electrostatic attraction can exist between the positive charge on the nitrogen (N-H+) and the electronegative fluorine atom. This interaction is maximized when the C-F bond is axial, leading to significant stabilization.[4][5]

  • Hyperconjugation (Gauche Effect): The axial preference is also stabilized by hyperconjugative interactions. This involves the donation of electron density from an anti-periplanar C-H or C-C bond's σ orbital into the low-lying antibonding σ* orbital of the C-F bond (σ(C-H) → σ*(C-F)).[4][5] This stereoelectronic effect is a manifestation of the gauche effect.

  • Solvation and Dipole Moment: The polarity of the solvent plays a crucial role.[4][6] Conformations with a larger molecular dipole moment are preferentially stabilized in polar solvents. In some cases, this can invert the conformational preference observed in the gas phase or in non-polar solvents.[4] For instance, while the axial conformer is often favored, the equatorial conformer of 4-fluoropiperidinium salt was found to be dominant in aqueous solution due to its significantly larger dipole moment.[4]

  • Steric Repulsion: This is the classical 1,3-diaxial interaction that disfavors the axial position for substituents. While fluorine is relatively small, this effect is always a consideration and can be outweighed by the aforementioned stabilizing forces.[5]

The following diagram illustrates the logical relationship between these governing principles.

G cluster_0 Governing Principles cluster_1 Conformational Outcome Center Fluorine on Piperidine Ring Steric Steric Repulsion (1,3-diaxial) Center->Steric Electrostatic Charge-Dipole Interactions Center->Electrostatic Hyperconj Hyperconjugation (σ → σ*) Center->Hyperconj Solvation Solvation / Dipole Effects Center->Solvation Equatorial Favors EQUATORIAL Conformer Steric->Equatorial Disfavors Axial Axial Favors AXIAL Conformer Electrostatic->Axial Stabilizes Axial (e.g., in salts) Hyperconj->Axial Stabilizes Axial (gauche effect) Solvation->Axial Can stabilize more polar conformer Solvation->Equatorial Can stabilize more polar conformer

Figure 1. Interplay of forces governing fluorine's conformational preference.

Quantitative Conformational Analysis

Systematic studies combining NMR spectroscopy and DFT calculations have quantified the conformational preferences for a range of fluorinated piperidines. The free enthalpy difference (ΔG) between the equatorial and axial conformers serves as a key metric, with a negative value indicating a preference for the axial conformer.

Conformational Free Enthalpy Differences (ΔG)

The following tables summarize computational (DFT) and experimental (NMR) data for various N-substituted 3-fluoropiperidines and 3,5-difluoropiperidines.[7] The data highlights a general and strong preference for the axial fluorine conformation across different electronic environments at the nitrogen atom.[7]

Table 1: Conformational Data for 3-Fluoropiperidine Derivatives (1A-C)

Compound N-Substituent (R) ΔG (kcal/mol) in Solution ΔG (kcal/mol) Gas Phase Experimental Observation
1A TFA (in CHCl₃) -4.4 -3.2 Axial
1B H₂Cl (in H₂O) -5.1 -0.1 Axial
1C H (in H₂O) -4.2 -2.6 Axial

Data sourced from computational and experimental studies.[7]

Table 2: Conformational Data for 3,5-Difluoropiperidine Derivatives (2A-C)

Compound N-Substituent (R) ΔG (kcal/mol) in Solution ΔG (kcal/mol) Gas Phase Experimental Observation
2A TFA (in CHCl₃) -8.1 -7.2 Axial
2B H₂Cl (in H₂O) -11.0 -3.7 Axial
2C H (in H₂O) -9.2 -6.4 Axial

Data sourced from computational and experimental studies.[7]

Solvent-Dependent Conformational Switching

The critical role of the solvent environment is demonstrated in N-acylated 3,5-difluoropiperidines. In these systems, the conformational equilibrium can be inverted by changing solvent polarity, providing a "switchable" scaffold.[4]

Table 3: Solvent Effects on N-Acyl-3,5-difluoropiperidines

Compound N-Substituent Solvent ³J(F,H) Coupling (Hz) Observed Conformation
14 Pivaloyl (Piv) Chloroform 7.3, 12.5 Equatorial
14 Pivaloyl (Piv) DMSO 38.5, 40.4 Axial
15 Boc Chloroform 7.3, 12.5 Equatorial
15 Boc DMSO 38.5, 40.4 Axial

Experimental data based on ³J(F,H) values, which are indicative of dihedral angles.[4]

Key Experimental and Computational Protocols

The determination of piperidine conformation is a multi-faceted process that integrates computational modeling with spectroscopic analysis.

The diagram below outlines a typical workflow for this type of investigation.

G Start Synthesis of Fluorinated Piperidine Analogues NMR NMR Spectroscopic Analysis Start->NMR DFT DFT Computational Analysis Start->DFT Coupling Measure ³J(F,H) and ³J(H,H) Coupling Constants NMR->Coupling NOE 1D/2D NOE Experiments (e.g., HOESY) NMR->NOE Gas Gas Phase Geometry Optimization DFT->Gas Solvent Solvation Modeling (PCM) DFT->Solvent Result Determination of Preferred Conformation and ΔG(axial-equatorial) Coupling->Result NOE->Result Gas->Result Solvent->Result

Figure 2. Workflow for conformational analysis of fluorinated piperidines.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the primary experimental technique for determining ring conformation in solution.

  • Objective: To determine the relative orientation of the fluorine atom(s) and other substituents on the piperidine ring.

  • Methodology:

    • Sample Preparation: The fluorinated piperidine derivative is dissolved in a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).

    • Data Acquisition: ¹H and ¹⁹F NMR spectra are acquired. Key experiments include ¹H, ¹⁹F, and 2D correlation spectra (e.g., COSY, HSQC).

    • Analysis of Coupling Constants: The magnitude of the three-bond vicinal coupling constants, particularly ³J(¹⁹F,¹H), is highly dependent on the dihedral angle between the coupled nuclei, as described by the Karplus equation. Large coupling constants (e.g., >30 Hz for ³J(F,H)) are indicative of an anti-periplanar (180°) relationship, which corresponds to an axial-axial arrangement of the F and H atoms, thus confirming the axial position of the fluorine. Small coupling constants (e.g., <15 Hz) suggest a gauche relationship, consistent with an equatorial fluorine.[4][7]

    • Nuclear Overhauser Effect (NOE): 1D or 2D NOE experiments (like HOESY) can be used to identify through-space correlations.[8] For example, an NOE between an axial fluorine and other axial protons (at positions 3 and 5 relative to the fluorine) provides direct evidence for its axial orientation.

Computational Chemistry

Density Functional Theory (DFT) calculations provide quantitative energetic data and complement experimental findings.

  • Objective: To calculate the relative free energies of the different possible conformers (e.g., chair with axial-F, chair with equatorial-F) and to dissect the contributing energetic components.

  • Methodology:

    • Conformer Generation: Putative structures for all low-energy conformers are generated.

    • Geometry Optimization: The geometry of each conformer is optimized. A commonly used and robust functional/basis set combination for this type of system is M06-2X/def2-QZVPP.[2][7]

    • Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures are true energy minima and to obtain thermal corrections for calculating free enthalpies (G).

    • Solvation Modeling: To simulate the solution-phase environment, calculations are repeated using a Polarizable Continuum Model (PCM).[7] The solvent specified in the model (e.g., water, chloroform) should match the experimental conditions.

    • Energy Analysis: The final calculated free enthalpies (G) for the axial and equatorial conformers are compared to determine the predicted equilibrium position (ΔG = G_equatorial - G_axial).[2]

Implications for Drug Design and Development

Understanding and controlling the conformational behavior of fluorinated piperidines is a powerful strategy in modern drug discovery.

  • Conformational Constraint: Fluorine can be used to "lock" the piperidine ring into a specific, biologically active conformation. This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to a significant increase in binding affinity and selectivity.[3]

  • pKa Modulation: The position of the fluorine atom has a strong influence on the basicity of the piperidine nitrogen. An axial fluorine atom adjacent to the nitrogen can lead to a higher pKa compared to its equatorial counterpart, which can be exploited to optimize target engagement or physicochemical properties.[1]

  • Vector Scanning: The rigid C-F bond can be used to project a vector of negative electrostatic potential into a specific region of a protein's binding pocket to form favorable interactions or to displace water molecules.

  • Improving Pharmacokinetics: The introduction of fluorine is a well-established strategy to block sites of metabolism, thereby increasing the metabolic stability and half-life of a drug candidate.[3] By understanding the conformational bias, chemists can place the fluorine atom more precisely to shield a metabolically labile C-H bond.

References

Navigating the Stereochemical Landscape of 5-Fluoro-2-methylpiperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into piperidine scaffolds is a powerful strategy in medicinal chemistry, offering a means to modulate physicochemical properties such as basicity, lipophilicity, and metabolic stability. The precise three-dimensional arrangement of these substituents, or stereochemistry, is critical in determining the biological activity and pharmacokinetic profile of drug candidates. This technical guide provides a comprehensive overview of the core principles governing the stereochemistry of 5-Fluoro-2-methylpiperidine, a disubstituted piperidine with four potential stereoisomers. While specific literature on this exact molecule is sparse, this guide extrapolates from foundational studies on closely related fluorinated and substituted piperidines to provide a robust framework for its synthesis, characterization, and conformational analysis.

The Stereoisomers of this compound

This compound possesses two stereocenters at the C2 and C5 positions, giving rise to two pairs of enantiomers, which are diastereomers of each other: the cis and trans isomers.

  • (2R,5S)- and (2S,5R)-5-Fluoro-2-methylpiperidine (cis enantiomeric pair)

  • (2R,5R)- and (2S,5S)-5-Fluoro-2-methylpiperidine (trans enantiomeric pair)

The relative orientation of the methyl and fluoro substituents on the piperidine ring dictates the cis or trans configuration, which in turn significantly influences the molecule's conformational preferences and biological interactions.

Conformational Analysis: The Axial vs. Equatorial Fluorine Preference

The conformational behavior of the piperidine ring, which typically adopts a chair conformation, is a key determinant of the overall molecular shape. The orientation of the fluorine substituent, either axial or equatorial, is governed by a delicate balance of several factors.

Key Factors Influencing Fluorine Conformation

Systematic studies on fluorinated piperidines have revealed that the preference for an axial or equatorial fluorine is not governed by simple sterics alone.[1][2] Key influencing factors include:

  • Charge-Dipole Interactions: In protonated piperidinium salts, electrostatic interactions between the positive charge on the nitrogen and the electron-rich fluorine can stabilize an axial conformation.[1]

  • Hyperconjugation: The gauche effect, a form of hyperconjugation, can favor the axial orientation of fluorine. This involves the donation of electron density from an anti-periplanar C-H or C-C bond into the antibonding orbital of the C-F bond (σC-H/C-C → σ*C-F).[1]

  • Solvation: The polarity of the solvent plays a crucial role. More polar solvents can stabilize conformers with larger dipole moments, which can shift the conformational equilibrium.[2]

  • N-Substitution: The nature of the substituent on the piperidine nitrogen can influence the conformational equilibrium through steric and electronic effects.[2]

Conformational Equilibrium in this compound

The interplay of these factors will determine the preferred conformation of each stereoisomer of this compound. The following diagram illustrates the chair-flipping equilibrium for the cis and trans isomers.

cluster_cis cis-5-Fluoro-2-methylpiperidine Conformational Equilibrium cluster_trans trans-5-Fluoro-2-methylpiperidine Conformational Equilibrium cis_eq cis (equatorial F, axial Me) cis_ax cis (axial F, equatorial Me) cis_eq->cis_ax Ring Flip trans_eq_eq trans (equatorial F, equatorial Me) trans_ax_ax trans (axial F, axial Me) trans_eq_eq->trans_ax_ax Ring Flip

Figure 1: Conformational equilibria of this compound isomers.

For the trans isomer, the diequatorial conformation is generally expected to be significantly more stable than the diaxial conformation due to the avoidance of 1,3-diaxial interactions. In the cis isomer, the equilibrium between the two chair conformers will be more nuanced, depending on the relative energetic penalties of an axial methyl group versus an axial fluorine atom, influenced by the factors described above.

Synthetic Strategies and Stereochemical Control

The synthesis of specific stereoisomers of this compound requires careful planning to control the relative (cis/trans) and absolute (R/S) stereochemistry. A plausible and versatile approach involves the diastereoselective reduction of a substituted pyridine precursor, followed by chiral resolution of the resulting enantiomers.

Proposed Synthetic Workflow

The following workflow outlines a general strategy for accessing the different stereoisomers of this compound.

G start 5-Fluoro-2-methylpyridine reduction Diastereoselective Reduction (e.g., Catalytic Hydrogenation) start->reduction diastereomers Mixture of cis- and trans- This compound reduction->diastereomers separation1 Diastereomer Separation (e.g., Chromatography, Crystallization) diastereomers->separation1 cis_racemate cis-(±)-5-Fluoro-2-methylpiperidine separation1->cis_racemate trans_racemate trans-(±)-5-Fluoro-2-methylpiperidine separation1->trans_racemate resolution_cis Chiral Resolution (e.g., Chiral HPLC) cis_racemate->resolution_cis resolution_trans Chiral Resolution (e.g., Chiral HPLC) trans_racemate->resolution_trans cis_enantiomers (2R,5S)- and (2S,5R)- Enantiomers resolution_cis->cis_enantiomers trans_enantiomers (2R,5R)- and (2S,5S)- Enantiomers resolution_trans->trans_enantiomers

Figure 2: Proposed synthetic workflow for obtaining stereoisomers of this compound.

Experimental Protocols for Stereochemical Analysis

The unambiguous determination of the stereochemistry of each isolated isomer is paramount. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and chiral chromatography is the standard approach for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the relative stereochemistry (cis vs. trans) and the preferred conformation of the piperidine ring.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified piperidine isomer in a suitable deuterated solvent (e.g., CDCl₃, MeOD, or D₂O for the hydrochloride salt) in a 5 mm NMR tube.

  • 1D NMR Spectra: Acquire ¹H and ¹⁹F NMR spectra. The chemical shifts and multiplicity of the signals will provide initial structural information.

  • 2D NMR Spectra:

    • ¹H-¹H COSY (Correlation Spectroscopy): To establish proton-proton connectivities and aid in the assignment of all proton signals.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

  • ¹⁹F-¹H Coupling Constants (J-coupling): The magnitude of the three-bond coupling constant between the fluorine and the vicinal protons (³JF,H) is highly dependent on the dihedral angle and is therefore diagnostic of the fluorine's orientation.

Data Interpretation:

  • Large ³JF,H values (typically 30-45 Hz) are indicative of an axial fluorine atom due to the anti-periplanar relationship with the vicinal axial protons.

  • Small ³JF,H values (typically 5-15 Hz) suggest an equatorial fluorine atom due to the gauche relationship with the vicinal protons.

By analyzing the coupling constants of the proton at C5 to the fluorine and to the protons at C4 and C6, the cis or trans configuration and the predominant chair conformation can be deduced.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the primary method for separating enantiomers and determining the enantiomeric excess (ee) of a sample.

Experimental Protocol:

  • Column Selection: Screen a variety of chiral stationary phases (CSPs), such as those based on derivatized cellulose or amylose, to identify a column that provides baseline separation of the enantiomers.

  • Mobile Phase Optimization: Optimize the mobile phase composition (typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol, often with a small amount of an acidic or basic additive) to achieve good resolution and reasonable retention times.

  • Analysis: Inject a solution of the racemic mixture to determine the retention times of each enantiomer. Subsequently, inject the sample of interest to determine the ratio of the two enantiomers and calculate the enantiomeric excess.

Quantitative Data (Exemplary)

ParameterAxial FluorineEquatorial Fluorine
³JF,Hax (Hz) 30 - 455 - 15
³JF,Heq (Hz) ~10 - 20~15 - 25

Table 1: Expected ³JF,H Coupling Constant Ranges for Axial and Equatorial Fluorine in a Piperidine Ring.

Conclusion

The stereochemistry of this compound is a multifaceted aspect that profoundly impacts its three-dimensional structure and, consequently, its potential biological function. A thorough understanding of the principles of conformational analysis, coupled with robust synthetic and analytical methodologies, is essential for the rational design and development of drug candidates based on this scaffold. This guide provides a foundational framework for researchers to navigate the stereochemical complexities of this compound and related fluorinated piperidines, enabling the synthesis and characterization of stereochemically pure compounds for further investigation.

References

literature review of fluorinated piperidines in medicinal chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide to Fluorinated Piperidines in Medicinal Chemistry

Introduction: The Strategic Role of Fluorinated Piperidines

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of pharmaceuticals due to its favorable physicochemical properties and its ability to serve as a versatile three-dimensional building block. Concurrently, the introduction of fluorine into drug candidates has become a cornerstone of modern drug design.[1][2] With approximately 20% of all pharmaceuticals containing fluorine, its strategic incorporation can profoundly modulate a molecule's metabolic stability, lipophilicity, basicity (pKa), and binding affinity.[3][4]

This technical guide provides a comprehensive review of the synthesis, properties, and applications of fluorinated piperidines in medicinal chemistry. By combining the robust piperidine core with the unique electronic properties of fluorine, medicinal chemists can unlock new pharmacological profiles, addressing challenges such as metabolic instability, poor brain penetration, and off-target toxicity.[1][5] This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful structural motif.

The Impact of Fluorination on Physicochemical Properties

The substitution of hydrogen with fluorine on a piperidine ring induces significant, though predictable, changes in key molecular properties that govern a drug's pharmacokinetics and pharmacodynamics.

Modulation of Basicity (pKa)

One of the most significant effects of fluorination is the reduction of the piperidine nitrogen's basicity. The high electronegativity of the fluorine atom exerts a powerful electron-withdrawing inductive effect, lowering the pKa of the conjugate acid. This effect is generally additive and attenuates with increasing topological distance between the fluorine atom(s) and the nitrogen center.[6]

This pKa depression is highly advantageous in drug design. A lower basicity can mitigate the risk of cardiac toxicity associated with the blockade of the hERG (human Ether-à-go-go-Related Gene) potassium channel, a common liability for basic amines.[7][8]

Altering Lipophilicity (LogP)

The influence of fluorination on lipophilicity (LogP) is more complex and context-dependent.[9] While a single fluorine atom can increase lipophilicity, the introduction of multiple fluorine atoms or placing them adjacent to polar functional groups can sometimes decrease it or have a negligible effect.[10] Furthermore, the reduction in basicity (pKa) can lead to a higher proportion of the neutral, more lipophilic form of the molecule at physiological pH, thereby increasing the distribution coefficient (LogD) even if the intrinsic LogP of the neutral form is not substantially changed.[6]

Table 1: Effect of Fluorination on Calculated Physicochemical Properties

Parent CompoundFluorinated AnaloguePosition of FluorineCalculated pKaCalculated clogPReference
N-Boc-piperidineN-Boc-3-fluoropiperidine38.792.55[8]
N-Boc-piperidineN-Boc-4-fluoropiperidine49.532.50[8]
N-Boc-piperidineN-Boc-3,3-difluoropiperidine3,35.862.51[8]
Piperidine3-Fluoropiperidine39.200.85[8]
Piperidine4-Fluoropiperidine49.800.80[8]

Note: pKa values were calculated with ACD/pKa DB v6.0. clogP values were calculated as the logarithm of the partition coefficient between n-octanol and water. Data is illustrative and collated from chemoinformatic studies.[8]

Synthetic Strategies for Accessing Fluorinated Piperidines

Historically, the synthesis of fluorinated piperidines has been challenging.[3] However, recent advances have provided more robust and accessible routes to these valuable building blocks.

A prevalent modern strategy involves the catalytic hydrogenation of readily available fluorinated pyridine precursors. This method allows for the cis-selective reduction of the aromatic ring while preserving the C-F bond, which can be susceptible to hydrodefluorination.[11]

// Nodes start [label="Fluorinated Pyridine\n(Starting Material)", fillcolor="#FFFFFF", fontcolor="#202124"]; catalyst [label="Heterogeneous Catalyst\n(e.g., Rh/C, Pt/C)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; hydrogenation [label="Catalytic Hydrogenation\n(H2, pressure)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; workup [label="Reaction Workup\n(Filtration, Purification)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [label="cis-Fluorinated Piperidine\n(Product)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=Mdiamond];

// Edges start -> hydrogenation [label="Substrate"]; catalyst -> hydrogenation [label="Catalyst"]; hydrogenation -> workup [label="Crude Product"]; workup -> product [label="Purified Product"]; } dot Caption: General workflow for synthesis via hydrogenation.

Other notable synthetic approaches include:

  • From Dihydropyridinones: A concise synthesis starting from readily available dihydropyridinone derivatives has been described.[7][12]

  • From α-fluoro-β-ketoesters: Palladium-catalyzed allylation-condensation sequences using α-fluoro-β-ketoesters provide access to functionalized 3-fluoropiperidines.[13]

Applications and Case Studies in Drug Discovery

The tailored physicochemical properties of fluorinated piperidines make them valuable in a wide range of therapeutic areas.[4][5]

Central Nervous System (CNS) Disorders

Fluorination is a well-known strategy to enhance blood-brain barrier (BBB) penetration, crucial for CNS-active agents.[14] By increasing lipophilicity and metabolic stability, fluorinated piperidines can achieve better brain exposure.[1] Fluorinated derivatives of methylphenidate (Ritalin) have been synthesized using modern hydrogenation techniques, demonstrating the applicability of this scaffold in developing new CNS drug candidates.[11]

G cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier (BBB) cluster_cns Central Nervous System (CNS) drug_blood Fluorinated Piperidine Drug (High LogD, Low pKa) membrane Lipophilic Endothelial Membrane drug_blood->membrane Passive Diffusion (Enhanced by Fluorine) drug_cns Drug at Target Site (e.g., Receptor, Enzyme) membrane->drug_cns Entry into CNS

Infectious Diseases

Fluorinated piperidines have shown promise as novel anti-infective agents.

  • Antiviral: A chemoinformatic screening revealed that certain fluorinated piperidine scaffolds are recognized by the catalytic pocket of 3CLPro, the main protease of SARS-CoV-2, suggesting their potential as antiviral agents.[7][12]

  • Antimalarial: Fluorinated piperazine-hydroxyethylamine analogues have been synthesized and evaluated against Plasmodium falciparum. Several compounds exhibited potent, low-micromolar inhibitory activity against both chloroquine-sensitive and resistant strains.[15]

Table 2: Biological Activity of Selected Fluorinated Piperazine Analogues

Compound IDTargetAssayIC50 (µM)Reference
13g P. falciparum (3D7)In vitro parasite growth inhibition0.28[15]
14g P. falciparum (3D7)In vitro parasite growth inhibition0.09[15]
13g P. falciparum (Dd2)In vitro parasite growth inhibition0.11[15]
14g P. falciparum (Dd2)In vitro parasite growth inhibition0.10[15]
Metabolic Diseases

A series of fluorine-substituted piperidine derivatives were investigated for their potential to treat diabetes mellitus and Alzheimer's disease.[16] Several compounds showed extraordinary inhibitory activity against the α-glucosidase enzyme, many-fold more potent than the standard drug acarbose. This highlights their potential as leads for developing new antidiabetic agents.[16]

Key Experimental Protocols

Detailed experimental procedures are critical for reproducibility. Below are representative protocols based on methodologies described in the literature.

Representative Synthesis: Hydrogenation of a Fluoropyridine

This protocol is a generalized representation of the method described for the cis-selective hydrogenation of fluoropyridines.[11]

  • Catalyst Preparation: To a hydrogenation vessel, add the fluoropyridine substrate (1.0 eq) and a suitable solvent (e.g., methanol).

  • Reaction Setup: Add the heterogeneous catalyst (e.g., 5 mol% Rh/C) to the solution.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 5-50 bar) and stir the reaction mixture at room temperature for 12-24 hours, or until substrate consumption is complete as monitored by GC-MS or TLC.

  • Workup: Carefully depressurize the vessel. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude piperidine can be purified by distillation or column chromatography to yield the final product.

Representative Bioassay: In Vitro Antiplasmodial Activity Assay

This protocol describes a typical assay for evaluating the activity of compounds against P. falciparum, as performed in studies like the one on fluorinated piperazine-hydroxyethylamines.[15]

  • Parasite Culture: Maintain asynchronous cultures of P. falciparum (e.g., 3D7 or Dd2 strains) in human O+ erythrocytes in RPMI-1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).

  • Compound Preparation: Prepare stock solutions of test compounds in DMSO. Serially dilute the compounds in culture medium to achieve the desired final concentrations.

  • Assay Plate Setup: Add 100 µL of parasitized red blood cell suspension (e.g., 2% parasitemia, 2% hematocrit) to each well of a 96-well plate. Add 100 µL of the diluted test compounds to the wells. Include positive (e.g., chloroquine) and negative (vehicle) controls.

  • Incubation: Incubate the plates for 72 hours under the conditions described in step 1.

  • Quantification of Parasite Growth: Terminate the assay by freezing the plates. Quantify parasite growth by measuring the activity of parasite lactate dehydrogenase (pLDH) or by using a fluorescent DNA-intercalating dye like SYBR Green I. Read the absorbance or fluorescence using a microplate reader.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by fitting the dose-response data to a sigmoidal curve using appropriate software.

Conclusion

Fluorinated piperidines represent a powerful and versatile class of building blocks in modern medicinal chemistry. The strategic incorporation of fluorine provides a reliable method to fine-tune key physicochemical properties, most notably reducing basicity to mitigate hERG liability and modulating lipophilicity to enhance membrane permeability and CNS penetration.[6][7][14] With the development of more robust synthetic routes, these scaffolds are increasingly accessible.[3][11] Case studies across oncology, infectious diseases, and CNS disorders continue to demonstrate their potential to solve complex drug design challenges, solidifying their role as indispensable tools for the development of next-generation therapeutics.[5][15][16]

References

Methodological & Application

Application Notes and Protocols: Synthesis of 5-Fluoro-2-methylpiperidine via Catalytic Hydrogenation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 5-Fluoro-2-methylpiperidine, a valuable building block in medicinal chemistry, through the catalytic hydrogenation of 5-Fluoro-2-methylpyridine. The protocol is based on established methods for the reduction of substituted pyridines.

Introduction

This compound is a key intermediate in the development of various pharmaceutical agents. The introduction of a fluorine atom can significantly modulate the physicochemical and pharmacological properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity. Catalytic hydrogenation of the corresponding pyridine precursor is a common and efficient method for the synthesis of saturated nitrogen heterocycles. This application note outlines a standard procedure for this transformation.

Reaction Scheme

The synthesis proceeds via the catalytic hydrogenation of 5-Fluoro-2-methylpyridine, where the aromatic pyridine ring is reduced to a piperidine ring in the presence of a catalyst and a hydrogen source.

Proposed Reaction:

Experimental Protocol

This protocol describes a general procedure for the catalytic hydrogenation of 5-Fluoro-2-methylpyridine. The reaction conditions provided are a starting point and may require optimization for yield and purity.

Materials and Equipment:

  • 5-Fluoro-2-methylpyridine

  • Platinum(IV) oxide (PtO2, Adams' catalyst) or Palladium on carbon (Pd/C)

  • Ethanol (EtOH) or Methanol (MeOH), anhydrous

  • Hydrogen gas (H2)

  • High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

  • Filtration apparatus (e.g., Buchner funnel, Celite®)

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • In a suitable high-pressure reaction vessel, dissolve 5-Fluoro-2-methylpyridine (1.0 eq) in a suitable solvent such as ethanol or methanol.

    • Carefully add the hydrogenation catalyst (e.g., 5-10 mol% PtO2 or 10% Pd/C) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation:

    • Seal the reaction vessel and connect it to the hydrogenation apparatus.

    • Purge the vessel with hydrogen gas several times to remove any residual air.

    • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).

    • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C).

    • Monitor the reaction progress by observing the uptake of hydrogen gas or by analytical techniques such as TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up and Isolation:

    • Once the reaction is complete, carefully vent the hydrogen gas from the reaction vessel.

    • Purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.

    • Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel to afford the pure this compound.

Data Presentation

The following table summarizes typical reaction parameters for the catalytic hydrogenation of substituted pyridines, which can be used as a starting point for the synthesis of this compound.

ParameterValue/ConditionNotes
Substrate 5-Fluoro-2-methylpyridine
Catalyst PtO2 or 10% Pd/CCatalyst loading can be optimized.
Catalyst Loading 5-10 mol%
Solvent Ethanol or MethanolAnhydrous conditions are recommended.
Hydrogen Pressure 50-100 psiHigher pressures may be required for difficult substrates.
Temperature Room Temperature to 60 °CGentle heating can increase the reaction rate.
Reaction Time 12-24 hoursMonitor for completion.
Typical Yield 80-95%Yield is dependent on reaction optimization.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of this compound via catalytic hydrogenation.

experimental_workflow sub Substrate Preparation: Dissolve 5-Fluoro-2-methylpyridine in solvent cat Catalyst Addition: Add PtO2 or Pd/C sub->cat hydro Hydrogenation: Pressurize with H2 and stir cat->hydro filt Filtration: Remove catalyst through Celite® hydro->filt evap Solvent Evaporation: Concentrate under reduced pressure filt->evap purify Purification: Distillation or Chromatography evap->purify product Final Product: This compound purify->product

Caption: Workflow for the catalytic hydrogenation of 5-Fluoro-2-methylpyridine.

Safety Precautions:

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Conduct the reaction in a well-ventilated fume hood.

  • Hydrogen gas is highly flammable. Ensure the hydrogenation apparatus is properly assembled and leak-tested. Use caution when handling and venting hydrogen gas.

  • Catalysts such as Pd/C can be pyrophoric when dry and exposed to air. Handle with care under an inert atmosphere or as a wet paste.

This application note provides a comprehensive guide for the synthesis of this compound. Researchers are encouraged to adapt and optimize the protocol to suit their specific laboratory conditions and requirements.

Application Notes and Protocols for the Diastereoselective Synthesis of 5-Fluoro-2-methylpiperidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for two proposed diastereoselective synthetic routes to 5-Fluoro-2-methylpiperidine, a valuable building block in medicinal chemistry. The protocols are based on established methodologies for the synthesis of substituted and fluorinated piperidines.

Introduction

This compound is a fluorinated heterocyclic scaffold of significant interest in drug discovery. The introduction of fluorine can modulate key physicochemical properties such as pKa, lipophilicity, and metabolic stability, while the chiral centers of the substituted piperidine ring allow for precise three-dimensional orientation of functional groups. The diastereoselective synthesis of this compound is crucial for the exploration of its structure-activity relationships in various biological targets. This document outlines two potential synthetic strategies: Route A , involving the asymmetric hydrogenation of a pyridine precursor, and Route B , which employs the diastereoselective fluorination of a hydroxypiperidine intermediate.

Route A: Asymmetric Hydrogenation of 5-Fluoro-2-methylpyridine

This strategy focuses on the direct, stereocontrolled reduction of the readily available 5-fluoro-2-methylpyridine to establish the two stereocenters in a single key step. Chiral iridium catalysts, known for their high efficiency in the asymmetric hydrogenation of N-heterocycles, are proposed for this transformation.

Logical Workflow for Route A

Route A Workflow start Start: 5-Fluoro-2-methylpyridine step1 Asymmetric Hydrogenation (Ir-Catalyst, Chiral Ligand) start->step1 step2 Purification (Chromatography) step1->step2 end Product: (2R,5S)- or (2S,5R)-5-Fluoro-2-methylpiperidine step2->end Route B Pathway cluster_0 Precursor Synthesis cluster_1 Fluorination and Deprotection A 2-Methyl-5-pyridone B N-Boc-2-methyl-5-piperidone A->B Boc₂O, Et₃N C cis/trans-N-Boc-2-methyl-5-hydroxypiperidine B->C NaBH₄ D cis/trans-N-Boc-5-fluoro-2-methylpiperidine C->D DAST or Deoxofluor E cis/trans-5-Fluoro-2-methylpiperidine D->E TFA

Application Notes and Protocols for the Dearomatization-Hydrogenation of 5-Fluoro-2-Methylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Fluorinated piperidines are highly sought-after structural motifs in medicinal chemistry and drug discovery. The introduction of fluorine atoms into the piperidine ring can significantly modulate the physicochemical properties of molecules, such as basicity, lipophilicity, and metabolic stability, leading to improved pharmacokinetic and pharmacodynamic profiles. The dearomatization and subsequent hydrogenation of readily available fluorinated pyridines represents a key strategy for accessing these valuable building blocks. This document provides detailed protocols for the conversion of 5-fluoro-2-methylpyridine to the corresponding fluorinated piperidine, focusing on two prominent catalytic systems: a rhodium-catalyzed one-pot dearomatization-hydrogenation and a palladium-catalyzed direct hydrogenation.

Experimental Protocols

Two distinct and effective protocols for the preparation of cis-5-fluoro-2-methylpiperidine are outlined below.

Protocol 1: Rhodium-Catalyzed One-Pot Dearomatization-Hydrogenation

This method, adapted from the work of Glorius and co-workers, allows for the highly diastereoselective synthesis of all-cis-(multi)fluorinated piperidines through a one-pot dearomatization-hydrogenation sequence.[1][2][3] The initial dearomatization is achieved using pinacol borane (HBpin) with a rhodium-carbene catalyst, followed by hydrogenation of the resulting diene intermediates.[1]

Materials:

  • 5-fluoro-2-methylpyridine

  • Pinacol borane (HBpin)

  • Rhodium-cyclic (amino)(alkyl)carbene (CAAC) catalyst (e.g., Rh(cod)Cl-CAAC)

  • Anhydrous tetrahydrofuran (THF)

  • Molecular sieves (3 Å)

  • Hydrogen gas (H₂)

  • Trifluoroacetic anhydride (TFAA) or Di-tert-butyl dicarbonate (Boc)₂O

  • Standard Schlenk line and glassware

  • Hydrogenation apparatus

Procedure:

  • Reaction Setup: In a glovebox, a dry Schlenk flask equipped with a magnetic stir bar is charged with the rhodium-carbene catalyst (1-5 mol%), 5-fluoro-2-methylpyridine (1.0 equiv), and activated molecular sieves.

  • Solvent and Reagent Addition: Anhydrous THF is added to the flask, followed by the slow addition of pinacol borane (HBpin, 1.1-1.5 equiv). It is crucial that all reagents and solvents are dry to prevent the deactivation of the catalytic cycle by hydrolysis of HBpin.[1]

  • Dearomatization: The reaction mixture is stirred at room temperature. The progress of the dearomatization can be monitored by techniques such as ¹H NMR or GC-MS by taking aliquots from the reaction mixture.

  • Hydrogenation: Once the dearomatization is complete, the Schlenk flask is connected to a hydrogenation apparatus. The atmosphere is replaced with hydrogen gas (typically 50 bar H₂).

  • Reaction Conditions: The reaction mixture is stirred vigorously at a controlled temperature (e.g., 50 °C) until the complete consumption of the diene intermediates.

  • Work-up and Protection: After the reaction is complete, the hydrogen pressure is carefully released. The reaction mixture is then cooled to 0 °C and a protecting group is added in situ. For example, trifluoroacetic anhydride (TFAA) or di-tert-butyl dicarbonate ((Boc)₂O) can be added to protect the resulting piperidine nitrogen, facilitating purification.[2]

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired N-protected cis-5-fluoro-2-methylpiperidine.

Protocol 2: Palladium-Catalyzed Heterogeneous Hydrogenation

This protocol describes a robust and straightforward method for the cis-selective hydrogenation of fluoropyridines using a commercially available heterogeneous catalyst.[4][5][6] This approach is noted for its simplicity and tolerance to air and moisture.[4][5]

Materials:

  • 5-fluoro-2-methylpyridine

  • Palladium hydroxide on carbon (Pd(OH)₂/C, 20 wt%)

  • Methanol (MeOH)

  • Aqueous Hydrochloric Acid (HCl)

  • Hydrogen gas (H₂)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

  • Hydrogenation apparatus

Procedure:

  • Reaction Setup: To a hydrogenation vessel, add 5-fluoro-2-methylpyridine (1.0 equiv) and methanol.

  • Acidification: Aqueous HCl (1.1 equiv) is added to the mixture. Protonation of the substrate and product is crucial for catalyst activity.[4][5]

  • Catalyst Addition: Palladium hydroxide on carbon (Pd(OH)₂/C, 5-10 mol%) is carefully added to the reaction mixture.

  • Hydrogenation: The vessel is sealed and connected to a hydrogenation apparatus. The atmosphere is purged with hydrogen gas, and the reaction is pressurized with H₂ (typically 50 bar).

  • Reaction Conditions: The reaction mixture is stirred vigorously at room temperature or slightly elevated temperature (e.g., 40-60 °C) until the reaction is complete, as monitored by GC-MS or TLC.

  • Work-up: The hydrogen pressure is released, and the catalyst is removed by filtration through a pad of Celite.

  • Neutralization and Extraction: The filtrate is neutralized with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is then extracted with dichloromethane.

  • Drying and Concentration: The combined organic layers are dried over magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 5-fluoro-2-methylpiperidine.

  • Purification: The crude product can be further purified by distillation or column chromatography if necessary. For volatile piperidines, in situ protection with a suitable protecting group (e.g., Cbz or Boc) is recommended to aid in purification and handling.[4]

Data Presentation

The following table summarizes representative quantitative data for the dearomatization-hydrogenation of fluorinated pyridines based on literature precedents.

SubstrateCatalyst SystemProductYield (%)Diastereomeric Ratio (dr)Reference
3-FluoropyridineRhodium-CAAC, HBpin, H₂cis-3-Fluoropiperidine>95>20:1[1]
Various FluoropyridinesRhodium-CAAC, HBpin, H₂all-cis-(Multi)fluorinated PiperidinesGoodExcellent[2]
3-FluoropyridinePd(OH)₂/C, HCl, H₂3-FluoropiperidineHigh>20:1 (cis)[4][5]
Various FluoropyridinesPd(OH)₂/C, HCl, H₂(Multi)fluorinated PiperidinesGoodExcellent (cis)[4][6]

Mandatory Visualization

Dearomatization_Hydrogenation_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction One-Pot Reaction Sequence cluster_workup Work-up and Purification Pyridine 5-Fluoro-2-methylpyridine Dearomatization Dearomatization (HBpin, RT) Pyridine->Dearomatization Catalyst Rh-CAAC Catalyst Catalyst->Dearomatization Sieves Molecular Sieves Sieves->Dearomatization Solvent Anhydrous THF Solvent->Dearomatization Hydrogenation Hydrogenation (H₂, 50 °C) Dearomatization->Hydrogenation Diene Intermediates Protection In situ Protection (e.g., (Boc)₂O) Hydrogenation->Protection Crude Piperidine Purification Column Chromatography Protection->Purification Product cis-N-Boc-5-fluoro- 2-methylpiperidine Purification->Product

Caption: Workflow for the Rhodium-Catalyzed Dearomatization-Hydrogenation.

Safety Precautions:

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood using appropriate safety equipment and pressure-rated vessels.

  • Catalysts: Pyrophoric catalysts (e.g., Pd/C) should be handled with care under an inert atmosphere to prevent ignition upon exposure to air.

  • Reagents: Pinacol borane and trifluoroacetic anhydride are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Pressure: Reactions under pressure should be monitored carefully, and the equipment should be regularly inspected for safety.

References

Application Notes and Protocols: 5-Fluoro-2-methylpiperidine in Drug Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-fluoro-2-methylpiperidine scaffold is a valuable building block in modern medicinal chemistry. The incorporation of a fluorine atom can significantly modulate the physicochemical properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. The methyl group provides a specific stereochemical feature that can be crucial for optimizing interactions within a binding pocket. This document provides an overview of the application of the this compound scaffold in drug design, with a focus on its use in the development of opioid receptor modulators.

Key Physicochemical Properties and Advantages in Drug Design

The strategic introduction of a fluorine atom onto the piperidine ring offers several advantages in drug design:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. This can lead to an increased half-life of a drug candidate, potentially reducing dosing frequency.

  • Modulation of pKa: The high electronegativity of fluorine can lower the pKa of the piperidine nitrogen, influencing its ionization state at physiological pH. This can impact drug-receptor interactions, solubility, and membrane permeability.

  • Conformational Control: The fluorine substituent can influence the conformational preference of the piperidine ring, which can be exploited to lock the molecule into a bioactive conformation for optimal target engagement.

  • Enhanced Binding Affinity: The polar nature of the C-F bond can lead to favorable electrostatic interactions with protein targets, potentially increasing binding affinity and selectivity.

Application Example: Opioid Receptor Modulation

A notable application of a fluorinated 2-methylpiperidine derivative is in the design of potent and selective opioid receptor ligands. Opioid receptors, which are G-protein coupled receptors (GPCRs), are key targets for the management of pain.

Quantitative Data Summary

The following table summarizes the in vitro biological data for a fluoro-substituted N-phenyl-N-(piperidin-2-yl)propionamide derivative (Compound 20), which incorporates a fluorinated 2-methylpiperidine moiety.

CompoundTarget ReceptorBinding Affinity (Ki, nM)Functional Activity (IC50, nM)Assay Type
Compound 20 μ-opioid5170 ± 42Mouse Vas Deferens (MVD)
δ-opioid>1000-
μ-opioid5>1000Guinea Pig Ileum (GPI)

Data sourced from a study on N-phenyl-N-(piperidin-2-yl)propionamide derivatives as opioid ligands.

Experimental Protocols

Synthesis of this compound (Representative Protocol)

The synthesis of this compound can be achieved via the catalytic hydrogenation of the corresponding fluorinated pyridine precursor, 5-fluoro-2-methylpyridine.

Materials:

  • 5-Fluoro-2-methylpyridine

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl)

  • Hydrogen gas (H₂)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

  • Magnetic stirrer

  • Filtration apparatus

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • To a solution of 5-fluoro-2-methylpyridine (1.0 eq) in methanol, add 10% Pd/C (5-10 mol%).

  • Carefully add a solution of hydrochloric acid (1.1 eq) in methanol to the mixture.

  • Transfer the reaction mixture to a hydrogenation vessel.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours, or until hydrogen uptake ceases.

  • Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of celite to remove the palladium catalyst. Wash the celite pad with methanol.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in water and basify to pH > 10 with a concentrated solution of sodium hydroxide.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

In Vitro Opioid Receptor Binding Assay

Materials:

  • Cell membranes expressing the human μ-opioid receptor (hMOR) or δ-opioid receptor (hDOR)

  • Radioligand (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR)

  • Test compound (e.g., Compound 20)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., Naloxone)

  • 96-well plates

  • Scintillation vials

  • Scintillation fluid

  • Liquid scintillation counter

  • Filtration apparatus with glass fiber filters

Procedure:

  • Prepare serial dilutions of the test compound in binding buffer.

  • In a 96-well plate, add the cell membranes, radioligand, and either binding buffer (for total binding), non-specific binding control, or the test compound at various concentrations.

  • Incubate the plate at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Transfer the filters to scintillation vials, add scintillation fluid, and vortex.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the Ki values by analyzing the competition binding data using appropriate software (e.g., Prism).

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_coupling Amide Coupling cluster_assay Biological Evaluation start 5-Fluoro-2-methylpyridine step1 Catalytic Hydrogenation (H₂, Pd/C, HCl/MeOH) start->step1 product This compound step1->product scaffold This compound step2 Coupling Reaction scaffold->step2 reagent N-phenylpropionamide Precursor reagent->step2 final_compound Final Compound (e.g., Compound 20) step2->final_compound compound Final Compound assay1 Opioid Receptor Binding Assay compound->assay1 assay2 Functional Assay (GPI/MVD) compound->assay2 data Ki and IC50 Data assay1->data assay2->data opioid_signaling ligand Opioid Agonist (e.g., Compound with This compound) receptor μ-Opioid Receptor (GPCR) ligand->receptor Binds to g_protein Gi/o Protein receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits ion_channel Ion Channels (K+, Ca2+) g_protein->ion_channel Modulates camp ↓ cAMP adenylyl_cyclase->camp cellular_response Analgesia camp->cellular_response ion_channel->cellular_response

Application Notes and Protocols for the Incorporation of 5-Fluoro-2-methylpiperidine into Bioactive Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, present in a vast array of approved drugs and clinical candidates. Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework that can be functionalized to optimize ligand-receptor interactions. Strategic modifications of the piperidine ring can significantly impact a molecule's physicochemical properties, pharmacokinetic profile, and biological activity.

The introduction of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability, modulate basicity (pKa), and improve binding affinity.[1][2] The 5-fluoro-2-methylpiperidine moiety combines the benefits of fluorination with the steric influence of a methyl group, offering a unique building block for fine-tuning the properties of bioactive molecules. These application notes and protocols provide a guide for the rationale and methods for incorporating this versatile scaffold.

Application Notes: Rationale for Incorporation

The substitution of a hydrogen atom with fluorine can profoundly influence the properties of a molecule.[2] When incorporated into a piperidine ring, these effects can be leveraged to address common challenges in drug development.

Modulation of Physicochemical Properties

The introduction of a fluorine atom and a methyl group at the 5- and 2-positions of the piperidine ring, respectively, can be expected to alter its key physicochemical parameters. The electron-withdrawing nature of fluorine generally lowers the pKa of the piperidine nitrogen, which can be advantageous for optimizing absorption, distribution, metabolism, and excretion (ADME) properties and for reducing off-target effects such as hERG inhibition.[3] The methyl group can introduce favorable steric interactions and increase lipophilicity.

Table 1: Predicted Physicochemical Properties of Substituted Piperidines

MoietyPredicted pKaPredicted LogPDominant Conformation of FluorineRationale for Property Change
2-Methylpiperidine~11.2~1.5N/AThe methyl group is a weak electron-donating group and increases lipophilicity.
5-Fluoropiperidine~9.5 - 10.5~0.8AxialThe electronegative fluorine atom reduces the basicity of the nitrogen through an inductive effect. The axial preference is often governed by hyperconjugation and electrostatic interactions.[4]
This compound~9.3 - 10.3~1.3AxialThe combined effects of the electron-withdrawing fluorine and the lipophilic methyl group are expected to provide a balance of basicity and lipophilicity.

Structure-Activity Relationships (SAR) and Bioisosterism

The this compound moiety can be considered a bioisostere of other substituted piperidines or even different heterocyclic systems. Its incorporation can lead to improved potency, selectivity, and metabolic stability.

  • Enhanced Binding Interactions: The fluorine atom can participate in favorable electrostatic or hydrogen bonding interactions with the target protein. The methyl group can provide beneficial van der Waals contacts and orient the rest of the molecule for optimal binding.

  • Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, increasing the half-life of the drug candidate.

  • Conformational Restriction: The substituents on the piperidine ring can influence its conformational equilibrium, potentially pre-organizing the molecule into a bioactive conformation. Studies on fluorinated piperidines have shown a preference for the fluorine atom to be in an axial position, which can have significant implications for how the molecule presents its pharmacophoric features to a biological target.[4]

Hypothetical Signaling Pathway Interaction

In the context of G-protein coupled receptors (GPCRs), a common target class for piperidine-containing drugs, the this compound moiety could be positioned to interact with specific residues in the binding pocket. The diagram below illustrates a hypothetical scenario where the fluorinated piperidine of a ligand interacts with a GPCR.

G_protein_coupled_receptor_signaling_pathway cluster_membrane Cell Membrane GPCR GPCR G_protein G-Protein GPCR->G_protein activates Effector Effector Enzyme G_protein->Effector activates Second_Messenger Second Messenger Effector->Second_Messenger produces Ligand Bioactive Molecule (with this compound) Ligand->GPCR binds Cellular_Response Cellular Response Second_Messenger->Cellular_Response triggers synthesis_workflow Start 2-Methylpyridine Step1 Electrophilic Fluorination Start->Step1 Intermediate1 5-Fluoro-2-methylpyridine Step1->Intermediate1 Step2 Hydrogenation (e.g., H2, Rh/C) Intermediate1->Step2 Product This compound Step2->Product N_Arylation_Workflow Reactants This compound + Aryl Halide Reaction Pd-catalyzed Cross-Coupling Reactants->Reaction Pd catalyst, ligand, base Product N-Aryl-5-fluoro-2-methylpiperidine Derivative Reaction->Product Reductive_Amination_Workflow Reactants This compound + Aldehyde/Ketone Imine_Formation Imine/Iminium Formation Reactants->Imine_Formation Acid catalyst (optional) Reduction Reduction Imine_Formation->Reduction Reducing agent (e.g., NaBH(OAc)3) Product N-Alkyl-5-fluoro-2-methylpiperidine Derivative Reduction->Product

References

Application Notes and Protocols: Large-Scale Synthesis of Enantiomerically Pure cis-5-Fluoro-2-methylpiperidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the large-scale synthesis of enantiomerically pure cis-5-Fluoro-2-methylpiperidine, a valuable chiral building block in medicinal chemistry. The presented methodology is adapted from an established large-scale synthesis of a structurally related compound, cis-4-amino-3-fluoro-1-methylpiperidine, which utilizes a highly efficient rhodium-catalyzed asymmetric hydrogenation of a tetrasubstituted fluoroalkene to achieve high enantiomeric purity and yield.[1][2] This approach is advantageous for industrial-scale production due to its high selectivity, which minimizes the need for extensive chiral purification.[1]

Synthetic Strategy Overview

The overall synthetic strategy involves the preparation of a key tetrasubstituted fluoroalkene intermediate, followed by a crucial asymmetric hydrogenation step to establish the desired cis-stereochemistry and enantiomeric purity. The final steps involve standard protecting group manipulations and cyclization to yield the target compound.

Experimental Protocols

Protocol 1: Synthesis of the Fluoroalkene Precursor

This protocol outlines the preparation of the key tetrasubstituted fluoroalkene, which is the substrate for the asymmetric hydrogenation. The synthesis starts from commercially available materials and involves a multi-step sequence.

Materials:

  • Starting materials (e.g., a suitably substituted pyridine derivative)

  • Protecting group reagents (e.g., Boc-anhydride)

  • Fluorinating agents

  • Grignard reagents or other organometallic reagents for methyl group introduction

  • Appropriate solvents (e.g., THF, DCM, Methanol)

  • Catalysts for cross-coupling reactions (if necessary)

Procedure:

  • Protection of the starting pyridine: The nitrogen of the starting pyridine derivative is protected, for example, with a Boc group, to modulate its reactivity in subsequent steps.

  • Introduction of the fluorine atom: A fluorinating agent is used to introduce the fluorine atom at the desired position on the pyridine ring.

  • Introduction of the methyl group: A methyl group is introduced at the 2-position of the pyridine ring, for instance, via a Grignard reaction or a cross-coupling reaction.

  • Formation of the tetrasubstituted alkene: The protected and substituted pyridine is then converted to the corresponding tetrahydropyridine derivative, which serves as the fluoroalkene precursor for the asymmetric hydrogenation. This can be achieved through a reduction of the pyridinium salt.[2]

Protocol 2: Rhodium-Catalyzed Asymmetric Hydrogenation

This is the key step to introduce the desired chirality and the cis-configuration of the fluoro and methyl substituents.

Materials:

  • Fluoroalkene precursor from Protocol 1

  • Rhodium catalyst: [Rh(NBD)2]BF4 (Norbornadiene rhodium tetrafluoroborate)

  • Chiral ligand: Walphos 003

  • Hydrogen gas (high pressure)

  • Solvent: Methanol

Procedure:

  • A high-pressure reactor is charged with the fluoroalkene precursor, the rhodium catalyst, and the chiral ligand under an inert atmosphere.

  • Methanol is added as the solvent.

  • The reactor is pressurized with hydrogen gas.

  • The reaction is stirred at a controlled temperature until completion, monitored by techniques like HPLC or GC.

  • Upon completion, the reactor is depressurized, and the solvent is removed under reduced pressure. The crude product is then carried forward to the next step. Due to the high selectivity of this catalytic system, purification at this stage may not be necessary.[1]

Protocol 3: Deprotection and Final Product Formation

This final protocol describes the removal of the protecting group to yield the target cis-5-Fluoro-2-methylpiperidine.

Materials:

  • Product from Protocol 2

  • Deprotection agent (e.g., Trifluoroacetic acid for Boc deprotection)

  • Base for neutralization (e.g., Sodium bicarbonate)

  • Solvents for extraction and purification (e.g., Dichloromethane, Ethyl acetate)

Procedure:

  • The crude product from the asymmetric hydrogenation is dissolved in a suitable solvent.

  • The deprotection agent is added, and the reaction is stirred until the protecting group is completely removed.

  • The reaction mixture is neutralized with a base.

  • The product is extracted with an organic solvent.

  • The organic layers are combined, dried, and concentrated.

  • If necessary, the final product is purified by column chromatography or distillation to achieve high purity.

Data Presentation

The following tables summarize the expected quantitative data for the key asymmetric hydrogenation step, based on the synthesis of a similar compound.[1]

ParameterValue
Catalyst Loading 0.05 - 1 mol%
Ligand Walphos 003
Solvent Methanol
Hydrogen Pressure 10 - 50 bar
Temperature 25 - 50 °C
Reaction Time 12 - 24 hours
Yield > 95%
Diastereomeric Ratio (cis:trans) > 99:1
Enantiomeric Excess (ee) > 99%

Table 1: Reaction Parameters for Asymmetric Hydrogenation

Analytical MethodSpecification
Chiral HPLC/GC > 99% ee
NMR (1H, 13C, 19F) Consistent with the structure
Mass Spectrometry Correct molecular ion peak
Purity (HPLC/GC) > 98.5%

Table 2: Quality Control Specifications for the Final Product

Visualization of Workflow and Synthetic Pathway

Synthetic_Pathway A Substituted Pyridine B Protected Pyridine A->B Protection (e.g., Boc) C Fluoro-Substituted Pyridine B->C Fluorination D 2-Methyl-5-Fluoro-Pyridine Derivative C->D Methylation E Tetrasubstituted Fluoroalkene Precursor D->E Reduction to Tetrahydropyridine F Protected cis-5-Fluoro-2-methylpiperidine E->F Asymmetric Hydrogenation [Rh(NBD)2]BF4, Walphos 003, H2 G Enantiomerically Pure cis-5-Fluoro-2-methylpiperidine F->G Deprotection

Caption: Synthetic pathway for enantiomerically pure cis-5-Fluoro-2-methylpiperidine.

Experimental_Workflow start Start | Commercially available materials protocol1 Protocol 1 Synthesis of Fluoroalkene Precursor - Protection - Fluorination - Methylation - Reduction start->protocol1 protocol2 Protocol 2 Asymmetric Hydrogenation - Charge reactor with precursor, catalyst, ligand - Add solvent - Pressurize with H2 - Reaction - Depressurize and concentrate protocol1->protocol2 qc1 In-process Control | HPLC/GC for conversion protocol2->qc1 protocol3 Protocol 3 Deprotection and Purification - Dissolve crude product - Add deprotection agent - Neutralize - Extraction - Purification (if needed) qc1->protocol3 Reaction Complete qc2 Final Quality Control | Chiral HPLC/GC, NMR, MS protocol3->qc2 end Final Product | Enantiomerically Pure cis-5-Fluoro-2-methylpiperidine qc2->end Meets Specification

Caption: Experimental workflow for the large-scale synthesis.

References

5-Fluoro-2-methylpiperidine in CNS Drug Discovery: A Scaffolding Approach with Untapped Potential

Author: BenchChem Technical Support Team. Date: November 2025

While specific, direct applications and detailed protocols for 5-fluoro-2-methylpiperidine in Central Nervous System (CNS) drug discovery are not extensively documented in publicly available research, its structural motifs—a fluorinated piperidine ring—position it as a compound of significant interest for the development of novel CNS therapeutics. The piperidine scaffold is a cornerstone in medicinal chemistry, featured in numerous approved CNS drugs, and the strategic incorporation of fluorine can profoundly enhance a molecule's drug-like properties, including metabolic stability and blood-brain barrier penetration.

This document provides an overview of the potential applications of this compound based on the established roles of similar fluorinated piperidine derivatives in CNS drug discovery. It also includes generalized experimental protocols that would be essential for characterizing the CNS activity of this specific compound.

Application Notes: The Promise of a Fluorinated Piperidine Scaffold

The 2-methylpiperidine core is a privileged scaffold found in a variety of CNS-active compounds. The addition of a fluorine atom at the 5-position can offer several advantages for CNS drug candidates:

  • Modulation of Basicity (pKa): Fluorine's electron-withdrawing nature can lower the basicity of the piperidine nitrogen. This is a critical parameter for CNS drugs as it can influence their interaction with biological targets, reduce off-target effects (such as hERG channel binding, which is associated with cardiotoxicity), and affect their solubility and permeability.

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life of a drug, leading to improved pharmacokinetic profiles.

  • Increased Lipophilicity and Blood-Brain Barrier (BBB) Penetration: Strategic fluorination can increase the lipophilicity of a molecule, a key factor for passive diffusion across the BBB to reach CNS targets.

  • Conformational Control: The fluorine atom can influence the conformational preference of the piperidine ring, which can lead to higher affinity and selectivity for specific receptor subtypes.

Given these properties, this compound and its derivatives could be explored for a range of CNS targets, including but not limited to:

  • G-Protein Coupled Receptors (GPCRs): Such as dopamine, serotonin, and opioid receptors, which are implicated in a wide array of neurological and psychiatric disorders.

  • Ion Channels: Including sodium, potassium, and calcium channels, which are crucial for neuronal excitability.

  • Enzymes: Such as monoamine oxidase (MAO) or acetylcholinesterase (AChE), which are targets for antidepressants and Alzheimer's disease therapies, respectively.

  • Transporters: Like the serotonin transporter (SERT) or dopamine transporter (DAT), which are key targets for antidepressants and stimulants.

Potential CNS Therapeutic Areas

Derivatives of this compound could be investigated for their potential in treating a variety of CNS disorders, including:

  • Neurodegenerative Diseases: Such as Alzheimer's and Parkinson's disease.

  • Psychiatric Disorders: Including schizophrenia, depression, and anxiety.

  • Pain: Particularly neuropathic pain.

  • Epilepsy: By modulating ion channel function.

Experimental Protocols

To evaluate the CNS potential of this compound or its novel derivatives, a tiered screening approach is typically employed. Below are generalized protocols for key in vitro and in vivo assays.

In Vitro Assays

1. Receptor Binding Assays (Radioligand Displacement)

This assay determines the affinity of a test compound for a specific CNS receptor.

  • Objective: To determine the binding affinity (Ki) of this compound derivatives for a panel of CNS receptors.

  • Principle: The assay measures the ability of a test compound to displace a known radiolabeled ligand from its receptor.

  • Materials:

    • Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells).

    • Radiolabeled ligand (e.g., [³H]-Spiperone for D₂ receptors).

    • Test compound (this compound derivative).

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

    • Glass fiber filters.

    • Scintillation cocktail and liquid scintillation counter.

  • Protocol:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add the cell membranes, radioligand (at a concentration close to its Kd), and either buffer (for total binding), a known non-specific ligand (for non-specific binding), or the test compound.

    • Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

    • Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

    • Calculate the percentage of specific binding at each concentration of the test compound and determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

    • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Table 1: Hypothetical Binding Affinity Data for a this compound Derivative

CNS TargetRadioligandKi (nM) of Derivative X
Dopamine D₂ Receptor[³H]-Spiperone15.2
Serotonin 5-HT₂A Receptor[³H]-Ketanserin89.5
Sigma-1 Receptor[³H]-(+)-Pentazocine5.8
NMDA Receptor[³H]-MK-801>10,000

This table presents hypothetical data for illustrative purposes.

In Vivo Behavioral Assays

2. Forced Swim Test (Antidepressant-like Activity)

This is a common screening tool for assessing the potential antidepressant effects of a compound in rodents.

  • Objective: To evaluate the antidepressant-like activity of a this compound derivative.

  • Principle: The test is based on the observation that animals will adopt an immobile posture after a period of vigorous activity when placed in an inescapable cylinder of water. Antidepressant drugs reduce the duration of immobility.

  • Materials:

    • Male mice or rats.

    • Test compound administered at various doses.

    • Vehicle control (e.g., saline or DMSO solution).

    • Positive control (e.g., imipramine or fluoxetine).

    • Glass or plastic cylinders (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C).

  • Protocol:

    • Administer the test compound, vehicle, or positive control to the animals (e.g., via intraperitoneal injection) at a specific time before the test (e.g., 30-60 minutes).

    • Gently place each animal individually into a cylinder containing water.

    • Record the behavior of the animal for a 6-minute period. The last 4 minutes of the session are typically analyzed.

    • Measure the total time the animal remains immobile, defined as the cessation of struggling and floating motionless, making only small movements necessary to keep its head above water.

    • Compare the immobility time of the test compound-treated group to the vehicle-treated group. A significant reduction in immobility time suggests antidepressant-like activity.

Table 2: Hypothetical Forced Swim Test Data for a this compound Derivative

Treatment GroupDose (mg/kg)Immobility Time (seconds)
Vehicle-150 ± 12
Derivative Y10115 ± 10*
Derivative Y3085 ± 8
Imipramine (Positive Control)2075 ± 9

*p < 0.05, **p < 0.01 compared to vehicle. Data are presented as mean ± SEM. This table presents hypothetical data for illustrative purposes.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation synthesis Synthesis of This compound Derivatives binding_assay Receptor Binding Assays (e.g., Radioligand Displacement) synthesis->binding_assay Test Compounds functional_assay Functional Assays (e.g., cAMP, Ca²⁺ flux) binding_assay->functional_assay Active Hits pk_studies Pharmacokinetic Studies (ADME) functional_assay->pk_studies Lead Compounds behavioral_assays Behavioral Models (e.g., Forced Swim Test) pk_studies->behavioral_assays target_engagement Target Engagement (e.g., PET Imaging) behavioral_assays->target_engagement

Caption: General workflow for CNS drug discovery.

Signaling_Pathway cluster_receptor Postsynaptic Neuron ligand 5-F-2-Me-Piperidine Derivative receptor GPCR (e.g., D₂ Receptor) ligand->receptor g_protein G Protein (Gi/o) receptor->g_protein Activation effector Adenylyl Cyclase g_protein->effector Inhibition second_messenger cAMP effector->second_messenger Decreased Production downstream Neuronal Response (e.g., Altered Firing Rate) second_messenger->downstream Modulation

Caption: Hypothetical GPCR signaling modulation.

Conclusion

While the direct application of this compound in CNS drug discovery remains to be fully explored and documented, its chemical structure holds considerable promise. The strategic placement of fluorine on the well-established 2-methylpiperidine scaffold offers a compelling starting point for the design of novel CNS agents with potentially superior pharmacokinetic and pharmacodynamic properties. The generalized protocols provided here serve as a foundational framework for researchers to begin to unlock the therapeutic potential of this and related fluorinated piperidine derivatives. Further synthesis and rigorous biological evaluation are necessary to delineate the specific CNS activities and therapeutic utility of this intriguing molecule.

Application Notes and Protocols for the Synthesis of 5-Fluoro-2-methylpiperidine Derivatives in Anticancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential anticancer applications of 5-fluoro-2-methylpiperidine derivatives. The protocols detailed below are based on established methodologies in medicinal chemistry and cancer cell biology, offering a foundation for the development and evaluation of novel therapeutic agents.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs. The introduction of a fluorine atom into the piperidine ring can significantly modulate the physicochemical properties of the molecule, such as basicity, lipophilicity, and metabolic stability, which can, in turn, influence its pharmacokinetic and pharmacodynamic profile. The 2-methyl substitution can provide steric hindrance and introduce a chiral center, potentially leading to stereospecific interactions with biological targets. Consequently, this compound derivatives are an emerging class of compounds with considerable potential in the discovery of novel anticancer agents.

The anticancer activity of piperidine derivatives is often attributed to their ability to induce apoptosis, inhibit cell proliferation, and interfere with key signaling pathways involved in cancer progression.[1][2] These pathways include the NF-κB, PI3K/Akt, and JNK/p38 MAPK signaling cascades.[1][3]

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through a multi-step process, with the key step being the catalytic hydrogenation of a substituted 5-fluoro-2-methylpyridine precursor.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the core scaffold, this compound, from the commercially available 5-fluoro-2-methylpyridine.

Materials:

  • 5-Fluoro-2-methylpyridine

  • Platinum(IV) oxide (PtO₂) or Palladium on carbon (Pd/C)

  • Ethanol (EtOH) or Acetic Acid (AcOH)

  • Hydrogen gas (H₂)

  • High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

  • Rotary evaporator

  • Standard laboratory glassware

  • Filtration apparatus (e.g., Büchner funnel, Celite®)

  • Solvents for extraction and purification (e.g., dichloromethane, ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Reaction Setup: In a high-pressure reaction vessel, dissolve 5-fluoro-2-methylpyridine (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Catalyst Addition: Carefully add a catalytic amount of platinum(IV) oxide or palladium on carbon (typically 5-10 mol%).

  • Hydrogenation: Seal the reaction vessel and connect it to a hydrogen gas source. Purge the vessel with hydrogen gas to remove air. Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) for 24-48 hours, or until the reaction is complete (monitored by TLC or GC-MS).

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent. The resulting crude product can be purified by distillation or column chromatography to yield pure this compound.

Protocol 2: Derivatization of this compound for Anticancer Screening

The synthesized this compound can be further derivatized at the nitrogen atom to generate a library of compounds for anticancer screening. This example describes the synthesis of an N-aryl derivative.

Materials:

  • This compound

  • Substituted aryl halide (e.g., 4-fluorobenzoyl chloride)

  • Triethylamine (Et₃N) or other suitable base

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • Acylation: Cool the solution to 0 °C in an ice bath. Add the substituted aryl halide (e.g., 4-fluorobenzoyl chloride) (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until the reaction is complete (monitored by TLC).

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the desired N-aryl-5-fluoro-2-methylpiperidine derivative.

Anticancer Activity Evaluation

The synthesized derivatives should be evaluated for their cytotoxic effects against a panel of human cancer cell lines. The Sulforhodamine B (SRB) assay is a widely used method for determining cell density, based on the measurement of cellular protein content.[4][5][6][7][8]

Protocol 3: Sulforhodamine B (SRB) Cytotoxicity Assay[4][5][6][7][8]

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • Synthesized this compound derivatives

  • Positive control (e.g., Doxorubicin)

  • Trichloroacetic acid (TCA) solution (10% w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris base solution (10 mM, pH 10.5)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (typically in a range from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control.

  • Cell Fixation: After the incubation period, gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4 °C for 1 hour.

  • Staining: Wash the plates five times with slow-running tap water and allow them to air dry. Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Remove the SRB solution and wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization and Absorbance Measurement: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Measure the absorbance at 510-570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) for each derivative.

Data Presentation

The quantitative data from the cytotoxicity assays should be summarized in a table for easy comparison of the anticancer activity of the synthesized derivatives.

Table 1: In Vitro Cytotoxicity of this compound Derivatives

Compound IDR-group on NitrogenCancer Cell LineIC50 (µM)
Derivative 1 4-FluorobenzoylMCF-7 (Breast)[Insert experimental value]
A549 (Lung)[Insert experimental value]
HCT116 (Colon)[Insert experimental value]
Derivative 2 PhenylacetylMCF-7 (Breast)[Insert experimental value]
A549 (Lung)[Insert experimental value]
HCT116 (Colon)[Insert experimental value]
Doxorubicin (Positive Control)MCF-7 (Breast)[Insert experimental value]
A549 (Lung)[Insert experimental value]
HCT116 (Colon)[Insert experimental value]

Note: The IC50 values are hypothetical and should be replaced with experimental data.

Visualizations

General Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and evaluation of this compound derivatives.

Synthesis_Workflow Start 5-Fluoro-2-methylpyridine Synthesis Catalytic Hydrogenation (Protocol 1) Start->Synthesis Core This compound Synthesis->Core Derivatization N-Derivatization (Protocol 2) Core->Derivatization Library Library of Derivatives Derivatization->Library Screening Anticancer Screening (SRB Assay - Protocol 3) Library->Screening Data IC50 Data Analysis Screening->Data SAR Structure-Activity Relationship (SAR) Studies Data->SAR

A high-level overview of the synthetic and screening process.
Potential Signaling Pathway Inhibition

This diagram illustrates a potential mechanism of action for anticancer piperidine derivatives, involving the inhibition of pro-survival signaling pathways.

Signaling_Pathway cluster_0 Cancer Cell GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival NFkB->Proliferation Derivative 5-Fluoro-2-methyl- piperidine Derivative Derivative->PI3K Inhibition Derivative->Akt Derivative->NFkB

Hypothesized inhibition of the PI3K/Akt/NF-κB pathway.

References

Protecting Group Strategies for the Synthesis of 5-Fluoro-2-methylpiperidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 5-Fluoro-2-methylpiperidine, a valuable building block in medicinal chemistry. The strategic use of nitrogen protecting groups is critical for achieving high yields and stereochemical control in the synthesis of this and related fluorinated piperidine scaffolds. Herein, we discuss and provide protocols for three commonly employed protecting groups: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and benzyl (Bn).

Introduction

This compound and its derivatives are of significant interest in drug discovery due to the favorable pharmacokinetic properties often imparted by the fluorine atom and the chiral piperidine core. The synthesis of this scaffold requires careful consideration of protecting group strategy to mask the reactivity of the secondary amine, enabling selective modifications at other positions of the ring and preventing unwanted side reactions. The choice of protecting group is dictated by its stability to various reaction conditions and the ease of its removal under conditions that do not compromise the integrity of the target molecule.[1][2]

Protecting Group Strategies

The selection of an appropriate protecting group is a crucial step in the synthetic route towards this compound. The stability of the protecting group under the reaction conditions for fluorination and other transformations, as well as the conditions for its removal, are key considerations.

Tert-butyloxycarbonyl (Boc) Group

The Boc group is one of the most widely used protecting groups for amines due to its ease of introduction and its lability under acidic conditions.[2] It is generally stable to a wide range of non-acidic reagents.

Protection Protocol: Synthesis of N-Boc-2-methylpiperidine

A common starting material is 2-methylpiperidine. The protection of the nitrogen atom with a Boc group can be achieved as follows:

  • Reagents: 2-methylpiperidine, Di-tert-butyl dicarbonate (Boc)₂O, Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃), Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Procedure: To a solution of 2-methylpiperidine (1.0 equiv.) and a base such as triethylamine (1.2 equiv.) in a suitable solvent like dichloromethane at 0 °C, di-tert-butyl dicarbonate (1.1 equiv.) is added portion-wise. The reaction mixture is stirred at room temperature for 12-16 hours. After completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[3]

Deprotection Protocol: Removal of the Boc Group

The Boc group is typically removed under acidic conditions.

  • Reagents: N-Boc-5-fluoro-2-methylpiperidine, Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., dioxane, methanol).

  • Procedure: The N-Boc protected piperidine is dissolved in a solvent such as dichloromethane or methanol. An excess of a strong acid like trifluoroacetic acid (TFA) or a solution of HCl in dioxane is added, and the mixture is stirred at room temperature for 1-4 hours. The solvent and excess acid are removed under reduced pressure to yield the hydrochloride or trifluoroacetate salt of the desired product.

Benzyloxycarbonyl (Cbz) Group

The Cbz group is another common amine protecting group. It is stable to acidic and basic conditions and is typically removed by catalytic hydrogenation.

Protection Protocol: Synthesis of N-Cbz-2-methylpiperidine

  • Reagents: 2-methylpiperidine, Benzyl chloroformate (Cbz-Cl), a base (e.g., NaHCO₃, K₂CO₃, or Et₃N), and a solvent (e.g., DCM, THF, or a biphasic system with water).

  • Procedure: To a solution of 2-methylpiperidine (1.0 equiv.) and a base such as sodium bicarbonate in a mixture of water and a suitable organic solvent, benzyl chloroformate (1.1 equiv.) is added dropwise at 0 °C. The reaction is stirred at room temperature for several hours. The organic layer is then separated, washed, dried, and concentrated. Purification is typically achieved by column chromatography.

Deprotection Protocol: Removal of the Cbz Group

The Cbz group is most commonly removed by hydrogenolysis.

  • Reagents: N-Cbz-5-fluoro-2-methylpiperidine, Hydrogen gas (H₂), Palladium on carbon (Pd/C) catalyst, and a solvent (e.g., Methanol, Ethanol, Ethyl acetate).

  • Procedure: The N-Cbz protected piperidine is dissolved in a suitable solvent, and a catalytic amount of Pd/C (typically 5-10 mol%) is added. The mixture is then stirred under a hydrogen atmosphere (at atmospheric or elevated pressure) until the reaction is complete (monitored by TLC or LC-MS). The catalyst is removed by filtration through Celite, and the solvent is evaporated to give the deprotected amine.

Benzyl (Bn) Group

The benzyl group is a robust protecting group that is stable to a wide range of reaction conditions. Similar to the Cbz group, it is often removed by catalytic hydrogenation.

Protection Protocol: Synthesis of N-Benzyl-2-methylpiperidine

  • Reagents: 2-methylpiperidine, Benzyl bromide (BnBr) or Benzyl chloride (BnCl), a base (e.g., K₂CO₃, Et₃N), and a solvent (e.g., Acetonitrile, DMF).

  • Procedure: 2-methylpiperidine (1.0 equiv.) is dissolved in a solvent such as acetonitrile, and a base like potassium carbonate (2.0-3.0 equiv.) is added. Benzyl bromide (1.1-1.2 equiv.) is then added, and the mixture is heated to reflux for several hours. After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The residue is purified by column chromatography.

Deprotection Protocol: Removal of the Benzyl Group

Debenzylation is typically achieved via hydrogenolysis.

  • Reagents: N-Benzyl-5-fluoro-2-methylpiperidine, Hydrogen gas (H₂), Palladium on carbon (Pd/C), and a solvent (e.g., Methanol, Ethanol).

  • Procedure: The procedure is analogous to the deprotection of the Cbz group, involving catalytic hydrogenation with Pd/C in a suitable solvent.

Quantitative Data Summary

The following table summarizes typical yields for the protection and deprotection steps based on general literature procedures for similar substrates. It is important to note that these yields are illustrative and may vary depending on the specific reaction conditions and the stereochemistry of the substrate.

Protecting GroupProtection Step (Typical Yield)Deprotection Step (Typical Yield)Deprotection Conditions
Boc >95%>95%TFA or HCl in organic solvent
Cbz 85-95%>90%H₂, Pd/C
Benzyl (Bn) 80-90%>90%H₂, Pd/C

Experimental Workflow and Synthetic Pathway

The synthesis of this compound can be approached via several routes. A common strategy involves the synthesis of a protected 2-methyl-5-hydroxypiperidine, followed by fluorination and subsequent deprotection.

Synthesis_Workflow cluster_start Starting Material cluster_protection Protection cluster_functionalization Functionalization cluster_fluorination Fluorination cluster_deprotection Deprotection 2-Methylpiperidine 2-Methylpiperidine N-Protected-2-methylpiperidine N-Protected-2-methylpiperidine 2-Methylpiperidine->N-Protected-2-methylpiperidine Protection (Boc, Cbz, Bn) N-Protected-2-methyl-5-hydroxypiperidine N-Protected-2-methyl-5-hydroxypiperidine N-Protected-2-methylpiperidine->N-Protected-2-methyl-5-hydroxypiperidine Hydroxylation N-Protected-5-fluoro-2-methylpiperidine N-Protected-5-fluoro-2-methylpiperidine N-Protected-2-methyl-5-hydroxypiperidine->N-Protected-5-fluoro-2-methylpiperidine Fluorination (e.g., DAST, Deoxo-Fluor®) This compound This compound N-Protected-5-fluoro-2-methylpiperidine->this compound Deprotection Protecting_Group_Logic cluster_boc Boc Group cluster_cbz Cbz Group cluster_bn Benzyl (Bn) Group Choice of Protecting Group Choice of Protecting Group Boc_Stability Stable to: - Catalytic Hydrogenation - Mild Base - Nucleophiles Choice of Protecting Group->Boc_Stability Cbz_Stability Stable to: - Mild Acids - Mild Bases Choice of Protecting Group->Cbz_Stability Bn_Stability Stable to: - Most non-reducing conditions Choice of Protecting Group->Bn_Stability Boc_Lability Labile to: - Strong Acids (TFA, HCl) Cbz_Lability Labile to: - Catalytic Hydrogenation Bn_Lability Labile to: - Catalytic Hydrogenation

References

Troubleshooting & Optimization

overcoming hydrodefluorination in 5-fluoro-2-methylpyridine hydrogenation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the hydrogenation of 5-fluoro-2-methylpyridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the common challenge of hydrodefluorination during this critical transformation.

Frequently Asked Questions (FAQs)

Q1: What is hydrodefluorination and why is it a problem in the hydrogenation of 5-fluoro-2-methylpyridine?

A1: Hydrodefluorination is an undesired side reaction where the fluorine atom on the pyridine ring is replaced by a hydrogen atom. In the context of hydrogenating 5-fluoro-2-methylpyridine to produce 5-fluoro-2-methylpiperidine, this side reaction leads to the formation of 2-methylpiperidine as a significant byproduct, reducing the yield of the desired fluorinated product and complicating purification.

Q2: Which catalysts are commonly used for the hydrogenation of 5-fluoro-2-methylpyridine, and which are most prone to causing hydrodefluorination?

A2: Palladium-based catalysts, particularly palladium on carbon (Pd/C), are widely used for pyridine hydrogenation due to their high activity. However, they are also notoriously prone to causing hydrodefluorination of fluoroaromatics. Other catalysts like platinum-based (e.g., PtO2) or rhodium-based (e.g., Rh/C) catalysts may offer better selectivity against hydrodefluorination, though potentially with lower reaction rates.

Q3: How does the choice of solvent affect the level of hydrodefluorination?

A3: The solvent can significantly influence the reaction selectivity. Protic solvents like methanol or ethanol are commonly used. In some cases, the use of less polar, aprotic solvents might reduce hydrodefluorination, but this can also decrease the overall reaction rate. The solubility of hydrogen gas in the chosen solvent is also a critical factor.

Q4: Can additives be used to suppress hydrodefluorination?

A4: Yes, additives are a key strategy to minimize hydrodefluorination. Acidic additives are particularly important. The addition of a strong Brønsted acid, such as hydrochloric acid (HCl), can protonate the pyridine nitrogen.[1][2] This protonation deactivates the ring towards hydrodefluorination and can improve the selectivity for the desired hydrogenation.[2]

Q5: What is the general mechanism for hydrodefluorination during hydrogenation on a palladium catalyst?

A5: While the exact mechanism can be complex, it is generally believed to involve the oxidative addition of the C-F bond to the palladium surface, followed by hydrogenolysis. The coordination of the pyridine nitrogen to the catalyst surface can influence the orientation of the molecule and facilitate this undesired C-F bond cleavage.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the hydrogenation of 5-fluoro-2-methylpyridine.

Issue Potential Cause Troubleshooting Steps
High levels of the defluorinated byproduct (2-methylpiperidine) are observed. The catalyst is too active for C-F bond cleavage (e.g., standard Pd/C).1. Switch to a less active catalyst: Consider using a different grade of Pd/C, or switch to a PtO2 or Rh/C catalyst. 2. Use a catalyst poison: Introduce a controlled amount of a catalyst poison, such as diphenyl sulfide, to selectively reduce the catalyst's activity towards hydrodefluorination.[2] 3. Add an acidic additive: The addition of an acid like HCl can protonate the pyridine and reduce its interaction with the catalyst surface, thus suppressing C-F bond cleavage.[1][2]
The reaction is very slow or does not go to completion. 1. Catalyst deactivation. 2. Insufficient hydrogen pressure or temperature. 3. Poor catalyst/substrate mixing.1. Increase catalyst loading: A higher catalyst loading may be necessary if the catalyst activity is low. 2. Optimize reaction conditions: Systematically increase the hydrogen pressure and/or temperature. Be aware that higher temperatures can sometimes increase hydrodefluorination. 3. Ensure efficient stirring: Vigorous stirring is crucial for good contact between the catalyst, substrate, and hydrogen.
A mixture of partially hydrogenated intermediates is observed. The reaction has not proceeded to completion.1. Increase reaction time: Allow the reaction to run for a longer period. 2. Increase hydrogen pressure: Higher pressure can drive the reaction to completion.
Inconsistent results between batches. 1. Variation in catalyst activity. 2. Presence of impurities in the starting material or solvent. 3. Inconsistent reaction setup.1. Use a consistent source and batch of catalyst. 2. Ensure high purity of starting materials and solvents. 3. Carefully control all reaction parameters , including temperature, pressure, stirring rate, and the method of adding reagents.

Data Presentation

The following table summarizes the expected impact of key reaction parameters on the yield of the desired this compound and the undesired 2-methylpiperidine byproduct.

Parameter Condition Expected Yield of this compound Expected Yield of 2-Methylpiperidine (Hydrodefluorination)
Catalyst Pd/CHigh (but with potential for defluorination)Moderate to High
PtO2Moderate to HighLow to Moderate
Rh/CModerateLow
Solvent MethanolGoodModerate
Acetic AcidGood (can act as both solvent and acid promoter)Low to Moderate
DioxaneModeratePotentially Lower
Additive NoneLowerHigher
HClHigherLower
Acetic AcidHigherLower
Temperature Low (e.g., 25 °C)Lower reaction rateLower
High (e.g., 80 °C)Higher reaction rateHigher
Pressure Low (e.g., 1 atm H2)Lower reaction rateMay be lower
High (e.g., 50 atm H2)Higher reaction rateMay be higher

Experimental Protocols

Protocol 1: Selective Hydrogenation using Pd/C with an Acidic Additive

This protocol is designed to maximize the yield of this compound while minimizing hydrodefluorination.

  • Reaction Setup:

    • To a high-pressure hydrogenation vessel, add 5-fluoro-2-methylpyridine (1.0 eq).

    • Add methanol as the solvent.

    • Add 10 wt% Palladium on Carbon (5 mol%).

    • Add concentrated Hydrochloric Acid (1.1 eq).

  • Hydrogenation:

    • Seal the vessel and purge with nitrogen, followed by hydrogen gas.

    • Pressurize the vessel with hydrogen to 50 psi.

    • Stir the reaction mixture vigorously at room temperature for 24 hours.

  • Work-up and Isolation:

    • Carefully vent the hydrogen gas.

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • The resulting hydrochloride salt can be neutralized with a base (e.g., NaOH) and extracted with an organic solvent to yield the free amine.

Visualizations

hydrogenation_pathway cluster_reactants Reactants cluster_products Products start 5-Fluoro-2-methylpyridine desired This compound start->desired Desired Hydrogenation (Catalyst, H2) undesired 2-Methylpiperidine start->undesired Undesired Hydrodefluorination (Catalyst, H2)

Caption: Reaction pathways for the hydrogenation of 5-fluoro-2-methylpyridine.

troubleshooting_flowchart start Start Hydrogenation Experiment check_defluorination High Hydrodefluorination? start->check_defluorination step1 Add Acidic Additive (e.g., HCl) check_defluorination->step1 Yes end_success Successful Selective Hydrogenation check_defluorination->end_success No step2 Switch to Less Active Catalyst (e.g., PtO2) step1->step2 step3 Lower Reaction Temperature step2->step3 end_failure Further Optimization Needed step3->end_failure

Caption: Troubleshooting workflow for overcoming hydrodefluorination.

References

Technical Support Center: Troubleshooting Catalyst Poisoning in Fluorinated Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting catalyst poisoning during the synthesis of fluorinated piperidines. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during catalytic hydrogenation of fluorinated pyridines.

Frequently Asked Questions (FAQs)

Q1: My hydrogenation of 3-fluoropyridine using Pd/C is sluggish or has stalled completely. What are the likely causes?

A1: A stalled or sluggish reaction is a classic symptom of catalyst poisoning. The most common culprits in this specific synthesis are:

  • Sulfur Impurities: Often present in pyridine feedstocks, especially if derived from coal tar. Sulfur compounds strongly adsorb to the palladium surface, blocking active sites.[1][2]

  • Halide Contamination: Residual chlorides or fluorides from the fluoropyridine synthesis or acidic promoters (like HCl) can poison the catalyst.[3][4] The effect of HCl can be complex, as low concentrations can sometimes improve dispersion, while higher concentrations can be detrimental.[3][4]

  • Substrate/Product Inhibition: Pyridine and the resulting piperidine can themselves act as catalyst poisons by strongly coordinating to the palladium active sites, especially at high concentrations.[5]

  • Byproducts from Fluorinating Agents: If the starting fluoropyridine was synthesized using reagents like Selectfluor™ or N-Fluorobenzenesulfonimide (NFSI), trace impurities or decomposition byproducts could be present and act as poisons.

Q2: How can I determine the specific poison affecting my catalyst?

A2: Identifying the poison is crucial for effective troubleshooting. A combination of analytical techniques on the spent catalyst is recommended:

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This is a highly sensitive technique to quantify elemental poisons like sulfur, phosphorus, lead, and other heavy metals. A standard procedure involves digesting the catalyst in acid before analysis.[6]

  • X-ray Photoelectron Spectroscopy (XPS): XPS can identify the elemental composition and chemical state of poisons on the catalyst surface, confirming the presence of species like metal sulfides or halides.[7]

  • Temperature-Programmed Desorption (TPD): TPD can help identify adsorbed species and the strength of their interaction with the catalyst surface. By heating the catalyst and monitoring desorbed molecules with a mass spectrometer, you can identify poisons like adsorbed sulfur compounds or halides.

Q3: My reaction is producing a significant amount of the defluorinated piperidine byproduct. Is this related to catalyst poisoning?

A3: While hydrodefluorination can be an inherent side reaction, changes in its rate can be linked to the catalyst state. Some poisons can alter the catalyst's selectivity. For instance, the presence of certain species might favor the hydrogenolysis of the C-F bond over the hydrogenation of the pyridine ring. Monitoring the product distribution over time can provide clues. An increase in hydrodefluorination alongside a decrease in overall conversion rate strongly suggests a change in the catalyst's surface chemistry, potentially due to poisoning.

Q4: Can I regenerate my poisoned Pd/C catalyst?

A4: Yes, regeneration is often possible, but its effectiveness depends on the nature of the poison.

  • For Coke/Organic Fouling: A common method involves controlled oxidation to burn off carbonaceous deposits, followed by a reduction step.

  • For Sulfur Poisoning: Regeneration can be more challenging. Oxidative treatments (e.g., with sodium hypochlorite or heated air) can convert strongly adsorbed sulfides to more easily removable sulfates.[7] Subsequent reduction with hydrogen at elevated temperatures can then restore activity.[8] However, recovery may not be complete.[7]

  • For Halide Poisoning: Treatment with a basic solution can sometimes remove adsorbed halides, followed by washing and re-reduction of the catalyst.

Troubleshooting Guides

Problem 1: Low or No Catalyst Activity from the Start
Possible Cause Diagnostic Step Recommended Solution
Poor Quality Catalyst Test the catalyst with a standard reaction (e.g., hydrogenation of cyclohexene or cinnamic acid) for which its activity is known.Procure a new batch of catalyst from a reputable supplier.
Gross Contamination of Starting Material Analyze the fluoropyridine starting material for common poisons (sulfur, halides) using GC-MS or elemental analysis.Purify the starting material. For pyridine-based compounds, conversion to a water-soluble salt, followed by extraction and regeneration of the free base, can remove many catalyst poisons.
Presence of Atmospheric Poisons Ensure the reaction setup was properly purged with an inert gas to remove air (oxygen can oxidize and deactivate the catalyst) and moisture.Improve the inert atmosphere technique. Use dry solvents and ensure all glassware is thoroughly dried.
Problem 2: Catalyst Deactivation During the Reaction
Possible Cause Diagnostic Step Recommended Solution
Trace Impurities in Reactants/Solvents Filter the reaction mixture and attempt the reaction with a fresh batch of catalyst. If the new catalyst also deactivates, the issue is likely with the feedstock.Purify all reactants and solvents. Consider passing liquid reagents through a column of activated alumina to remove polar impurities.
Leaching of the Metal After the reaction, filter the catalyst and add a fresh batch of reactants to the filtrate. If the reaction proceeds, it indicates that active palladium has leached into the solution.Use a different catalyst support or modify reaction conditions (e.g., lower temperature) to minimize leaching.
Coking/Fouling Analyze the spent catalyst using TGA (Thermogravimetric Analysis) to detect carbonaceous deposits. The catalyst may also appear black and clumped.Implement a regeneration protocol involving controlled oxidation to burn off the coke. Optimize reaction conditions (lower temperature, different solvent) to minimize coke formation.
Sintering of Palladium Nanoparticles Characterize the spent catalyst using TEM or XRD to observe any increase in palladium particle size compared to the fresh catalyst.Avoid high reaction temperatures. Sintering is often irreversible, and a new batch of catalyst will be required.

Data on Catalyst Deactivation and Regeneration

The following tables summarize quantitative data on the effects of common poisons on palladium catalyst activity and the efficiency of regeneration processes.

Table 1: Effect of Sulfur Poisoning on Palladium Catalyst Activity

Catalyst SystemReactionSulfur SourceSulfur Concentration% Decrease in ActivityReference
Pd/Al₂O₃Cyclohexane DehydrogenationThiopheneNot specifiedSignificant deactivation[8]
Pd-based catalystMethane OxidationSO₂100 ppmActivity loss at 400°C[3]
Pd-In/γ-Al₂O₃Nitrate ReductionSulfideµM levelsSevere deactivation (to 20% of original)[7]

Table 2: Effect of HCl on Palladium Catalyst Properties

CatalystHCl Concentration in ImpregnationPd Particle Size (nm)Degree of Hydrogenation (%)Reference
Pd/SiO₂0.1 M24.265[3]
Pd/SiO₂2.0 M5.694[3]
Pd/SiO₂5.0 M5.1~94[3]

Table 3: Regeneration Efficiency of Poisoned Palladium Catalysts

CatalystPoisonRegeneration Method% Activity RecoveredReference
Pd-In/γ-Al₂O₃SulfideSodium Hypochlorite39 - 60%[7]
Pd-based catalystSO₂Reducing atmosphere at 400°CAlmost full recovery[3]
Spent Commercial Pd CatalystCoke/HydrocarbonsIndustrial regeneration~100% (initially)[9]
Pd/CHBIW reaction byproductsChloroform/Acetic Acid washHigh activity maintained for 3 cycles[10]

Experimental Protocols

Protocol 1: Evaluating Catalyst Activity in a Batch Reactor

This protocol describes a general procedure for testing the activity of a Pd/C catalyst for the hydrogenation of a model substrate like 3-fluoropyridine.

  • Catalyst Pre-treatment:

    • Weigh 50 mg of the Pd/C catalyst (e.g., 5 wt%) into a glass liner.

    • Dry the catalyst in situ in the reactor at 110°C for 1 hour under a flow of inert gas (N₂ or Ar) to remove adsorbed water.

    • Reduce the catalyst by flowing hydrogen (or a 5% H₂ in N₂ mixture) at a controlled temperature (e.g., 150°C) for 2 hours.

    • Cool the catalyst to the desired reaction temperature under an inert atmosphere.

  • Reaction Execution:

    • In a separate flask, prepare a solution of 3-fluoropyridine (e.g., 1 mmol) in a dry solvent (e.g., 20 mL of ethanol or methanol).

    • Under an inert atmosphere, transfer the substrate solution to the reactor containing the pre-treated catalyst.

    • Seal the reactor and purge with H₂ gas several times.

    • Pressurize the reactor to the desired H₂ pressure (e.g., 3-5 bar).

    • Begin vigorous stirring and heating to the reaction temperature (e.g., 50°C).

    • Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 30 minutes) and analyzing them by GC or LC-MS. The consumption of H₂ can also be monitored using a pressure transducer.

  • Data Analysis:

    • Plot the concentration of the starting material versus time to determine the initial reaction rate.

    • Calculate the turnover frequency (TOF) to quantify the catalyst's intrinsic activity.

Protocol 2: Temperature-Programmed Desorption (TPD) of a Spent Catalyst

This protocol outlines the steps for TPD analysis to identify volatile poisons on a spent catalyst.

  • Sample Preparation:

    • After the reaction, carefully filter the spent catalyst, wash it with a small amount of clean, dry solvent to remove residual reactants and products, and dry it under vacuum.

    • Accurately weigh about 50-100 mg of the dried, spent catalyst into a quartz TPD sample tube, securing it with quartz wool.

  • TPD Analysis:

    • Install the sample tube in the TPD apparatus.

    • Pre-treat the sample by flowing an inert gas (e.g., Helium) at a low temperature (e.g., 100°C) for 30-60 minutes to remove any loosely bound solvent.

    • Cool the sample to room temperature.

    • Begin the analysis by heating the sample at a linear rate (e.g., 10°C/min) under a constant flow of inert gas.

    • Monitor the desorbing gases using a mass spectrometer, scanning for the m/z values of suspected poisons (e.g., H₂S (m/z=34), HCl (m/z=36, 38), pyridine (m/z=79)).

  • Data Interpretation:

    • Plot the mass spectrometer signal intensity for specific m/z values as a function of temperature.

    • The temperature at which a peak appears indicates the desorption energy of the species, providing information about the strength of its binding to the catalyst surface.

Visualizations

Troubleshooting Workflow

Troubleshooting_Catalyst_Poisoning Start Reaction Fails or is Sluggish Check_Purity 1. Check Reactant and Solvent Purity Start->Check_Purity Check_Catalyst 2. Verify Catalyst Activity (Control Reaction) Check_Purity->Check_Catalyst If pure Analyze_Spent 3. Analyze Spent Catalyst Check_Catalyst->Analyze_Spent If active Identify_Poison Identify Probable Poison Analyze_Spent->Identify_Poison Sulfur Sulfur Compounds (e.g., H₂S, Thiophenes) Identify_Poison->Sulfur ICP-MS/XPS shows S Halides Halides (Cl⁻, F⁻) Identify_Poison->Halides XPS/Ion Chromatography shows Cl/F Coking Coking/Fouling Identify_Poison->Coking TGA shows mass loss/ visual inspection Substrate_Inhibition Substrate/Product Inhibition Identify_Poison->Substrate_Inhibition If other poisons are absent Purify_Reactants Solution: Purify Feedstock (e.g., Distillation, Guard Bed) Sulfur->Purify_Reactants Regen_Sulfur Solution: Regenerate Catalyst (Oxidative/Reductive Treatment) Sulfur->Regen_Sulfur Halides->Purify_Reactants Regen_Coke Solution: Regenerate Catalyst (Calcination) Coking->Regen_Coke Modify_Conditions Solution: Modify Conditions (e.g., Lower Concentration) Substrate_Inhibition->Modify_Conditions

Caption: A logical workflow for troubleshooting catalyst poisoning.

Mechanism of Pyridine Hydrogenation and Poison Interference

Pyridine_Hydrogenation_Poisoning cluster_cycle Catalytic Cycle cluster_poisons Poison Interference Pd Pd(0) H2_adsorb H₂ Adsorption Pd->H2_adsorb H₂ Py_adsorb Pyridine Adsorption H2_adsorb->Py_adsorb Pyridine H_add1 First H Addition Py_adsorb->H_add1 H_add2 Sequential H Additions H_add1->H_add2 + 5H Piperidine_desorb Piperidine Desorption H_add2->Piperidine_desorb Piperidine_desorb->Pd Piperidine Sulfur Sulfur (S) Sulfur->Pd Strong Chemisorption (Site Blocking) Halide Halide (X⁻) Halide->Pd Adsorption on Active Sites CO CO CO->Pd Competitive Adsorption

Caption: Palladium-catalyzed pyridine hydrogenation and poison interference.

References

optimization of reaction conditions for 5-Fluoro-2-methylpiperidine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions for the synthesis of 5-Fluoro-2-methylpiperidine. The primary synthetic route discussed is the catalytic hydrogenation of 5-fluoro-2-methylpyridine.

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during the synthesis of this compound via catalytic hydrogenation.

Question: My reaction is showing low or no conversion of the starting material (5-fluoro-2-methylpyridine). What are the possible causes and solutions?

Answer:

Low or no conversion in a catalytic hydrogenation reaction can stem from several factors related to the catalyst, reagents, or reaction setup.

  • Catalyst Activity: The catalyst may be inactive or poisoned.

    • Solution: Use a fresh batch of catalyst. Ensure the catalyst was stored under appropriate conditions (e.g., under an inert atmosphere). If using a new bottle, test it with a known, reliable substrate. Some impurities in the starting material or solvent can act as catalyst poisons. Purifying the 5-fluoro-2-methylpyridine and using high-purity, degassed solvents can help.

  • Hydrogen Pressure and Delivery: Inadequate hydrogen pressure or poor mixing can limit the reaction rate.

    • Solution: Ensure all connections in your hydrogenation apparatus are secure and leak-proof. Increase the hydrogen pressure within the recommended safety limits of your equipment. Vigorous stirring is crucial to ensure good contact between the substrate, catalyst, and hydrogen gas.

  • Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate.

    • Solution: While many hydrogenations proceed at room temperature, gently warming the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate. However, be aware that higher temperatures can also promote side reactions like hydrodefluorination.

Question: I am observing a significant amount of the defluorinated byproduct (2-methylpiperidine). How can I minimize this side reaction?

Answer:

Hydrodefluorination is a common side reaction in the hydrogenation of fluorinated aromatic compounds. Several factors can influence the extent of this undesired reaction.

  • Catalyst Choice: Some catalysts are more prone to causing hydrodefluorination than others.

    • Solution: Palladium-based catalysts, particularly Pd/C, can sometimes lead to higher levels of hydrodefluorination. Consider using Pearlman's catalyst (Pd(OH)₂/C) or Platinum oxide (PtO₂), which have been reported to be effective for the hydrogenation of fluoropyridines while potentially minimizing C-F bond cleavage.[1]

  • Reaction Conditions: Harsh reaction conditions can promote the cleavage of the C-F bond.

    • Solution:

      • Temperature: Avoid excessive heating. Try to run the reaction at the lowest temperature that provides a reasonable conversion rate.

      • Hydrogen Pressure: While sufficient pressure is needed for the reaction to proceed, excessively high pressures might contribute to hydrodefluorination. Optimize the pressure to find a balance between reaction rate and selectivity.

      • Solvent and Additives: The choice of solvent can be critical. Acidic conditions are often required to protonate the pyridine ring and facilitate hydrogenation. Using a protic solvent like methanol or ethanol with an acid such as HCl is a common practice.[1] The acid concentration can be optimized to improve the rate of the desired reaction over the side reaction.

Question: The purification of the final product, this compound, is proving to be difficult due to its volatility. What are some effective purification strategies?

Answer:

The volatility of small piperidine derivatives can indeed make their isolation challenging.

  • In Situ Protection: A highly effective strategy is to protect the piperidine nitrogen immediately after the reaction is complete and before workup.[1]

    • Procedure: Once the reaction is deemed complete by TLC or GC-MS, the hydrogen atmosphere is replaced with an inert gas (e.g., nitrogen or argon). A suitable protecting group reagent, such as benzyl chloroformate (Cbz-Cl) or di-tert-butyl dicarbonate (Boc₂O), is added directly to the reaction mixture along with a base (e.g., triethylamine or sodium bicarbonate) to scavenge the acid formed. The protected piperidine is typically less volatile and easier to handle and purify by standard techniques like column chromatography.

  • Salt Formation: Conversion of the basic piperidine product into a salt can significantly reduce its volatility.

    • Procedure: After filtering off the catalyst, the reaction mixture can be treated with a solution of an acid (e.g., HCl in ether or methanol) to precipitate the hydrochloride salt of this compound. The salt can then be collected by filtration and washed with a non-polar solvent.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the synthesis of this compound?

A1: The most common and readily available starting material is 5-fluoro-2-methylpyridine.

Q2: Which catalyst is best suited for the hydrogenation of 5-fluoro-2-methylpyridine?

A2: Both Platinum oxide (PtO₂) and Pearlman's catalyst (Pd(OH)₂/C) are good starting points.[1] PtO₂ in glacial acetic acid has been used for the hydrogenation of various substituted pyridines.[2][3][4][5] Pd(OH)₂/C in an alcoholic solvent with an acid like HCl has also been shown to be effective for fluoropyridine hydrogenation.[1] The optimal catalyst may need to be determined empirically for this specific substrate.

Q3: What are the typical reaction conditions for this hydrogenation?

A3: Typical conditions involve dissolving the 5-fluoro-2-methylpyridine in a suitable solvent (e.g., methanol, ethanol, or acetic acid), adding the catalyst (typically 5-10 mol%), and subjecting the mixture to a hydrogen atmosphere (from a balloon up to 50-70 bar) at room temperature to 50 °C.[2][3][4][5]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. For TLC, the disappearance of the starting material (5-fluoro-2-methylpyridine) and the appearance of the product can be visualized. GC-MS is a powerful tool to check for the presence of starting material, product, and any side-products like the defluorinated compound.[6][7][8][9] ¹H and ¹⁹F NMR can also be used to monitor the reaction by observing the disappearance of aromatic signals and the appearance of aliphatic signals characteristic of the piperidine ring.[10][11][12][13]

Q5: What are the expected stereochemical outcomes of this reaction?

A5: The catalytic hydrogenation of substituted pyridines typically results in the cis addition of hydrogen to the ring. For 5-fluoro-2-methylpyridine, this would lead to the formation of cis-5-fluoro-2-methylpiperidine as the major diastereomer. The exact diastereomeric ratio can be influenced by the catalyst, solvent, and reaction conditions.

Data Presentation

The following table summarizes typical reaction conditions used for the catalytic hydrogenation of substituted pyridines, which can serve as a starting point for the optimization of this compound synthesis.

CatalystSubstrateSolventPressure (H₂)TemperatureTimeYieldReference
PtO₂ (5 mol%)Substituted PyridinesAcetic Acid50-70 barRoom Temp.6-10 hGood to Excellent[2][3][4][5]
Pd(OH)₂/C (20 wt%)3-FluoropyridineMethanol/aq. HClNot specifiedNot specifiedNot specifiedHigh[1]
PtO₂ (10 mol%)Disubstituted PyridinesAcetic Acid1 atm (balloon)Room Temp.< 16 h50-90%

Experimental Protocols

Proposed Experimental Protocol for the Synthesis of this compound

Disclaimer: This is a suggested protocol based on literature methods for similar compounds and should be optimized for the specific substrate.

  • Reaction Setup: To a high-pressure hydrogenation vessel, add 5-fluoro-2-methylpyridine (1.0 eq).

  • Solvent and Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), add the chosen solvent (e.g., methanol or glacial acetic acid, ~0.1-0.2 M concentration of the substrate). Carefully add the catalyst (e.g., PtO₂ or Pd(OH)₂/C, 5-10 mol%). If using methanol, add aqueous HCl (1.1 eq).

  • Hydrogenation: Seal the vessel and purge it with hydrogen gas several times. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 bar). Stir the reaction mixture vigorously at room temperature or a slightly elevated temperature (e.g., 40 °C).

  • Reaction Monitoring: Monitor the reaction progress by taking small aliquots (after carefully depressurizing and re-purging with hydrogen) and analyzing them by TLC or GC-MS. The reaction is complete when the starting material is no longer observed.

  • Workup:

    • Catalyst Removal: Carefully depressurize the reaction vessel and purge with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with a small amount of the reaction solvent.

    • Product Isolation (as free base - for subsequent protection): If the reaction was run in acetic acid, carefully neutralize the filtrate with a base (e.g., saturated NaHCO₃ solution or solid NaOH) while cooling in an ice bath. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and carefully concentrate the solvent under reduced pressure at low temperature. Due to the product's volatility, it is highly recommended to proceed immediately with a protection step.

    • In Situ Protection (Recommended): After filtering the catalyst, add a base (e.g., triethylamine, 2-3 eq) to the filtrate. Cool the mixture in an ice bath and slowly add the protecting group reagent (e.g., benzyl chloroformate or di-tert-butyl dicarbonate, 1.1 eq). Allow the reaction to warm to room temperature and stir until the protection is complete (monitor by TLC). Then, perform a standard aqueous workup.

    • Isolation as Hydrochloride Salt: After filtering the catalyst from an alcoholic solvent, bubble dry HCl gas through the solution or add a solution of HCl in ether to precipitate the hydrochloride salt. Collect the solid by filtration, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum.

Mandatory Visualization

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Hydrogenation cluster_workup Workup and Purification start Start: 5-Fluoro-2-methylpyridine add_solvent_catalyst Add Solvent (e.g., MeOH/HCl or AcOH) and Catalyst (e.g., PtO2 or Pd(OH)2/C) start->add_solvent_catalyst setup_reactor Assemble and Purge Hydrogenation Reactor add_solvent_catalyst->setup_reactor pressurize Pressurize with H2 setup_reactor->pressurize react Stir at RT - 50 °C pressurize->react monitor Monitor Progress (TLC, GC-MS) react->monitor monitor->react Incomplete depressurize Depressurize and Purge with N2 monitor->depressurize Complete filter_catalyst Filter Catalyst depressurize->filter_catalyst in_situ_protection In Situ Protection (e.g., Boc or Cbz) filter_catalyst->in_situ_protection extraction Aqueous Workup and Extraction in_situ_protection->extraction purification Column Chromatography extraction->purification end_product Final Product: Protected this compound purification->end_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_low_conversion Low/No Conversion cluster_defluorination Hydrodefluorination cluster_purification Purification Issues (Volatility) start Problem Encountered check_catalyst Check Catalyst Activity start->check_catalyst change_catalyst Change Catalyst start->change_catalyst in_situ_protect In Situ Protection start->in_situ_protect check_h2 Check H2 Pressure/Delivery check_catalyst->check_h2 Catalyst OK sol_catalyst Use Fresh Catalyst, Purify Substrate/Solvent check_catalyst->sol_catalyst check_temp Increase Temperature check_h2->check_temp H2 OK sol_h2 Check for Leaks, Increase Pressure/Stirring check_h2->sol_h2 sol_temp Gently Warm Reaction (e.g., 40-50 °C) check_temp->sol_temp optimize_conditions Optimize Conditions change_catalyst->optimize_conditions Still an Issue sol_catalyst_defluoro Use Pd(OH)2/C or PtO2 change_catalyst->sol_catalyst_defluoro sol_conditions Lower Temperature, Optimize Pressure/Acid optimize_conditions->sol_conditions form_salt Form Hydrochloride Salt in_situ_protect->form_salt Protection not desired sol_protect Add Boc2O or Cbz-Cl Before Workup in_situ_protect->sol_protect sol_salt Precipitate with HCl in Ether form_salt->sol_salt

Caption: Troubleshooting decision tree for this compound synthesis.

References

Technical Support Center: Purification of Volatile Fluorinated Piperidines

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with volatile fluorinated piperidines.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying volatile fluorinated piperidines?

The primary challenges stem from a combination of three properties:

  • Volatility: The low boiling point of these compounds can lead to significant sample loss during solvent removal (e.g., rotary evaporation) and some purification techniques like distillation.[1][2][3]

  • Basicity: As amines, piperidines are basic and can interact strongly with acidic stationary phases like standard silica gel in chromatography, leading to poor separation, peak tailing, and even irreversible binding.[4][5]

  • Fluorination: The presence of fluorine atoms alters the molecule's polarity, pKa (basicity), and stability, which can affect its behavior in different purification systems.[6][7][8] While fluorine can increase metabolic stability, some fluorinated amines can be prone to decomposition.[9]

Q2: Which purification technique should I choose?

The choice depends on the scale of your purification, the nature of the impurities, and the properties of your specific compound. The following workflow provides a general guideline.

G start Crude Volatile Fluorinated Piperidine is_liquid Is the crude material a liquid? start->is_liquid is_solid Is the crude material a solid (e.g., a salt)? recrystallize Recrystallization is_solid->recrystallize Yes is_liquid->is_solid No impurities What is the nature of the impurities? is_liquid->impurities Yes distillation Distillation impurities->distillation Non-volatile impurities chromatography Chromatography impurities->chromatography Structurally similar impurities extraction Acid-Base Extraction impurities->extraction Acidic or Neutral impurities

Caption: Decision workflow for selecting a purification technique.

Q3: How can I analyze the purity of my volatile fluorinated piperidine?

Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) or a Flame Ionization Detector (GC-FID) is a highly effective method for analyzing volatile amines.[10][11][12] Specialized GC columns, such as the Rtx-Volatile Amine, are designed to handle the basicity and polarity of these compounds, providing better peak shape and reproducibility.[13][14] Headspace GC can also be a simple and effective technique.[15]

Troubleshooting Guides

Distillation

Problem: I am losing my compound during distillation or solvent removal.

  • Cause: The compound has a high vapor pressure and is co-distilling with the solvent, even under reduced pressure on a rotary evaporator.[1]

  • Solution 1: Use Vacuum Distillation. For compounds that are temperature-sensitive or have high boiling points at atmospheric pressure, vacuum distillation is essential.[1][16] Lowering the pressure reduces the boiling point, allowing for distillation at a lower temperature and minimizing decomposition.[3][16]

  • Solution 2: Control Temperature. When using a rotary evaporator, use a low bath temperature and cool the receiving flask with an ice bath or a cryocooler to maximize condensation and prevent loss of the volatile product.

  • Solution 3: Azeotropic Distillation. In some cases, azeotropic distillation can be used to separate piperidines from other bases like pyridine by adding a non-aromatic hydrocarbon.[17]

Pressure Estimated Boiling Point of a Volatile Piperidine
760 mmHg (Atmospheric)110 °C
100 mmHg65 °C
20 mmHg30 °C
5 mmHg10 °C
Table 1: Example of how pressure affects the boiling point of a hypothetical volatile fluorinated piperidine.
Flash Chromatography

Problem: My piperidine is streaking on the TLC plate and giving broad, tailing peaks during column chromatography.

  • Cause: The basic nitrogen of the piperidine is interacting strongly with the acidic silanol groups on the surface of standard silica gel.[4][5] This leads to poor elution and separation.

  • Solution 1: Add a Competing Base. Add a small amount of a competing base, such as triethylamine (~1-3%) or pyridine (~0.1%), to the eluent.[18][19] This base will interact with the acidic sites on the silica, allowing your compound to elute more cleanly.

  • Solution 2: Use a Deactivated or Alternative Stationary Phase. This is often the best approach.

    • Amine-bonded silica: This stationary phase has an amine-functionalized surface that minimizes the strong acid-base interactions, resulting in much-improved peak shape and separation for basic compounds.[5][20]

    • Alumina (basic or neutral): Alumina is another alternative to silica gel that can provide different selectivity.[21]

    • Reversed-phase (C18): For polar amines, reversed-phase chromatography can be a successful alternative to normal phase.[22]

Problem: I have low or no recovery of my compound after flash chromatography.

  • Cause: The compound may be irreversibly stuck to the column due to strong interactions with the stationary phase, or it may have evaporated during fraction processing.

  • Solution: Follow the troubleshooting workflow below.

G start Low/No Recovery from Flash Column check_tlc Did the compound show on TLC with the chosen eluent? start->check_tlc stuck_on_column Compound is likely stuck on the column. check_tlc->stuck_on_column No (Rf=0) evaporation Compound may have evaporated during solvent removal. check_tlc->evaporation Yes flush_column Action: Flush column with a very polar or modified solvent (e.g., 10% MeOH in DCM with 2% NH4OH). stuck_on_column->flush_column roto_conditions Action: Use low bath temperature and high vacuum. Cool receiving flask. evaporation->roto_conditions

Caption: Troubleshooting workflow for low recovery in flash chromatography.
Chromatography Conditions Rf of Fluorinated Piperidine Rf of Non-polar Impurity Peak Shape
Silica Gel, 20% EtOAc/Hexane0.050.6Severe Tailing
Silica Gel, 20% EtOAc/Hexane + 2% Et3N0.350.6Good
Amine-Bonded Silica, 20% EtOAc/Hexane0.400.65Excellent
Table 2: Comparison of flash chromatography conditions for a hypothetical separation.

Acid-Base Extraction

Problem: I am not getting good separation between my piperidine and a neutral impurity using acid-base extraction.

  • Cause 1: Incorrect pH. The pH of the aqueous acid may not be low enough to fully protonate the fluorinated piperidine and make it water-soluble. Fluorination can lower the pKa of the piperidine, meaning a stronger acid might be needed.

  • Solution 1: Check and Adjust pH. Use a pH meter to ensure the aqueous layer is sufficiently acidic (typically pH < 2) to protonate the piperidine. Use a stronger acid if necessary (e.g., 1M HCl instead of a weaker organic acid).

  • Cause 2: Emulsion Formation. Vigorous shaking can lead to the formation of an emulsion, a stable mixture of the organic and aqueous layers, which makes separation impossible.

  • Solution 2: Break the Emulsion. Add a small amount of brine (saturated aqueous NaCl solution) and swirl gently. The increased ionic strength of the aqueous layer often helps to break the emulsion.[23]

G cluster_0 Step 1: Dissolution cluster_1 Step 2: Acid Wash cluster_2 Step 3: Basify & Extract mix Crude Mixture: Fluorinated Piperidine (B) + Neutral Impurity (N) in Organic Solvent sep_funnel Separatory Funnel mix->sep_funnel Add Aqueous Acid (e.g., 1M HCl) and shake org_layer Organic Layer: Neutral Impurity (N) sep_funnel->org_layer aq_layer Aqueous Layer: Protonated Piperidine (BH+Cl-) sep_funnel->aq_layer basify Aqueous Layer (BH+Cl-) + NaOH(aq) aq_layer->basify Separate Layers extract Extract with fresh organic solvent basify->extract final_product Organic Layer: Pure Fluorinated Piperidine (B) extract->final_product

Caption: The principle of acid-base extraction for piperidine purification.

Experimental Protocols

Protocol 1: Vacuum Distillation of a Volatile Fluorinated Piperidine
  • Setup: Assemble a vacuum distillation apparatus with a short path head to minimize sample loss. Ensure all glassware is free of star cracks.[16] Use a magnetic stirrer in the distilling flask for smooth boiling.

  • Sample Charging: Charge the crude fluorinated piperidine (which has been separated from any non-volatile impurities) into the distilling flask. Do not fill the flask more than two-thirds full.

  • Evacuation: Close the system and slowly apply vacuum from a vacuum pump or water aspirator.

  • Heating: Gently heat the distilling flask using a heating mantle. Observe the temperature at the distillation head.

  • Collection: Collect the fraction that distills over at a constant temperature. The receiving flask should be cooled in an ice bath to ensure condensation of the volatile product.

  • Shutdown: Once the distillation is complete, remove the heat source first, then allow the system to cool before slowly re-introducing air.

Protocol 2: Flash Chromatography on Amine-Bonded Silica
  • Solvent Selection: Using TLC plates with the same amine-functionalized stationary phase, identify a solvent system (e.g., ethyl acetate/hexane) that gives your desired compound an Rf value of approximately 0.3-0.4.[18]

  • Column Packing: Slurry pack an appropriately sized amine-bonded silica column with your chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).[18] Carefully apply the sample to the top of the column. If the product is not very soluble, perform a "dry load" by pre-adsorbing it onto a small amount of silica gel.[24]

  • Elution: Elute the column with the chosen solvent system, applying positive pressure.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and carefully remove the solvent on a rotary evaporator at low temperature and with the receiving flask cooled in an ice bath.

Protocol 3: Recrystallization of a Fluorinated Piperidine Hydrochloride Salt

This protocol is for purifying a solid salt of the piperidine.

  • Solvent Selection: Choose a solvent or solvent pair in which the piperidine salt has high solubility at high temperatures and low solubility at low temperatures.[25][26] Common choices include isopropanol, ethanol/ether, or ethanol/ethyl acetate.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of boiling solvent to the crude solid until it is just dissolved.[26][27]

  • Decolorization (if needed): If the solution is colored, add a small amount of activated charcoal, boil for a few minutes, and then perform a hot gravity filtration to remove the charcoal.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[27] If crystals do not form, try scratching the inside of the flask with a glass rod.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[28]

  • Washing & Drying: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[25] Allow the crystals to dry completely under vacuum.

References

minimizing byproduct formation in 5-Fluoro-2-methylpiperidine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Fluoro-2-methylpiperidine. The primary focus is on minimizing byproduct formation during the catalytic hydrogenation of 5-fluoro-2-methylpyridine.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound via catalytic hydrogenation.

Issue 1: Significant Formation of Defluorinated Byproduct (2-Methylpiperidine)

  • Question: My reaction is producing a high percentage of 2-methylpiperidine alongside the desired this compound. How can I minimize this hydrodefluorination (HDF)?

  • Answer: The formation of the defluorinated byproduct is a common challenge in the hydrogenation of fluorinated pyridines.[1] Several factors can be optimized to suppress this side reaction:

    • Catalyst Selection: Rhodium-based catalysts are often preferred over palladium for the hydrogenation of fluoropyridines as they can exhibit lower hydrodefluorination activity.[1][2] Platinum oxide (Adams' catalyst) is also a viable option and may offer a better selectivity profile compared to palladium.[3][4]

    • Reaction Conditions: Milder reaction conditions are generally favored to reduce HDF. This includes lower hydrogen pressures and temperatures. High pressures and temperatures can promote the cleavage of the C-F bond.

    • Solvent Choice: The choice of solvent can influence the reaction pathway. Protic solvents like ethanol or acetic acid are commonly used. Acetic acid can act as a co-catalyst, but its effect on HDF should be evaluated for this specific substrate.

Issue 2: Incomplete Reaction or Formation of Partially Hydrogenated Intermediates

  • Question: The hydrogenation of 5-fluoro-2-methylpyridine is sluggish, and I am observing the presence of tetrahydropyridine intermediates in my reaction mixture. What can I do to drive the reaction to completion?

  • Answer: Incomplete hydrogenation can be due to several factors:

    • Catalyst Activity: The catalyst may have lost activity. Ensure you are using a fresh, high-quality catalyst. The active form of platinum oxide is platinum black, which is formed in situ upon exposure to hydrogen.[3]

    • Hydrogen Pressure and Temperature: While milder conditions are preferred to avoid HDF, insufficient pressure or temperature can lead to incomplete conversion. A careful optimization of these parameters is necessary. A moderate increase in hydrogen pressure (e.g., up to 5 bar) and temperature (e.g., 40-60°C) can improve the reaction rate.

    • Reaction Time: The reaction may simply require a longer duration to go to completion. Monitor the reaction progress by techniques like GC-MS or NMR to determine the optimal reaction time.

Issue 3: Difficulty in Purifying this compound from Byproducts

  • Question: I am struggling to separate the desired this compound from the 2-methylpiperidine byproduct. What purification strategies are effective?

  • Answer: The close boiling points of the fluorinated and non-fluorinated piperidines can make separation by simple distillation challenging.

    • Fractional Distillation: Careful fractional distillation using a column with a high number of theoretical plates may be effective if there is a sufficient boiling point difference.

    • Column Chromatography: Preparative column chromatography on silica gel is a common method for separating closely related compounds. A suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) will need to be developed.

    • Derivatization: In some cases, it may be advantageous to derivatize the crude product mixture to facilitate separation. For example, forming salts or protecting the amine with a suitable group (e.g., Boc or Cbz) can alter the physical properties of the compounds, making them easier to separate by chromatography or crystallization. The protecting group can then be removed in a subsequent step.

Frequently Asked Questions (FAQs)

  • Q1: What is the most common method for synthesizing this compound?

    • A1: The most prevalent method is the catalytic hydrogenation of 5-fluoro-2-methylpyridine. This approach is attractive due to the commercial availability of the starting material.

  • Q2: What are the primary byproducts to expect in this synthesis?

    • A2: The main byproduct is typically the defluorinated analog, 2-methylpiperidine, formed via hydrodefluorination (HDF). Partially hydrogenated intermediates, such as 5-fluoro-2-methyl-1,2,3,6-tetrahydropyridine, may also be present if the reaction does not go to completion.

  • Q3: Which catalyst is best for minimizing hydrodefluorination?

    • A3: While the optimal catalyst can be substrate-dependent, rhodium-based catalysts and platinum oxide (Adams' catalyst) are often reported to be more selective against HDF compared to palladium-based catalysts for the hydrogenation of fluorinated heterocycles.[1][2][3]

  • Q4: How can I monitor the progress of the reaction?

    • A4: The reaction progress can be monitored by taking aliquots from the reaction mixture at different time points and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. This will allow you to track the consumption of the starting material and the formation of the product and any byproducts.

  • Q5: Is it possible to completely eliminate the formation of the defluorinated byproduct?

    • A5: Completely eliminating HDF can be very challenging. The goal is to optimize the reaction conditions to maximize the yield of the desired product and minimize the formation of the byproduct to a level that allows for effective purification.

Data Presentation

Table 1: Comparison of Catalytic Systems for the Hydrogenation of Fluoropyridines (Illustrative Data)

CatalystHydrogen Pressure (bar)Temperature (°C)SolventDesired Product Yield (%)Defluorinated Byproduct (%)Reference
10% Pd/C5080Methanol6530Hypothetical
5% Rh/Al2O32060Ethanol8510Hypothetical
PtO2540Acetic Acid905Hypothetical
[Rh(COD)Cl]21050Dichloromethane888Hypothetical

Note: The data in this table is illustrative and based on general trends observed in the literature for fluoropyridine hydrogenation. Actual results may vary depending on the specific substrate and experimental setup.

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation of 5-Fluoro-2-methylpyridine using Platinum Oxide (PtO2)

  • Reactor Setup: To a high-pressure hydrogenation vessel, add 5-fluoro-2-methylpyridine (1.0 eq).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), add platinum oxide (PtO2, 1-5 mol%).

  • Solvent Addition: Add the desired solvent (e.g., glacial acetic acid or ethanol, approximately 10-20 volumes).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas several times. Pressurize the vessel with hydrogen to the desired pressure (e.g., 5 bar).

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 40°C) for the required time (e.g., 16-24 hours), monitoring the reaction progress by GC-MS or NMR.

  • Work-up: After the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the platinum catalyst. Wash the celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure. If acetic acid was used as the solvent, it can be removed by azeotropic distillation with toluene. The crude product can then be purified by distillation or column chromatography.

Visualizations

experimental_workflow start Start reactor_setup Reactor Setup: - 5-Fluoro-2-methylpyridine - Inert Atmosphere start->reactor_setup catalyst_addition Catalyst Addition: - PtO2 or Rh-based catalyst reactor_setup->catalyst_addition solvent_addition Solvent Addition: - Acetic Acid or Ethanol catalyst_addition->solvent_addition hydrogenation Hydrogenation: - Purge with H2 - Pressurize (e.g., 5 bar) - Heat (e.g., 40°C) solvent_addition->hydrogenation monitoring Reaction Monitoring: - GC-MS or NMR hydrogenation->monitoring Periodically workup Work-up: - Vent H2 - Filter Catalyst hydrogenation->workup Reaction Complete monitoring->hydrogenation purification Purification: - Distillation or Chromatography workup->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Problem Encountered high_hdf High Hydrodefluorination (>10%) start->high_hdf incomplete_rxn Incomplete Reaction start->incomplete_rxn purification_issue Purification Difficulty start->purification_issue solution_hdf1 Change Catalyst: Pd -> Rh or PtO2 high_hdf->solution_hdf1 solution_hdf2 Lower Temperature & Pressure high_hdf->solution_hdf2 solution_incomplete1 Increase Pressure &/or Temperature incomplete_rxn->solution_incomplete1 solution_incomplete2 Increase Reaction Time incomplete_rxn->solution_incomplete2 solution_incomplete3 Use Fresh Catalyst incomplete_rxn->solution_incomplete3 solution_purification1 Fractional Distillation purification_issue->solution_purification1 solution_purification2 Column Chromatography purification_issue->solution_purification2 solution_purification3 Derivatization purification_issue->solution_purification3

Caption: Troubleshooting logic for common synthesis issues.

References

improving diastereoselectivity in 5-Fluoro-2-methylpiperidine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the synthesis of 5-Fluoro-2-methylpiperidine, with a focus on improving diastereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A common and effective method is the diastereoselective hydrogenation of 5-fluoro-2-methylpyridine. This approach can provide good yields and high cis-diastereoselectivity when appropriate catalysts and conditions are employed.[1][2][3][4]

Q2: Why is achieving high diastereoselectivity important in this synthesis?

The spatial arrangement of the fluoro and methyl groups significantly impacts the biological activity and physicochemical properties of the final molecule. High diastereoselectivity ensures the desired isomer is the major product, simplifying purification and leading to a more potent and specific compound for drug development.

Q3: What are the key factors influencing diastereoselectivity in the hydrogenation of 5-fluoro-2-methylpyridine?

The choice of catalyst, the presence of an acid additive, and the reaction solvent are critical factors. A heterogeneous palladium catalyst, such as palladium hydroxide on carbon (Pd(OH)₂/C), in the presence of a strong Brønsted acid like hydrochloric acid (HCl), has been shown to be highly effective in achieving cis-selectivity.[1][2][3]

Q4: What is the role of the acid additive in the reaction?

The acid additive, such as aqueous HCl, plays a crucial role in protonating both the pyridine substrate and the piperidine product.[1][2] This protonation is believed to prevent catalyst poisoning and minimize side reactions like defluorination, thereby improving both the conversion and the desired diastereoselectivity.[1][2] Omitting the acid can lead to poor conversion and a higher proportion of the defluorinated side product.[1][2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Catalyst deactivation. - Volatility of the unprotected piperidine product.- Ensure the use of an acid additive (e.g., aq. HCl) to promote the reaction.[1][2] - Use a robust catalyst like Pd(OH)₂/C. - Consider in situ protection of the piperidine product with a group like benzyloxycarbonyl (Cbz) or 9-fluorenylmethoxycarbonyl (Fmoc) to facilitate isolation.[1][2]
Poor Diastereoselectivity (low cis/trans ratio) - Suboptimal catalyst. - Absence of an acid additive.- Employ a catalyst system known for high cis-selectivity, such as 20 wt% Pd(OH)₂/C.[1][2] - Add a strong Brønsted acid like aqueous HCl or H₂SO₄ to the reaction mixture.[1][2][3]
Significant Defluorination Side Product - Reaction conditions promoting C-F bond cleavage. - Absence of an acid additive.- The use of Pd(OH)₂/C with a strong acid like HCl in methanol has been shown to suppress defluorination.[1][2] - Avoid reaction conditions that are too harsh (e.g., excessively high temperature or pressure).
Difficulty in Product Purification - The unprotected this compound is volatile.- After the hydrogenation is complete, perform an in situ protection of the amine with a suitable protecting group (e.g., Cbz-Cl, Fmoc-OSu) before workup and purification.[1][2]

Experimental Protocols

Key Experiment: Diastereoselective Hydrogenation of 5-Fluoro-2-methylpyridine

This protocol is adapted from methodologies reported to achieve high cis-diastereoselectivity.[1][2][3]

Materials:

  • 5-Fluoro-2-methylpyridine

  • Methanol (MeOH)

  • Aqueous Hydrochloric Acid (HCl)

  • 20 wt% Palladium hydroxide on carbon (Pd(OH)₂/C)

  • Hydrogen gas (H₂)

  • (Optional, for in situ protection) Benzyl chloroformate (Cbz-Cl) or 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)

  • Base (e.g., Triethylamine or Sodium Bicarbonate for protection step)

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • To a suitable hydrogenation vessel, add 5-fluoro-2-methylpyridine.

  • Add methanol as the solvent.

  • Add the 20 wt% Pd(OH)₂/C catalyst.

  • Add aqueous HCl.

  • Seal the vessel and purge with an inert gas, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure.

  • Stir the reaction mixture at room temperature or slightly elevated temperature until the reaction is complete (monitor by TLC or GC/MS).

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • (Optional, for in situ protection) Cool the reaction mixture and add a base followed by the protecting agent (e.g., Cbz-Cl). Stir until the protection is complete.

  • Filter the reaction mixture through a pad of celite to remove the catalyst, and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Perform an appropriate aqueous workup and extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate, and purify the product by column chromatography to obtain the desired diastereomer of N-protected this compound.

Quantitative Data Summary

Substrate Catalyst Additive Solvent Yield (%) Diastereomeric Ratio (cis:trans) Reference
3-Fluoropyridine20 wt% Pd(OH)₂/Caq. HClMeOH85 (Cbz-protected)>20:1[1]
5-Fluoro-2-methylpyridine20 wt% Pd(OH)₂/Caq. HClMeOH75 (Fmoc-protected)>20:1[2]
Various Fluoropyridines5-10 mol% Pd(OH)₂/Caq. HCl or aq. H₂SO₄Not specifiedGood yieldsExcellent diastereoselectivities[3]

Visual Guides

experimental_workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup & Purification start Start: 5-Fluoro-2-methylpyridine reagents Add Pd(OH)2/C, MeOH, aq. HCl start->reagents purge Purge with H2 reagents->purge react Stir under H2 pressure purge->react protect In situ Protection (e.g., Cbz, Fmoc) react->protect filter Filter Catalyst protect->filter purify Purification filter->purify product cis-5-Fluoro-2-methylpiperidine (Protected) purify->product

Caption: Experimental workflow for the diastereoselective synthesis.

troubleshooting_logic issue Poor Diastereoselectivity? catalyst_check Is the catalyst Pd(OH)2/C? issue->catalyst_check Yes acid_check Is a strong Brønsted acid (e.g., HCl) present? catalyst_check->acid_check Yes use_pd_catalyst Action: Use 20 wt% Pd(OH)2/C catalyst. catalyst_check->use_pd_catalyst No add_acid Action: Add aqueous HCl to the reaction mixture. acid_check->add_acid No success High Diastereoselectivity Achieved acid_check->success Yes use_pd_catalyst->acid_check add_acid->success

Caption: Troubleshooting logic for poor diastereoselectivity.

References

challenges in the scale-up of 5-Fluoro-2-methylpiperidine production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up of 5-Fluoro-2-methylpiperidine production.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound, particularly focusing on the common route of catalytic hydrogenation of 5-fluoro-2-methylpyridine.

Problem/Observation Potential Cause Suggested Solution
Low Yield of this compound 1. Catalyst Inactivity or Deactivation: The palladium catalyst may have reduced activity due to improper handling, storage, or poisoning.[1]- Ensure the catalyst is handled under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[2] - Use fresh, high-quality catalyst. - If catalyst poisoning is suspected, consider pre-treating the substrate to remove impurities.
2. Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, temperature, or hydrogen pressure.- Monitor the reaction progress using an appropriate analytical technique (e.g., GC or TLC). - Increase the reaction time or temperature according to lab-scale optimization data. - Ensure the hydrogen pressure is maintained at the desired level throughout the reaction.
3. Mass Transfer Limitations: In larger reactors, the mixing of hydrogen gas, the liquid substrate, and the solid catalyst may be inefficient, limiting the reaction rate.[3][4][5][6]- Increase the agitation speed to improve gas-liquid and liquid-solid mass transfer. - Consider using a different reactor design, such as a loop reactor, which can enhance mixing.[7]
High Level of 2-Methylpiperidine Impurity (Hydrodefluorination) 1. Inappropriate Catalyst Choice: Some palladium catalysts can promote the cleavage of the C-F bond, leading to the formation of the defluorinated byproduct.- The use of Pearlman's catalyst (Pd(OH)₂/C) in the presence of a Brønsted acid like aqueous HCl has been shown to suppress hydrodefluorination in the hydrogenation of fluoropyridines.
2. High Reaction Temperature or Pressure: More forcing reaction conditions can increase the rate of hydrodefluorination.- Optimize the reaction temperature and pressure to find a balance between a reasonable reaction rate and minimizing the hydrodefluorination side reaction.
Presence of Unidentified Byproducts 1. Impurities in Starting Material: The 5-fluoro-2-methylpyridine starting material may contain impurities that are carried through the reaction or form new byproducts.- Analyze the starting material for purity before use. - Consider purifying the starting material if significant impurities are detected.
2. Side Reactions: Other side reactions, apart from hydrodefluorination, may be occurring.- Characterize the byproducts using techniques like GC-MS or LC-MS to understand their structure and potential formation pathways. This can help in optimizing the reaction conditions to minimize their formation.
Difficulties in Product Isolation and Purification 1. Emulsion Formation during Work-up: The basic work-up to remove the acid and catalyst can sometimes lead to stable emulsions.- Add a brine wash to help break the emulsion. - Consider using a different solvent for extraction.
2. Co-distillation or Co-elution of Impurities: The boiling point or chromatographic behavior of the product and impurities may be very similar.- For distillation, use a fractional distillation column with a higher number of theoretical plates. - For chromatography, screen different solvent systems and stationary phases to improve separation. - Formation of the hydrochloride salt of this compound can aid in purification through crystallization.
Safety Incidents (e.g., Fire, Explosion) 1. Improper Handling of Pyrophoric Catalyst: Palladium on carbon can be pyrophoric, especially when dry and exposed to air.[2]- Handle the catalyst as a slurry in a solvent.[8] - Never add dry catalyst to a flammable solvent. - Ensure all equipment is properly grounded to prevent static discharge.[9][10]
2. Hydrogen Leaks: Hydrogen is highly flammable and can form explosive mixtures with air.[10]- Regularly check all connections for leaks using a hydrogen detector or soapy water.[10] - Conduct the reaction in a well-ventilated area, preferably in a fume hood or a designated hydrogenation bay.[11] - Ensure the reactor is equipped with a pressure relief valve and a rupture disc.[9]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the production of this compound at scale?

A1: The most prevalent method for the large-scale synthesis of this compound is the catalytic hydrogenation of 5-fluoro-2-methylpyridine. This method is often preferred due to the availability of the starting material and the efficiency of the hydrogenation reaction.

Q2: What are the primary challenges when scaling up the hydrogenation of 5-fluoro-2-methylpyridine?

A2: The main challenges during scale-up include:

  • Controlling the exothermic reaction: Hydrogenation is a highly exothermic process, and efficient heat removal is crucial to prevent temperature runaways, which can lead to side reactions and safety hazards.

  • Managing mass transfer: Ensuring efficient contact between the hydrogen gas, the liquid substrate, and the solid catalyst is more challenging in larger reactors and can become the rate-limiting step.[3][4][5]

  • Preventing hydrodefluorination: The cleavage of the carbon-fluorine bond is a common side reaction that leads to the formation of 2-methylpiperidine, reducing the yield and complicating purification.

  • Handling the catalyst safely: Palladium on carbon is pyrophoric and requires careful handling procedures, especially at a larger scale, to prevent fires.[2]

  • Ensuring consistent product quality: Maintaining batch-to-batch consistency in terms of yield and purity requires robust process control.

Q3: Which catalyst is recommended to minimize hydrodefluorination?

A3: To suppress the unwanted hydrodefluorination side reaction, the use of Pearlman's catalyst, Palladium(II) hydroxide on carbon (Pd(OH)₂/C), is recommended. Performing the hydrogenation in the presence of a Brønsted acid, such as aqueous hydrochloric acid (HCl), has been shown to be effective in protonating the pyridine nitrogen, which helps to reduce C-F bond cleavage.

Q4: What are the typical reaction conditions for the hydrogenation of 5-fluoro-2-methylpyridine?

A4: Typical lab-scale conditions often involve using a palladium catalyst (e.g., Pd/C or Pd(OH)₂/C) in a solvent like methanol or ethanol, often with the addition of an acid like HCl. Hydrogen pressure can range from atmospheric to several bars, and temperatures are typically kept moderate (e.g., room temperature to 50 °C) to minimize side reactions. For pilot-plant scale, these parameters need to be carefully optimized, with particular attention to heat and mass transfer.[12]

Q5: How can the purity of this compound be assessed?

A5: The purity of this compound can be determined using standard analytical techniques such as:

  • Gas Chromatography (GC): Useful for assessing the presence of volatile impurities, including the starting material and the hydrodefluorinated byproduct.

  • High-Performance Liquid Chromatography (HPLC): Can be used for both qualitative and quantitative analysis, especially for non-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation and can be used for quantitative analysis with an internal standard.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify unknown impurities.

Q6: What safety precautions are essential for running a large-scale hydrogenation reaction?

A6: Key safety precautions include:

  • Dedicated Hydrogenation Area: The reaction should be carried out in a designated area with proper ventilation and explosion-proof equipment.[13]

  • Inert Atmosphere: The reactor should be purged with an inert gas (e.g., nitrogen or argon) before introducing hydrogen to remove all oxygen.[9]

  • Pressure and Temperature Monitoring: The reactor must be equipped with reliable pressure gauges and temperature probes, with interlocks to shut down the reaction in case of deviation from set parameters.

  • Catalyst Handling: The catalyst should be handled as a wet slurry to minimize the risk of fire.[8]

  • Personal Protective Equipment (PPE): Operators should wear appropriate PPE, including flame-retardant lab coats, safety glasses, and gloves.

  • Emergency Procedures: Clear standard operating procedures (SOPs) and emergency plans must be in place.[9]

Quantitative Data Summary

The following table summarizes typical quantitative data for the hydrogenation of 5-fluoro-2-methylpyridine. Please note that these values are illustrative and will vary depending on the specific reaction conditions and scale of operation.

Parameter Lab Scale (1-10 g) Pilot Plant Scale (1-10 kg) Key Considerations for Scale-up
Catalyst Loading (Pd/C) 5-10 mol%1-5 mol%Catalyst cost and ease of removal become more critical at larger scales.
Hydrogen Pressure 1-10 bar5-20 barHigher pressure can increase reaction rate but may also increase hydrodefluorination. Requires a specialized high-pressure reactor.
Reaction Temperature 25-50 °C30-60 °CEfficient heat removal is essential to maintain a stable temperature and prevent side reactions.
Typical Yield 80-95%75-90%Yields may be slightly lower at scale due to challenges in achieving complete conversion and during product isolation.
Purity (before purification) >90%85-95%The impurity profile may be more complex at a larger scale.
Hydrodefluorination Byproduct <5%5-15%Can be higher at scale if temperature and mixing are not well-controlled.
Reaction Time 4-24 hours8-36 hoursCan be longer at scale due to mass transfer limitations.

Experimental Protocols

Lab-Scale Synthesis of this compound Hydrochloride

Materials:

  • 5-fluoro-2-methylpyridine

  • Palladium hydroxide on carbon (Pd(OH)₂/C, 20 wt%)

  • Methanol (MeOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

Procedure:

  • To a hydrogenation flask, add 5-fluoro-2-methylpyridine (1.0 eq).

  • Add methanol (10 mL per gram of starting material).

  • Carefully add concentrated HCl (1.1 eq).

  • Under a gentle stream of nitrogen, add Pd(OH)₂/C (5 mol%).

  • Seal the flask and connect it to a hydrogenation apparatus.

  • Evacuate the flask and backfill with nitrogen three times.

  • Evacuate the flask and backfill with hydrogen to the desired pressure (e.g., 3 bar).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound hydrochloride.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Pilot-Plant Scale Hydrogenation of 5-fluoro-2-methylpyridine

Equipment:

  • Appropriately sized pressure reactor (e.g., stainless steel or Hastelloy) equipped with a mechanical stirrer, temperature and pressure sensors, a cooling jacket, a rupture disc, and a pressure relief valve.

  • Hydrogen and nitrogen gas lines with pressure regulators.

  • Filtration system for catalyst removal.

Procedure:

  • Ensure the reactor is clean, dry, and has passed a pressure test.

  • Inert the reactor by purging with nitrogen.

  • Charge the reactor with a solution of 5-fluoro-2-methylpyridine in methanol and the required amount of aqueous HCl.

  • Prepare a slurry of the Pd(OH)₂/C catalyst in methanol and transfer it to the reactor under a nitrogen blanket.

  • Seal the reactor and perform a series of nitrogen purges to remove any residual oxygen.

  • Pressurize the reactor with hydrogen to the desired operating pressure.

  • Start the agitation and control the temperature using the cooling jacket to manage the reaction exotherm.

  • Monitor the reaction by taking samples periodically and analyzing them by GC or HPLC.

  • Upon completion, stop the hydrogen flow, cool the reactor, and vent the excess hydrogen to a safe location.

  • Purge the reactor with nitrogen.

  • Transfer the reaction mixture to a filtration unit to remove the catalyst.

  • The filtrate containing the product hydrochloride can be concentrated and the product isolated by crystallization.

Visualizations

Synthesis_Pathway start 5-Fluoro-2-methylpyridine intermediate Protonated Pyridinium Ion start->intermediate HCl product This compound byproduct 2-Methylpiperidine (Hydrodefluorination) intermediate->product H₂, Pd(OH)₂/C Methanol intermediate->byproduct Side Reaction

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow start Low Yield or High Impurity Level check_sm Analyze Starting Material Purity start->check_sm is_sm_pure Is Starting Material Pure? check_sm->is_sm_pure check_reaction Monitor Reaction Progress (GC/TLC) is_reaction_complete Is Reaction Complete? check_reaction->is_reaction_complete check_conditions Review Reaction Conditions (Temp, Pressure, Time) optimize_conditions Optimize Reaction Conditions check_conditions->optimize_conditions check_catalyst Evaluate Catalyst Activity check_impurities Identify Byproducts (GC-MS/LC-MS) is_hydrodefluorination High Level of 2-Methylpiperidine? check_impurities->is_hydrodefluorination is_sm_pure->check_reaction Yes purify_sm Purify Starting Material is_sm_pure->purify_sm No is_reaction_complete->check_conditions No is_reaction_complete->check_impurities Yes change_catalyst Switch to Pd(OH)₂/C with Acid is_hydrodefluorination->change_catalyst Yes optimize_purification Optimize Purification Method is_hydrodefluorination->optimize_purification No purify_sm->start optimize_conditions->check_reaction change_catalyst->start optimize_purification->start

Caption: Troubleshooting workflow for this compound production.

References

stability of 5-Fluoro-2-methylpiperidine under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-Fluoro-2-methylpiperidine under various experimental conditions. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the potential stability concerns for this compound under acidic conditions?

Q2: How does this compound behave under basic conditions?

The stability of this compound under basic conditions should also be experimentally verified. While the piperidine nitrogen is basic, strong bases could potentially promote elimination reactions (dehydrofluorination) if there is an adjacent proton that is sufficiently acidic. The presence of the methyl group at the 2-position and the fluoro group at the 5-position will influence the acidity of neighboring protons. For other fluorinated organic compounds, degradation in alkaline conditions has been reported.[3]

Q3: Are there any known incompatible reagents or reaction conditions to avoid?

Avoid strong, non-nucleophilic bases at elevated temperatures, as this could favor elimination reactions. Caution should also be exercised with strong oxidizing agents, as they can react with the piperidine ring.[4] Additionally, reactions involving strong nucleophiles should be carefully considered, as nucleophilic substitution of the fluorine is a possibility, though generally less favorable on an sp³ carbon without activating groups.[5]

Q4: What are the best practices for storing this compound?

To ensure stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents. For long-term storage, refrigeration is recommended.

Q5: How can I detect potential degradation of my this compound sample?

Degradation can be monitored using various analytical techniques. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, MS) is a common method to track the appearance of degradation products and the disappearance of the parent compound.[1][2][3] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify structural changes and impurities.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected side products in an acidic reaction. Acid-catalyzed degradation of the piperidine ring or C-F bond cleavage.- Perform a stability study of this compound under the reaction conditions without other reagents.- Consider using milder acidic conditions or a non-aqueous acid.- Protect the piperidine nitrogen with a suitable protecting group if compatible with the desired reaction.
Low yield or product decomposition in a basic reaction. Base-promoted elimination of HF (dehydrofluorination).- Screen different bases, starting with milder organic bases.- Lower the reaction temperature.- Reduce the reaction time.- Analyze the reaction mixture for the presence of elimination byproducts.
Discoloration or change in physical appearance of the stored compound. Potential slow degradation due to exposure to air, moisture, or light.- Store the compound under an inert atmosphere (e.g., argon or nitrogen).- Ensure the storage container is tightly sealed and protected from light.- Re-analyze the purity of the compound before use.
Inconsistent results in biological assays. Degradation of the compound in the assay buffer.- Assess the stability of this compound in the specific buffer and at the assay temperature over the time course of the experiment.- Prepare fresh solutions of the compound for each experiment.

Quantitative Data Summary

Specific quantitative data on the degradation of this compound under acidic and basic conditions is not available in the reviewed literature. Researchers should generate their own stability data for their specific conditions. An example of how to present such data is provided below.

Table 1: Example Stability Data for this compound at 40°C

Condition Time (hours) % Remaining of this compound Major Degradant(s) Observed
0.1 M HCl0100-
2495Degradant A
4890Degradant A
pH 7.4 Buffer0100-
2499.8-
4899.5-
0.1 M NaOH0100-
2485Degradant B
4875Degradant B, Degradant C

Experimental Protocols

Protocol 1: General Procedure for Assessing Stability in Acidic or Basic Solutions

  • Solution Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in the desired acidic (e.g., 0.1 M HCl, 1 M HCl) or basic (e.g., 0.1 M NaOH, 1 M NaOH) medium.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., room temperature, 40°C, 60°C).

  • Sampling: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the solution.

  • Quenching: Neutralize the aliquot to prevent further degradation before analysis.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of this compound and detect any degradation products.

  • Data Evaluation: Plot the percentage of remaining this compound against time to determine the degradation kinetics.

Visualizations

Stability_Assessment_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation A Prepare solutions of This compound in acidic/basic media B Incubate at controlled temperature A->B C Withdraw aliquots at time points B->C D Neutralize aliquots C->D E Analyze by HPLC D->E F Determine % remaining of parent compound E->F G Identify and quantify degradation products E->G H Determine degradation kinetics F->H

Caption: Workflow for assessing the stability of this compound.

Potential_Degradation_Pathways cluster_acid Acidic Conditions cluster_base Basic Conditions Parent This compound Acid_Product Potential Hydrolysis/Rearrangement Products Parent->Acid_Product H+, H2O Base_Product Potential Dehydrofluorination Product Parent->Base_Product Base, Heat

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Managing Air and Moisture Sensitivity in Fluoropyridine Hydrogenation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the catalytic hydrogenation of fluoropyridines. Particular focus is given to managing sensitivity to air and moisture to ensure successful and reproducible outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during the hydrogenation of fluoropyridines, offering potential causes and solutions in a question-and-answer format.

Q1: My reaction shows low or no conversion of the starting fluoropyridine. What are the likely causes and how can I fix this?

A1: Low or no conversion is a frequent issue that can stem from several factors:

  • Inactive Catalyst: The catalyst may be old or deactivated.

    • Solution: Use a fresh batch of catalyst. For palladium on carbon (Pd/C), even new catalyst can sometimes have lower activity. Consider trying a different batch or a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C), which has shown high activity in some cases.[1]

  • Catalyst Poisoning: Impurities in your starting material, solvent, or from improper cleaning of glassware can poison the catalyst. Sulfur-containing compounds are notorious for poisoning palladium catalysts.[1]

    • Solution: Ensure all reagents and solvents are of high purity. Purify the starting material if necessary. Thoroughly clean and dry all glassware.

  • Insufficient Hydrogen: The hydrogen supply may be inadequate.

    • Solution: Ensure the hydrogen balloon or gas line is properly connected and that there are no leaks. For reactions that consume a significant amount of hydrogen, it may be necessary to replace the hydrogen balloon one or more times.[2]

  • Poor Mixing: Inadequate stirring can lead to poor contact between the catalyst, substrate, and hydrogen.

    • Solution: Use a stir bar that provides vigorous agitation and ensure a large solvent surface area to facilitate gas-liquid mixing.[1]

Q2: I am observing significant defluorination of my product. How can I minimize this side reaction?

A2: Hydrodefluorination is a common side reaction in the hydrogenation of fluorinated aromatic compounds.

  • Reaction Conditions: The choice of catalyst and solvent can significantly influence the extent of defluorination. Some catalysts are more prone to causing C-F bond cleavage.

    • Solution: The addition of a strong Brønsted acid, such as aqueous HCl, has been shown to suppress defluorination and improve the yield of the desired fluorinated piperidine when using catalysts like Pd(OH)₂/C.[3] The choice of solvent can also be critical; for instance, in the hydrogenation of vinyl fluorides, polar solvents like methanol can increase defluorination, while toluene may offer a better balance.

  • Catalyst Selection: The type of platinum group metal catalyst can affect chemoselectivity.

    • Solution: If using a palladium catalyst results in significant defluorination, consider screening other catalysts like platinum on carbon (Pt/C), although this may also present challenges.[4]

Q3: The reaction is proceeding, but it is very slow. What can I do to increase the reaction rate?

A3: Slow reaction rates can be addressed by modifying the reaction conditions.

  • Temperature and Pressure: Increasing the temperature and/or hydrogen pressure can significantly increase the reaction rate.

    • Solution: Gently heat the reaction mixture. If using a balloon setup, ensure it is securely fastened. For more significant rate enhancement, a high-pressure hydrogenation apparatus like a Parr shaker may be necessary.[1]

  • Catalyst Loading: The amount of catalyst may be insufficient.

    • Solution: A typical starting point for catalyst loading is 10% (w/w) of the substrate.[1] If the reaction is slow, consider increasing the catalyst loading.

  • Solvent Choice: The solvent can impact the solubility of the substrate and the overall reaction rate.

    • Solution: Ensure your substrate is fully dissolved in the chosen solvent. Polar solvents like methanol and ethanol are commonly used for hydrogenations.[1]

Frequently Asked Questions (FAQs)

Q1: How critical is it to exclude air and moisture from my fluoropyridine hydrogenation reaction?

A1: The necessity for strict air and moisture exclusion depends on the specific catalytic system being used.

  • Some modern protocols using catalysts like palladium hydroxide on carbon in the presence of a Brønsted acid have demonstrated high tolerance for the presence of air and moisture.[3]

  • However, for other systems, particularly those involving rhodium catalysts or the use of reagents like pinacol borane (HBpin), the exclusion of air and moisture is critical.[5] Moisture can hydrolyze sensitive reagents, and oxygen can deactivate the catalyst. For many palladium catalysts, exposure to air, especially in the presence of residual hydrogen and organic solvents, can be a fire hazard due to exothermic oxidation.[6]

Q2: What is the best way to set up an inert atmosphere for my reaction?

A2: The most common method in a standard laboratory setting involves using a Schlenk line or a simpler balloon setup. The key steps are:

  • Drying Glassware: Thoroughly dry all glassware in an oven (e.g., at 120°C overnight) to remove adsorbed moisture.[7][8]

  • Assembly and Purging: Assemble the glassware while still warm and flush it with a stream of inert gas (nitrogen or argon). This is typically done by evacuating the flask with a vacuum pump and then backfilling with the inert gas, repeating this cycle three times.[2][9]

  • Maintaining Inert Atmosphere: A balloon filled with inert gas is attached to the reaction flask to maintain a positive pressure of inert gas throughout the setup and reaction.[10][11]

Q3: How should I handle and transfer air-sensitive reagents and solvents?

A3: Use of syringes and cannulas (double-tipped needles) are standard techniques for transferring air-sensitive liquids.[12]

  • Syringe Transfer: For smaller volumes, a dry, inert gas-flushed syringe can be used to withdraw the liquid from a septum-sealed bottle and transfer it to the reaction flask.[10]

  • Cannula Transfer: For larger volumes, a double-tipped needle is used to transfer the liquid under a positive pressure of inert gas from the reagent bottle to the reaction flask.

  • Solid Transfers: Air-sensitive solids should ideally be handled in a glovebox. If a glovebox is not available, they can be added to the reaction flask under a positive flow of inert gas.[13]

Q4: Can I use argon and nitrogen interchangeably as the inert gas?

A4: For most applications, nitrogen is sufficient and more cost-effective. However, argon is denser than air and less reactive than nitrogen. For highly sensitive reactions, argon may provide a better "blanket" of inert atmosphere over the reaction.[7]

Q5: My catalyst (Pd/C) turned black and seemed to smoke when I added the solvent. Is this normal?

A5: Palladium on carbon is a highly flammable, finely divided metal. It can ignite when it comes into contact with flammable organic solvents like methanol, especially in the presence of air.[14] This is why it is crucial to add the catalyst to the flask under an inert atmosphere and then add the solvent carefully under a positive pressure of inert gas.

Data Presentation

Table 1: Comparison of Catalysts and Conditions for the Hydrogenation of 3-Fluoropyridine

EntryCatalystAcidYield of 3-Fluoropiperidine (%)Conversion of 3-Fluoropyridine (%)Reference
120 wt% Pd(OH)₂/Caq. HCl88>99[3]
25 wt% Rh/Caq. HCl53>99[3]
35 wt% Rh/Al₂O₃aq. HCltraces<5[3]
45 wt% Pt/Caq. HCl6>99[3]
55 wt% Ru/Al₂O₃aq. HCltraces<5[3]
610 wt% Pd/Caq. HCl83>99[3]
720 wt% Pd(OH)₂/CNone1778[3]

Experimental Protocols

Detailed Methodology for Air- and Moisture-Sensitive Fluoropyridine Hydrogenation

This protocol is a general guideline and may need to be optimized for specific substrates and catalysts.

1. Glassware Preparation:

  • Clean all glassware (a two or three-necked round-bottom flask, condenser, magnetic stir bar) with a suitable cleaning agent, rinse thoroughly with deionized water and acetone, and then dry in an oven at a minimum of 120°C for at least 4 hours (overnight is recommended).[8]

  • Assemble the hot glassware and clamp it securely in a fume hood. Fit the necks with rubber septa.

2. Establishing an Inert Atmosphere:

  • Insert a needle connected to an inert gas (nitrogen or argon) line through the septum. Insert a second "vent" needle.

  • Flush the flask with the inert gas for 5-10 minutes to displace the air.[11]

  • Alternatively, for a more rigorous exclusion of air, connect the flask to a Schlenk line. Evacuate the flask under vacuum until the pressure is low, then backfill with inert gas. Repeat this vacuum/inert gas cycle three times.[9]

  • After the final backfill, remove the vacuum connection and attach a balloon filled with the inert gas to maintain a positive pressure.

3. Reagent and Catalyst Addition:

  • Under a positive flow of inert gas, add the solid catalyst (e.g., Pd(OH)₂/C) to the flask.

  • Using a dry, inert gas-flushed syringe, add the anhydrous solvent to the flask. The solvent should be added slowly, especially with pyrophoric catalysts.

  • Add the fluoropyridine substrate, either neat or as a solution in the anhydrous solvent, via a syringe.

4. Hydrogenation Reaction:

  • Purge the inert gas from the flask by performing three cycles of evacuating the flask (being careful not to remove the solvent) and backfilling with hydrogen gas from a hydrogen-filled balloon.

  • After the final backfill with hydrogen, leave the hydrogen balloon attached to the flask.

  • Begin vigorous stirring of the reaction mixture.

  • Monitor the reaction progress by TLC or GC-MS. To take an aliquot, first, evacuate and backfill the flask with inert gas, then remove a sample under a countercurrent of inert gas, and finally re-establish the hydrogen atmosphere.[2]

5. Reaction Work-up:

  • Once the reaction is complete, carefully purge the hydrogen from the flask by evacuating and backfilling with inert gas three times.[2]

  • Under a positive pressure of inert gas, filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.

    • Safety Note: The used palladium catalyst can be pyrophoric. Do not allow the filter cake to dry in the air. Quench the catalyst on the Celite® with water immediately after filtration to reduce the fire hazard.[2]

  • The filtrate can now be worked up under normal atmospheric conditions (e.g., solvent removal by rotary evaporation, extraction, and purification by chromatography).

Visualizations

Experimental_Workflow A Prepare Dry Glassware B Assemble and Purge with Inert Gas A->B C Add Catalyst and Solvent B->C D Add Fluoropyridine Substrate C->D E Purge with Hydrogen D->E F Run Reaction with Vigorous Stirring E->F G Monitor Reaction Progress F->G G->F Continue Reaction H Quench and Filter Catalyst G->H Reaction Complete I Product Isolation H->I

Caption: Experimental workflow for fluoropyridine hydrogenation.

Caption: Troubleshooting guide for common hydrogenation issues.

References

Technical Support Center: Analytical Methods for Detecting Impurities in 5-Fluoro-2-methylpiperidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the analytical methods for detecting impurities in 5-Fluoro-2-methylpiperidine. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for identifying and quantifying impurities in this compound?

A1: The primary analytical techniques for impurity profiling of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities and High-Performance Liquid Chromatography (HPLC), often coupled with UV or Mass Spectrometry detectors (LC-MS), for non-volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for the structural elucidation of unknown impurities.

Q2: What are the potential sources of impurities in this compound?

A2: Impurities can originate from various stages of the manufacturing process and storage.[1] Common sources include:

  • Starting materials and reagents: Unreacted starting materials or impurities present in them.

  • By-products of the synthesis: Unwanted products from side reactions. One potential impurity during the synthesis of substituted piperidines is the corresponding defluorinated by-product.[2]

  • Intermediates: Unreacted intermediates from the synthetic route.

  • Degradation products: Formed due to exposure to stress conditions like acid, base, heat, light, or oxidation.[3][4]

  • Catalyst carryover: Residual catalysts from the synthetic steps.[1]

Q3: How can I identify the cis and trans isomers of substituted piperidines like this compound?

A3: NMR spectroscopy is a key technique for distinguishing between cis and trans isomers of substituted piperidines. The coupling constants (J values) in the 1H NMR spectrum can provide information about the relative stereochemistry of the substituents.[5] For alkenes, it is known that the coupling constant for trans isomers is typically larger than for cis isomers, and similar principles can be applied to cyclic systems.[6] X-ray crystallography can also definitively determine the stereochemistry.[7]

Troubleshooting Guides

HPLC Method Troubleshooting

Issue: Peak tailing for this compound.

Cause: Piperidines are basic compounds and can interact with acidic silanol groups on the surface of silica-based HPLC columns, leading to peak tailing.

Solutions:

  • Mobile Phase pH Adjustment: Operate the mobile phase at a low pH (e.g., 2-3) to protonate the silanol groups and reduce their interaction with the basic analyte.

  • Use of Additives: Add a competing base, such as triethylamine (TEA), to the mobile phase to block the active silanol sites.

  • Column Selection: Employ a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic compounds.

  • Sample Solvent: Ensure the sample is dissolved in a solvent that is compatible with the mobile phase. Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion.

Issue: Poor resolution between this compound and its impurities.

Solutions:

  • Optimize Mobile Phase Composition: Vary the ratio of organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer.

  • Gradient Elution: Implement a gradient elution program to improve the separation of compounds with different polarities.

  • Change Stationary Phase: Try a column with a different chemistry (e.g., C8 instead of C18) or a different particle size.

  • Temperature Control: Adjusting the column temperature can sometimes improve resolution.

GC-MS Method Troubleshooting

Issue: Poor peak shape or tailing for this compound.

Cause: Amines, like piperidines, are active compounds that can interact with active sites in the GC system (e.g., inlet liner, column).

Solutions:

  • Inert Flow Path: Use deactivated inlet liners and columns to minimize interactions.

  • Derivatization: Convert the amine to a less polar derivative to improve its chromatographic behavior.

  • Column Choice: A pH-modified or base-deactivated capillary column is recommended for the analysis of amines.[8]

Issue: No or low-intensity molecular ion peak in the mass spectrum.

Cause: Electron ionization (EI) can be a high-energy ionization technique, leading to extensive fragmentation and a weak or absent molecular ion peak for some compounds.

Solutions:

  • Soft Ionization: Use a softer ionization technique like Chemical Ionization (CI) to increase the abundance of the molecular ion.

  • Lower Ionization Energy: If possible with the instrument, reduce the electron energy in EI mode.

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for Impurity Profiling

This protocol provides a general framework for developing a stability-indicating HPLC method. Specific parameters will need to be optimized for this compound.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile
Gradient Start with a low percentage of B, and gradually increase to elute impurities.
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 210 nm) or Mass Spectrometry
Column Temperature 30 °C
Injection Volume 10 µL

Method Validation Parameters (Based on ICH Guidelines): [9]

ParameterTypical Acceptance Criteria
Specificity The method should be able to resolve the main peak from impurities and degradation products.
Linearity Correlation coefficient (r²) ≥ 0.999 over the desired concentration range.
Accuracy Recovery should be within 98.0% to 102.0%.
Precision Relative Standard Deviation (RSD) should be ≤ 2.0%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.
Protocol 2: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical method.[3][4]

Stress ConditionTypical Procedure
Acid Hydrolysis Reflux the sample in 0.1 M HCl at 60°C for 24 hours.
Base Hydrolysis Reflux the sample in 0.1 M NaOH at 60°C for 24 hours.
Oxidative Degradation Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation Expose the solid sample to 105°C for 48 hours.
Photolytic Degradation Expose the sample to UV light (254 nm) and visible light for an extended period.

After exposure to each stress condition, the samples should be analyzed by the developed HPLC method to identify and quantify any degradation products.

Visualizations

Experimental Workflow for Impurity Analysis

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Characterization cluster_3 Outcome Sample_5F2MP This compound Sample Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Sample_5F2MP->Forced_Degradation GC_MS GC-MS Sample_5F2MP->GC_MS Volatile Impurities HPLC_UV_MS HPLC-UV/MS Forced_Degradation->HPLC_UV_MS Non-volatile Impurities Impurity_Detection Impurity Detection & Quantification HPLC_UV_MS->Impurity_Detection GC_MS->Impurity_Detection NMR NMR Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Impurity_Detection->Structure_Elucidation Impurity_Profile Complete Impurity Profile Structure_Elucidation->Impurity_Profile

Caption: Workflow for the identification and characterization of impurities in this compound.

Logical Relationship for Troubleshooting HPLC Peak Tailing

G Start Peak Tailing Observed Check_pH Is Mobile Phase pH Low (e.g., 2-3)? Start->Check_pH Adjust_pH Adjust pH to 2-3 Check_pH->Adjust_pH No Check_Column Is a Base-Deactivated Column Used? Check_pH->Check_Column Yes Adjust_pH->Check_Column Change_Column Use Base-Deactivated Column Check_Column->Change_Column No Check_Additive Is a Competing Base (e.g., TEA) Used? Check_Column->Check_Additive Yes Change_Column->Check_Additive Add_Additive Add Competing Base to Mobile Phase Check_Additive->Add_Additive No Check_Solvent Is Sample Solvent Weaker than Mobile Phase? Check_Additive->Check_Solvent Yes Add_Additive->Check_Solvent Change_Solvent Dissolve Sample in Mobile Phase Check_Solvent->Change_Solvent No Resolved Peak Tailing Resolved Check_Solvent->Resolved Yes Change_Solvent->Resolved

References

Validation & Comparative

Validation of 5-Fluoro-2-methylpiperidine Synthesis by Spectroscopic Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic validation for the synthesis of 5-Fluoro-2-methylpiperidine. Due to the limited availability of published data for this specific molecule, this document presents a proposed synthetic pathway and a detailed, predictive analysis of its spectroscopic characterization. This guide will enable researchers to effectively plan and execute the synthesis and validation of this compound and similar fluorinated heterocyclic compounds. The comparative data for the non-fluorinated analogue, 2-methylpiperidine, is provided to support the analysis.

Proposed Synthesis and Validation Workflow

The synthesis of this compound can be approached through the catalytic hydrogenation of commercially available 5-fluoro-2-methylpyridine. This method is a common and effective way to produce saturated nitrogen heterocycles from their aromatic precursors.[1][2][3][4] The subsequent validation of the synthesized product relies on a suite of spectroscopic techniques to confirm its chemical structure and purity.

G cluster_synthesis Synthesis cluster_validation Spectroscopic Validation A 5-Fluoro-2-methylpyridine B Catalytic Hydrogenation (e.g., Pd/C, H2) A->B C This compound B->C D ¹H NMR C->D Analysis E ¹³C NMR C->E Analysis F ¹⁹F NMR C->F Analysis G IR Spectroscopy C->G Analysis H Mass Spectrometry C->H Analysis

Caption: Proposed workflow for the synthesis and spectroscopic validation of this compound.

Experimental Protocols

A plausible experimental protocol for the synthesis of this compound is the catalytic hydrogenation of 5-fluoro-2-methylpyridine.

Synthesis of this compound

To a solution of 5-fluoro-2-methylpyridine in a suitable solvent such as methanol or acetic acid, a catalytic amount of palladium on carbon (Pd/C, 10 mol%) is added. The mixture is then subjected to a hydrogen atmosphere (typically 50-70 bar) in a high-pressure reactor and stirred at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography or gas chromatography.[5] Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure. The resulting crude product can be purified by distillation or column chromatography to yield this compound.

Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectra are to be recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H). The sample should be dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Infrared (IR) Spectroscopy: The IR spectrum is to be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a solution in a suitable solvent.

  • Mass Spectrometry (MS): Mass spectral data is to be acquired using a mass spectrometer, for example, with electron ionization (EI) or electrospray ionization (ESI), to determine the molecular weight and fragmentation pattern of the compound.

Spectroscopic Data Comparison

The following tables present the experimental spectroscopic data for the non-fluorinated analogue, 2-methylpiperidine, and the predicted data for this compound. These predictions are based on established principles of spectroscopy and the known effects of fluorine substitution on chemical shifts and vibrational frequencies.

¹H NMR Data

Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)

Proton 2-Methylpiperidine Predicted this compound
H2~2.5-2.6~2.6-2.8 (dq)
H3~1.5-1.7~1.6-1.9 (m)
H4~1.2-1.4~1.3-1.6 (m)
H5~1.2-1.4~4.5-5.0 (dtt, JHF ~48 Hz)
H6~2.9-3.1 (axial), ~2.5-2.7 (equatorial)~3.0-3.3 (m), ~2.6-2.9 (m)
CH₃~1.0-1.1 (d)~1.1-1.2 (d)
NH~1.5-2.0 (br s)~1.6-2.2 (br s)

Note: The presence of fluorine at the C5 position is expected to significantly deshield the geminal proton (H5) and introduce a large H-F coupling constant. Smaller couplings to adjacent protons will result in a complex multiplet.

¹³C NMR Data

Table 2: ¹³C NMR Chemical Shifts (δ, ppm)

Carbon 2-Methylpiperidine Predicted this compound
C2~52.5~51-53 (d, JCF ~5-10 Hz)
C3~35.5~33-35 (d, JCF ~15-20 Hz)
C4~26.5~24-26 (d, JCF ~15-20 Hz)
C5~26.5~88-92 (d, JCF ~170-180 Hz)
C6~47.5~46-48 (d, JCF ~5-10 Hz)
CH₃~22.5~21-23

Note: The carbon directly attached to the fluorine (C5) will exhibit a large one-bond C-F coupling constant and a significant downfield shift. Smaller two- and three-bond C-F couplings are expected for the adjacent carbons.

¹⁹F NMR Data

Table 3: Predicted ¹⁹F NMR Chemical Shift (δ, ppm)

Fluorine Predicted this compound
F5~ -180 to -200 (referenced to CFCl₃)

Note: The ¹⁹F chemical shift for a fluorine atom on a saturated carbocycle is expected in this range. The signal will be a multiplet due to coupling with neighboring protons, primarily H5.[6][7][8][9][10]

IR Spectroscopy Data

Table 4: Key IR Absorption Frequencies (cm⁻¹)

Vibrational Mode 2-Methylpiperidine Predicted this compound
N-H Stretch~3300-3350~3300-3350
C-H Stretch~2850-2960~2850-2960
C-N Stretch~1050-1250~1050-1250
C-F Stretch-~1000-1100

Note: The most significant difference in the IR spectrum will be the appearance of a strong absorption band corresponding to the C-F stretching vibration.[11][12]

Mass Spectrometry Data

Table 5: Predicted Mass Spectrometry Fragmentation

Ion 2-Methylpiperidine (m/z) Predicted this compound (m/z)
[M]⁺99117
[M-H]⁺98116
[M-CH₃]⁺84102
[M-C₂H₅]⁺ (from ring opening)70-
[M-HF]⁺-97

Note: The molecular ion peak for this compound is expected at m/z 117. Common fragmentation pathways for piperidines include the loss of the alpha-substituent (methyl group) and ring-opening fragmentation.[13][14][15][16] For the fluorinated compound, loss of a hydrogen fluoride (HF) molecule is also a possible fragmentation pathway.

Conclusion

The synthesis of this compound can be reasonably achieved through the catalytic hydrogenation of 5-fluoro-2-methylpyridine. The successful synthesis and purity of the final product can be confidently validated using a combination of NMR (¹H, ¹³C, ¹⁹F), IR spectroscopy, and mass spectrometry. The predicted spectroscopic data provided in this guide, in comparison with the known data for 2-methylpiperidine, offers a robust framework for the characterization of this and other novel fluorinated piperidine derivatives. Researchers are encouraged to use this guide as a reference for their synthetic and analytical workflows in the development of new chemical entities.

References

Comparative Bioactivity: Fluorinated vs. Non-Fluorinated 2-Methylpiperidine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis for researchers and drug development professionals on the impact of fluorination on the biological activity of 2-methylpiperidine-containing compounds.

The Impact of Fluorination on Physicochemical and Biological Properties

Fluorine's unique properties, including its high electronegativity, small size, and the strength of the carbon-fluorine bond, can significantly alter a molecule's characteristics. Strategic fluorination of the 2-methylpiperidine scaffold can lead to:

  • Increased Metabolic Stability: The C-F bond is stronger than a C-H bond, making it less susceptible to metabolic degradation by cytochrome P450 enzymes. This can lead to a longer half-life and improved pharmacokinetic profile of a drug.

  • Modulation of Basicity (pKa): The electron-withdrawing nature of fluorine can lower the pKa of the piperidine nitrogen. This change in basicity can affect the compound's solubility, membrane permeability, and interaction with biological targets.

  • Altered Lipophilicity: The effect of fluorination on lipophilicity is complex and position-dependent. While a single fluorine atom may have a minimal effect, polyfluorination can significantly increase lipophilicity. This property is crucial for membrane transport and target engagement.

  • Conformational Changes: The introduction of fluorine can influence the conformational preference of the piperidine ring, which can impact how the molecule binds to its target receptor or enzyme.

Comparative Bioactivity Data

To illustrate the potential effects of fluorination, the following table summarizes the anticancer activity of various fluorinated and non-fluorinated piperidine derivatives against different cancer cell lines. The data is compiled from multiple studies, and direct comparison should be made with caution as experimental conditions may vary.

Compound ClassDerivativeCell LineBioactivity (IC50)
N-Aryl-piperidine Non-fluorinated analogA549 (Lung Cancer)32.43 µM
4-Fluoro-benzyl analogA/H1N1 (Influenza Virus)Low micromolar activity
Piperazine-vindoline conjugate Non-fluorinated analogHeLa (Cervical Cancer)9.36 µM
4-Trifluoromethylphenyl analogKM12 (Colon Cancer)Growth Inhibition > 80%
Bis(4-fluorophenyl)methyl analogHOP-92 (Lung Cancer)GI50 = 1.35 µM

Experimental Protocols

A common method for assessing the cytotoxic activity of compounds is the MTT assay. Below is a detailed protocol for this experiment.

MTT Assay for Cytotoxicity

Principle:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Test compounds (fluorinated and non-fluorinated 2-methylpiperidine derivatives)

  • 96-well plates

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Visualizing Experimental Workflows and Logical Relationships

To provide a clearer understanding of the processes involved in comparing these compounds, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_synthesis Compound Synthesis cluster_bioassay Bioactivity Assay cluster_analysis Data Analysis Non-Fluorinated\n2-Methylpiperidine Derivative Non-Fluorinated 2-Methylpiperidine Derivative Compound Treatment Compound Treatment Non-Fluorinated\n2-Methylpiperidine Derivative->Compound Treatment Test Compound Fluorinated\n2-Methylpiperidine Derivative Fluorinated 2-Methylpiperidine Derivative Fluorinated\n2-Methylpiperidine Derivative->Compound Treatment Test Compound Cell Culture Cell Culture Cell Culture->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay Data Collection Data Collection MTT Assay->Data Collection IC50 Determination IC50 Determination Data Collection->IC50 Determination Comparative Analysis Comparative Analysis IC50 Determination->Comparative Analysis

Caption: Experimental workflow for comparing the bioactivity of fluorinated and non-fluorinated derivatives.

SAR_concept 2-Methylpiperidine Scaffold 2-Methylpiperidine Scaffold Non-Fluorinated Derivative Non-Fluorinated Derivative 2-Methylpiperidine Scaffold->Non-Fluorinated Derivative R = H Fluorinated Derivative Fluorinated Derivative 2-Methylpiperidine Scaffold->Fluorinated Derivative R = F Biological Target Biological Target Non-Fluorinated Derivative->Biological Target Binding Affinity Fluorinated Derivative->Biological Target Binding Affinity Observed Bioactivity Observed Bioactivity Biological Target->Observed Bioactivity Leads to

Caption: Conceptual diagram of Structure-Activity Relationship (SAR) analysis.

The Decisive Role of Chirality: A Comparative Analysis of Piperidine Stereoisomers in Pharmacology

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced differences between stereoisomers is paramount. The spatial arrangement of atoms within a molecule, or stereochemistry, can dramatically alter its pharmacological properties, transforming a potent therapeutic into an inert or even toxic compound. This guide provides an in-depth comparison of the pharmacological properties of piperidine stereoisomers, focusing on the well-documented example of methylphenidate, a piperidine derivative used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD). By presenting quantitative data, detailed experimental protocols, and clear visualizations, we aim to illuminate the critical impact of stereoisomerism in drug design and action.

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a prevalent scaffold in a vast array of pharmaceuticals.[1][2][3] The introduction of chiral centers into the piperidine structure gives rise to stereoisomers, which are molecules with the same chemical formula and connectivity but different three-dimensional arrangements. These subtle structural differences can lead to profound variations in how the molecules interact with their biological targets, such as receptors and transporters.[2][4] This principle of stereoselectivity is a cornerstone of modern pharmacology and drug development.

Methylphenidate: A Case Study in Stereoselectivity

Methylphenidate (MPH) possesses two chiral centers, giving rise to four stereoisomers: d-threo-methylphenidate (d-MPH), l-threo-methylphenidate (l-MPH), d-erythro-methylphenidate, and l-erythro-methylphenidate. The therapeutic effects of methylphenidate are primarily attributed to its action as a norepinephrine and dopamine reuptake inhibitor.[5][6][7] Extensive research has demonstrated that the pharmacological activity of methylphenidate resides almost exclusively in the d-threo isomer.[3][4][8][9][10][11][12]

Quantitative Comparison of Methylphenidate Stereoisomers

The following table summarizes the in vitro binding affinities of methylphenidate stereoisomers for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). The data clearly illustrates the superior potency of the d-threo isomer at the primary therapeutic targets.

StereoisomerTransporterIC50 (nM)Ki (nM)Reference
d-threo-methylphenidate DAT33~13-82[5][13]
NET244~20-440[5][13]
SERT>50,000>1000[5][13]
l-threo-methylphenidate DAT540-[5][13]
NET5100-[5][13]
SERT>50,000-[5][13]
dl-erythro-methylphenidate DAT>50,000-[1]
NET--
SERT--

IC50 values represent the concentration of the drug that inhibits 50% of the radioligand binding. Ki values represent the inhibition constant, a measure of the binding affinity of the inhibitor.

Visualizing the Mechanism of Action and Experimental Workflow

To better understand the pharmacological context and the methods used to determine these properties, the following diagrams illustrate the signaling pathway of methylphenidate and a typical experimental workflow for a radioligand binding assay.

Methylphenidate_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron d-MPH d-threo-Methylphenidate DAT Dopamine Transporter (DAT) d-MPH->DAT Blocks NET Norepinephrine Transporter (NET) d-MPH->NET Blocks DA_vesicle Dopamine Vesicles DA_synapse Dopamine DA_vesicle->DA_synapse Release NE_vesicle Norepinephrine Vesicles NE_synapse Norepinephrine NE_vesicle->NE_synapse Release DA_synapse->DAT Reuptake DA_receptor Dopamine Receptors DA_synapse->DA_receptor Binds NE_synapse->NET Reuptake NE_receptor Norepinephrine Receptors NE_synapse->NE_receptor Binds Postsynaptic Effect Postsynaptic Effect DA_receptor->Postsynaptic Effect Signal Transduction NE_receptor->Postsynaptic Effect Signal Transduction

Caption: Signaling pathway of d-threo-methylphenidate.

Radioligand_Binding_Assay_Workflow start Start membrane_prep Membrane Preparation (e.g., from cells expressing transporter) start->membrane_prep incubation Incubation (Membranes + Radioligand + Test Compound) membrane_prep->incubation filtration Rapid Filtration (Separates bound from free radioligand) incubation->filtration counting Scintillation Counting (Measures radioactivity of bound ligand) filtration->counting analysis Data Analysis (Calculate IC50 and Ki values) counting->analysis end End analysis->end

Caption: Experimental workflow for a radioligand binding assay.

Detailed Experimental Protocols

The following provides a generalized yet detailed methodology for a competitive radioligand binding assay used to determine the binding affinities of piperidine stereoisomers for monoamine transporters.

Membrane Preparation
  • Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and stably transfected with the cDNA for the human dopamine transporter (hDAT), human norepinephrine transporter (hNET), or human serotonin transporter (hSERT).

  • Homogenization: Cells are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a tissue homogenizer.

  • Centrifugation: The homogenate is centrifuged at low speed to remove nuclei and large debris. The resulting supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.

  • Washing and Storage: The membrane pellet is washed with fresh buffer and centrifuged again. The final pellet is resuspended in a buffer containing a cryoprotectant (e.g., sucrose) and stored at -80°C until use. Protein concentration is determined using a standard protein assay (e.g., BCA assay).

Radioligand Binding Assay
  • Assay Buffer: A suitable assay buffer is prepared (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Reaction Mixture: The assay is typically performed in a 96-well plate format. Each well contains:

    • A fixed amount of membrane preparation (e.g., 10-50 µg of protein).

    • A specific radioligand at a concentration near its dissociation constant (Kd). For example:

      • DAT: [³H]WIN 35,428

      • NET: [³H]Nisoxetine

      • SERT: [³H]Paroxetine

    • Varying concentrations of the unlabeled test compound (i.e., the piperidine stereoisomers).

    • For determining non-specific binding, a high concentration of a known potent inhibitor for the respective transporter is added instead of the test compound.

  • Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

  • Washing: The filters are washed rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.

Data Analysis
  • Specific Binding Calculation: Specific binding is calculated by subtracting the non-specific binding (counts in the presence of a high concentration of a competing ligand) from the total binding (counts in the absence of a competing ligand).

  • IC50 Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.

  • Ki Calculation: The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.

Conclusion

The stark differences in the pharmacological properties of methylphenidate stereoisomers underscore the critical importance of considering stereochemistry in drug design and development. The d-threo isomer is the pharmacologically active component, exhibiting significantly higher affinity for the dopamine and norepinephrine transporters compared to the l-threo and erythro isomers. This stereoselectivity highlights the precise three-dimensional interactions required for a ligand to bind effectively to its biological target. For researchers in the pharmaceutical sciences, a thorough understanding and characterization of the pharmacological profiles of individual stereoisomers are essential for the development of safer and more effective medicines. The methodologies outlined in this guide provide a framework for such investigations, enabling a data-driven approach to drug discovery.

References

Validating Biological Assays for Fluorinated Heterocyclic Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often leading to compounds with enhanced potency, metabolic stability, and favorable pharmacokinetic profiles. Consequently, robust and reliable biological assays are paramount for the validation and advancement of these promising drug candidates. This guide provides a comparative overview of key biological assays used to evaluate fluorinated heterocyclic compounds, complete with experimental data, detailed protocols, and visual representations of relevant signaling pathways and workflows.

Data Presentation: Comparative Efficacy of Fluorinated Heterocyclic Compounds

The following tables summarize the biological activity of various fluorinated heterocyclic compounds across different assays and cell lines, providing a clear comparison of their potency.

Table 1: Comparative Cytotoxicity (IC50, µM) of Fluorinated Compounds in Various Human Cancer Cell Lines

Compound ClassFluorinated Heterocycle ExampleA549 (Lung)MCF-7 (Breast)HCT-116 (Colon)HepG-2 (Liver)Reference
PhenylhydrazinesCompound 6 (5 fluorine atoms)0.64---[1]
PyranoquinolinonesCompound 7b (trifluoromethoxy group)-8.061.82-[2]
HexahydroquinolinesCompound 6i---7.2 (Ishikawa)
HexahydroquinolinesCompound 6l--9.66 (Caco-2)-
HexahydroquinolinesCompound 6o--13.54-

Table 2: Comparative Antiviral Activity (EC50, µM) of Fluorinated Heterocyclic Compounds

Compound ClassFluorinated Heterocycle ExampleVirusAssay TypeEC50 (µM)Reference
Triazole-based fluoro-arabinofuranosidesCompound 1aHIV-1Replication Assay0.09
Triazole-based fluoro-arabinofuranosidesCompound 1bHIV-1Replication Assay0.083
Triazole-based fluoro-arabinofuranosidesCompound 1eHIV-1Replication Assay0.08
Indole derivativesCompound 22-Inhibition Assay0.00014
Indole derivativesCompound 23n-Inhibition Assay0.0000058

Table 3: Comparative Kinase Inhibitory Activity (IC50, nM) of Fluorinated Heterocyclic Compounds

Compound ClassFluorinated Heterocycle ExampleKinase TargetAssay TypeIC50 (nM)Reference
IndazolesCompound 51 (4-fluoro)ROCK1In vitro bioassay2500
IndazolesCompound 52 (6-fluoro)ROCK1In vitro bioassay14

Experimental Protocols

Detailed methodologies for key assays are provided below to ensure reproducibility and aid in the selection of the most appropriate validation strategy.

Cytotoxicity Assay: MTT Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well plates

  • Fluorinated heterocyclic compounds

  • Target cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the fluorinated compounds in culture medium. Add 100 µL of the compound dilutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).

Kinase Inhibition Assay: Radiometric Assay

This assay measures the transfer of a radiolabeled phosphate group from [γ-³³P]ATP to a specific substrate by the target kinase.

Materials:

  • Target kinase and its specific substrate

  • Fluorinated heterocyclic compounds

  • [γ-³³P]ATP

  • Kinase reaction buffer

  • Phosphocellulose paper

  • Phosphoric acid

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the kinase reaction mixture containing the kinase, its substrate, and the kinase reaction buffer.

  • Compound Addition: Add the fluorinated heterocyclic compound at various concentrations. Include a no-inhibitor control.

  • Initiate Reaction: Start the reaction by adding [γ-³³P]ATP.

  • Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).

  • Spotting: Spot a portion of each reaction mixture onto phosphocellulose paper.

  • Washing: Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Quantification: Measure the radioactivity on the phosphocellulose paper using a scintillation counter.

  • Data Analysis: Determine the percentage of kinase inhibition for each compound concentration and calculate the IC50 value.

Antiviral Assay: Plaque Reduction Assay

This assay determines the concentration of an antiviral compound that reduces the number of viral plaques by 50%.

Materials:

  • Host cell line susceptible to the virus (e.g., Vero cells)

  • Virus stock

  • Fluorinated heterocyclic compounds

  • Cell culture medium

  • Agarose or methylcellulose overlay

  • Crystal violet staining solution

Procedure:

  • Cell Monolayer Preparation: Seed host cells in 6-well plates and grow until a confluent monolayer is formed.[3][4]

  • Virus Dilution and Compound Treatment: Prepare serial dilutions of the virus. Pre-incubate the virus dilutions with various concentrations of the fluorinated compound for 1 hour at 37°C.

  • Infection: Remove the culture medium from the cell monolayers and infect the cells with the virus-compound mixtures.[4]

  • Adsorption: Allow the virus to adsorb for 1-2 hours at 37°C.[4]

  • Overlay: Remove the inoculum and overlay the cell monolayer with a medium containing agarose or methylcellulose to restrict virus spread to adjacent cells. This overlay medium should also contain the respective concentrations of the fluorinated compound.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Plaque Visualization: Fix the cells and stain with crystal violet to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the no-compound control and determine the EC50 value.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways often targeted by fluorinated heterocyclic compounds and a typical experimental workflow for their biological validation.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth promotes FluorinatedCompound Fluorinated Heterocyclic Compound FluorinatedCompound->PI3K

Caption: PI3K/AKT/mTOR Signaling Pathway with a potential inhibition point for a fluorinated heterocyclic compound.

Rho_Kinase_Pathway GPCR GPCR RhoA RhoA-GTP GPCR->RhoA activates ROCK ROCK RhoA->ROCK activates MLC_Phosphatase MLC Phosphatase ROCK->MLC_Phosphatase inhibits MLC Myosin Light Chain (MLC) ROCK->MLC phosphorylates MLC_Phosphatase->MLC dephosphorylates Actomyosin_Contraction Actomyosin Contraction MLC->Actomyosin_Contraction FluorinatedCompound Fluorinated Heterocyclic Compound FluorinatedCompound->ROCK

Caption: Rho Kinase (ROCK) Signaling Pathway, a key regulator of the cytoskeleton, showing a potential point of inhibition.

GSK3B_Pathway Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3B_Complex Axin/APC/GSK-3β Complex Dishevelled->GSK3B_Complex inhibits Beta_Catenin β-catenin GSK3B_Complex->Beta_Catenin phosphorylates for GSK3B GSK-3β Degradation Degradation Beta_Catenin->Degradation Gene_Transcription Gene Transcription Beta_Catenin->Gene_Transcription FluorinatedCompound Fluorinated Heterocyclic Compound FluorinatedCompound->GSK3B

Caption: Wnt/β-catenin Signaling Pathway, highlighting the role of GSK-3β as a potential therapeutic target.

Experimental_Workflow cluster_0 In Vitro Assays cluster_1 Data Analysis cluster_2 Lead Optimization Cytotoxicity Cytotoxicity Assay (e.g., MTT) IC50 IC50 / EC50 Determination Cytotoxicity->IC50 Biochemical Biochemical Assay (e.g., Kinase Inhibition) Biochemical->IC50 CellBased Cell-Based Assay (e.g., Antiviral Plaque Assay) CellBased->IC50 Selectivity Selectivity Profiling IC50->Selectivity SAR Structure-Activity Relationship (SAR) Selectivity->SAR ADMET ADMET Profiling SAR->ADMET End Lead Candidate ADMET->End Start Fluorinated Compound Library Start->Cytotoxicity Start->Biochemical Start->CellBased

Caption: A generalized experimental workflow for the validation of a library of fluorinated heterocyclic compounds.

References

The Strategic Advantage of Fluorination: A Comparative Guide to 5-Fluoro-2-methylpiperidine in Drug Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in modern medicinal chemistry, featuring prominently in a vast array of approved therapeutics. The strategic introduction of halogen atoms onto this privileged structure offers a powerful tool to modulate a molecule's physicochemical properties, pharmacokinetic profile, and ultimately, its biological activity. Among these, fluorine stands out for its unique electronic properties and small size. This guide provides a comprehensive comparison of 5-Fluoro-2-methylpiperidine with other halogenated piperidines, supported by established principles in drug design and detailed experimental methodologies.

Physicochemical Properties: A Comparative Analysis

Table 1: Predicted Physicochemical Properties of Halogenated 2-Methylpiperidines

CompoundHalogenElectronegativity of Halogen (Pauling Scale)Predicted LogPPredicted pKaRationale
2-MethylpiperidineH2.20BaselineBaselineUnsubstituted reference compound.
This compoundF3.98Baseline + 0.1 to 0.3LoweredFluorine is the most electronegative element, leading to a significant inductive electron-withdrawing effect, which lowers the basicity of the piperidine nitrogen. Its small size results in a modest increase in lipophilicity.
5-Chloro-2-methylpiperidineCl3.16Baseline + 0.5 to 0.8Slightly LoweredChlorine is less electronegative than fluorine, resulting in a less pronounced decrease in pKa. Its larger size contributes more significantly to an increase in lipophilicity compared to fluorine.
5-Bromo-2-methylpiperidineBr2.96Baseline + 0.8 to 1.2Minimally LoweredBromine has electronegativity similar to carbon, leading to a minimal inductive effect on pKa. Its large size and polarizability substantially increase lipophilicity.

Impact on Metabolic Stability and Biological Activity

Halogenation is a widely employed strategy to enhance the metabolic stability of drug candidates by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. The carbon-halogen bond strength is a key determinant of this effect.

Table 2: Predicted Metabolic Stability and Receptor Binding Affinity

CompoundC-Halogen Bond Strength (kcal/mol)Predicted Metabolic StabilityPredicted Receptor Binding AffinityRationale
2-MethylpiperidineC-H: ~98BaselineBaselineThe C-H bond is susceptible to enzymatic oxidation.
This compoundC-F: ~116Significantly IncreasedPotentially IncreasedThe high strength of the C-F bond makes it highly resistant to metabolic cleavage. Fluorine can also engage in favorable interactions with protein targets (e.g., hydrogen bonds, dipole-dipole), potentially enhancing binding affinity.
5-Chloro-2-methylpiperidineC-Cl: ~81Moderately IncreasedVariableThe C-Cl bond is stronger than a C-H bond but weaker than a C-F bond, offering a moderate improvement in metabolic stability. The larger size of chlorine can lead to steric clashes in a binding pocket but can also participate in halogen bonding.
5-Bromo-2-methylpiperidineC-Br: ~68Minimally IncreasedVariableThe C-Br bond is the weakest among the halogens, offering the least protection against metabolism. Bromine is an effective halogen bond donor, which can significantly enhance binding affinity if the geometry is favorable.

Experimental Protocols

To empirically determine the properties discussed above, the following experimental protocols are commonly employed in drug discovery.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

Methodology:

  • Preparation of Reagents:

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Pooled liver microsomes (e.g., human, rat) stored at -80°C.

    • Phosphate buffer (e.g., 100 mM, pH 7.4).

    • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Quenching solution (e.g., ice-cold acetonitrile containing an internal standard).

  • Incubation:

    • Thaw liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.

    • Pre-warm the microsomal suspension and the NADPH regenerating system at 37°C.

    • Add the test compound to the microsomal suspension to a final concentration of, for example, 1 µM, and pre-incubate for 5 minutes at 37°C.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and add it to the quenching solution to stop the reaction.

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg/mL microsomal protein).

Competitive Radioligand Binding Assay

This assay determines the affinity of a test compound for a specific receptor.

Methodology:

  • Preparation of Reagents:

    • Cell membranes expressing the receptor of interest.

    • Radioligand specific for the receptor (e.g., [³H]-ligand).

    • Assay buffer (e.g., Tris-HCl with appropriate ions).

    • Unlabeled competitor (the test compound) at various concentrations.

    • Wash buffer (ice-cold).

  • Incubation:

    • In a 96-well plate, add the cell membranes, radioligand (at a concentration close to its Kd), and varying concentrations of the unlabeled test compound.

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Detection:

    • Dry the filter mat and add a scintillation cocktail.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Potential Therapeutic Intervention

Piperidine-containing molecules are known to modulate a variety of signaling pathways implicated in diseases such as cancer and inflammation. Two key pathways are the PI3K/Akt and NF-κB pathways. The introduction of a this compound moiety could be envisioned to enhance the potency or selectivity of an inhibitor targeting a kinase or other protein within these cascades.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers.

PI3K_Akt_Pathway cluster_membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Drug 5-Fluoro-2-methyl- piperidine Inhibitor Drug->PI3K Inhibition

Caption: PI3K/Akt signaling pathway with hypothetical drug inhibition.

NF-κB Signaling Pathway

The NF-κB pathway plays a central role in regulating inflammatory responses and cell survival. Its aberrant activation is associated with chronic inflammatory diseases and cancer.

NFkB_Pathway cluster_cytoplasm Cytoplasm Receptor Receptor (e.g., TNFR) IKK_complex IKK Complex Receptor->IKK_complex IkB IκB IKK_complex->IkB phosphorylates Proteasome Proteasome IkB->Proteasome degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocation Transcription Gene Transcription (Inflammation, Survival) Drug 5-Fluoro-2-methyl- piperidine Inhibitor Drug->IKK_complex Inhibition

Spectroscopic Comparison of Cis and Trans Isomers of 5-Fluoro-2-methylpiperidine: A Predictive Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the expected spectroscopic differences between the cis and trans diastereomers of 5-Fluoro-2-methylpiperidine. The key to differentiating these isomers lies in the distinct spatial relationships between the fluorine and methyl substituents and the resulting impact on their spectroscopic signatures.

Predictive Data Comparison

The following tables summarize the predicted spectroscopic data for the cis and trans isomers. These predictions are based on the assumption of a chair conformation for the piperidine ring. In the more stable conformation, the trans isomer is expected to have both the methyl group and the fluorine atom in equatorial positions (2e, 5e), while the cis isomer would have one substituent in an axial and the other in an equatorial position (e.g., 2e, 5a or 2a, 5e).

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Spectroscopic Data

¹H NMR

Isomer Predicted Chemical Shift (δ) Ranges (ppm) Key Predicted Coupling Constants (J) (Hz)
cis-5-Fluoro-2-methylpiperidine H2: ~2.6-2.8; H5: ~4.5-4.8 (multiplet); H6eq: ~2.9-3.1; H6ax: ~2.4-2.6; CH₃: ~1.0-1.2 (doublet) ³J(H,H) for H5 (axial) with vicinal protons: small (2-5 Hz); ³J(H,F) for H5 (axial) with F (equatorial): small (10-20 Hz); ²J(H,F) for geminal protons on C5: large (~45-50 Hz)

| trans-5-Fluoro-2-methylpiperidine | H2: ~2.5-2.7; H5: ~4.2-4.5 (multiplet); H6eq: ~3.0-3.2; H6ax: ~2.5-2.7; CH₃: ~1.1-1.3 (doublet) | ³J(H,H) for H5 (axial) with vicinal protons (H4ax, H6ax): large (8-12 Hz); ³J(H,F) for H5 (axial) with F (equatorial): small (10-20 Hz); ²J(H,F) for geminal protons on C5: large (~45-50 Hz) |

¹³C NMR

Isomer Predicted Chemical Shift (δ) Ranges (ppm) Key Predicted Coupling Constants (J) (Hz)
cis-5-Fluoro-2-methylpiperidine C2: ~52-54; C3: ~33-35; C4: ~28-30; C5: ~88-91; C6: ~45-47; CH₃: ~20-22 ¹J(C,F) for C5: large (170-180 Hz); ²J(C,F) for C4 and C6: medium (15-25 Hz)

| trans-5-Fluoro-2-methylpiperidine | C2: ~53-55; C3: ~34-36; C4: ~29-31; C5: ~89-92; C6: ~46-48; CH₃: ~21-23 | ¹J(C,F) for C5: large (170-180 Hz); ²J(C,F) for C4 and C6: medium (15-25 Hz) |

¹⁹F NMR

Isomer Predicted Chemical Shift (δ) Range (ppm) Key Predicted Coupling Patterns
cis-5-Fluoro-2-methylpiperidine ~ -180 to -190 Complex multiplet due to coupling with geminal and vicinal protons. Coupling constants will depend on the axial/equatorial position of the fluorine.

| trans-5-Fluoro-2-methylpiperidine | ~ -185 to -195 | Complex multiplet. The key difference from the cis isomer will be the magnitude of the ³J(H,F) coupling to the vicinal protons, reflecting different dihedral angles. |

Table 2: Predicted Infrared (IR) Spectroscopy Data
Vibrational Mode Predicted Wavenumber (cm⁻¹) for both Isomers Notes
N-H Stretch3300 - 3350 (weak to medium)Typical for a secondary amine.
C-H Stretch (aliphatic)2850 - 2960 (strong)From the piperidine ring and methyl group.
N-H Bend1590 - 1650 (variable)
C-F Stretch1050 - 1150 (strong)The exact position may vary slightly between isomers. This is a key distinguishing feature.
Fingerprint Region< 1500The pattern of peaks in this region will be unique for each isomer but is difficult to predict accurately.
Table 3: Predicted Mass Spectrometry (MS) Fragmentation Data
Isomer Predicted Molecular Ion (M⁺) Predicted Key Fragment Ions (m/z)
cis & trans 117.0954 (for C₆H₁₂FN)[M]⁺ : 117[M-CH₃]⁺ : 102 (Loss of the methyl group)[M-F]⁺ : 98 (Loss of fluorine radical)[M-HF]⁺ : 97 (Elimination of hydrogen fluoride)Other fragments resulting from ring opening and cleavage.
Differentiation The mass-to-charge ratios of the fragments will be identical for both isomers. Differentiation may be possible based on the relative abundances of fragment ions, which are influenced by the stereochemistry and stability of the precursor ion. This typically requires careful analysis and comparison with authenticated standards.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of the title compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of ¹H, ¹³C, and ¹⁹F detection.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, sufficient number of scans for good signal-to-noise (e.g., 16-64), relaxation delay of 1-2 seconds.

    • Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton coupling networks and confirm assignments.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of ~200 ppm, a larger number of scans may be needed (e.g., 1024 or more), relaxation delay of 2-5 seconds.

    • An APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH₂, and CH₃ groups.

  • ¹⁹F NMR Acquisition:

    • Acquire a one-dimensional fluorine spectrum. This can be done with or without proton decoupling to observe H-F couplings.

    • The chemical shift range for fluorine is large, so a spectral width of ~250-300 ppm centered around -150 ppm is a reasonable starting point.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • For liquid samples, a thin film can be prepared between two NaCl or KBr plates.

    • For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

    • Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples with minimal preparation.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or pure KBr pellet).

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample (in a volatile solvent like methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled to a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Use a suitable ionization technique. Electron Ionization (EI) is common for GC-MS and provides detailed fragmentation patterns. Electrospray Ionization (ESI) is common for LC-MS and typically provides the protonated molecular ion [M+H]⁺ with less fragmentation.

  • Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap) to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition: Acquire a full scan mass spectrum to identify the molecular ion and major fragment ions. For more detailed structural analysis, tandem mass spectrometry (MS/MS) can be performed by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a characteristic fragmentation spectrum.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the synthesis, separation, and spectroscopic characterization of the cis and trans isomers of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Separation cluster_analysis Spectroscopic Analysis cluster_conclusion Data Interpretation & Conclusion Start Precursor: 5-Fluoro-2-methylpyridine Reduction Catalytic Hydrogenation (e.g., H₂, PtO₂) Start->Reduction Mixture Mixture of cis and trans This compound Reduction->Mixture Separation Chromatographic Separation (e.g., Column Chromatography or HPLC) Mixture->Separation Isomers Isolated Isomers Separation->Isomers Cis cis Isomer Isomers->Cis Fraction 1 Trans trans Isomer Isomers->Trans Fraction 2 NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D) Cis->NMR IR IR Spectroscopy Cis->IR MS Mass Spectrometry (EI or ESI) Cis->MS Trans->NMR Trans->IR Trans->MS Compare Compare Spectra: - Chemical Shifts (δ) - Coupling Constants (J) - Absorption Bands (cm⁻¹) - Fragmentation (m/z) NMR->Compare IR->Compare MS->Compare Structure Structural Elucidation & Stereochemical Assignment Compare->Structure

Caption: Workflow for synthesis, separation, and spectroscopic differentiation of piperidine isomers.

Assessing the Metabolic Stability of 5-Fluoro-2-methylpiperidine In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance various pharmacokinetic properties, including metabolic stability. This guide provides a comparative assessment of the in vitro metabolic stability of 5-Fluoro-2-methylpiperidine against its non-fluorinated counterpart and other fluorinated analogs. By understanding the metabolic fate of this compound, researchers can make more informed decisions during the drug discovery and development process.

Comparative Metabolic Stability Data

The following table summarizes hypothetical, yet representative, in vitro metabolic stability data for this compound and related compounds in human liver microsomes (HLM). This data illustrates the expected impact of fluorination on metabolic clearance. Increased metabolic stability is generally observed with the introduction of a fluorine atom, as the carbon-fluorine bond is highly resistant to cleavage by metabolic enzymes.[1] However, the position of the fluorine atom can influence this effect, and in some cases, increased lipophilicity due to fluorination might lead to a higher rate of oxidation.[2]

CompoundHalf-Life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg protein)
2-Methylpiperidine1546.2
This compound 45 15.4
4-Fluoro-2-methylpiperidine3818.2

Note: The data presented in this table is illustrative and intended for comparative purposes. Actual experimental values may vary.

Experimental Protocols

Accurate assessment of in vitro metabolic stability is crucial for predicting the in vivo pharmacokinetic profile of a drug candidate. The following are detailed protocols for two standard assays: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.

Liver Microsomal Stability Assay

This assay is a common initial screen to evaluate the susceptibility of a compound to Phase I metabolic enzymes, primarily cytochrome P450s (CYPs).[3]

Materials:

  • Test compound (this compound)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (containing an internal standard for analytical purposes)

  • Control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)

  • Incubator, centrifuge, and LC-MS/MS system

Procedure:

  • Preparation: Prepare a working solution of the test compound and control compounds in a suitable solvent (e.g., DMSO, acetonitrile). The final concentration of the organic solvent in the incubation mixture should typically be less than 1%.

  • Incubation Mixture: In a microcentrifuge tube, combine the phosphate buffer, the NADPH regenerating system, and the human liver microsomes. Pre-warm this mixture at 37°C for 5-10 minutes.

  • Initiation of Reaction: Add the test compound to the pre-warmed incubation mixture to initiate the metabolic reaction. The final concentration of the test compound is typically around 1 µM.

  • Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Termination of Reaction: The reaction in each aliquot is stopped by adding ice-cold acetonitrile containing an internal standard. This step also serves to precipitate the microsomal proteins.

  • Sample Processing: The samples are centrifuged to pellet the precipitated proteins.

  • Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the resulting line is used to calculate the half-life (t1/2) and the intrinsic clearance (CLint).

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability as hepatocytes contain both Phase I and Phase II metabolic enzymes and their necessary cofactors in a more physiologically relevant environment.

Materials:

  • Test compound (this compound)

  • Cryopreserved human hepatocytes

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • Acetonitrile (containing an internal standard)

  • Control compounds

  • Incubator with orbital shaker, centrifuge, and LC-MS/MS system

Procedure:

  • Hepatocyte Preparation: Thaw the cryopreserved hepatocytes according to the supplier's instructions and resuspend them in the incubation medium to a specific cell density (e.g., 1 million viable cells/mL).

  • Incubation Setup: In a multi-well plate, add the hepatocyte suspension to each well.

  • Compound Addition: Add the test compound and control compounds to the wells to initiate the metabolic reaction.

  • Incubation: Incubate the plate at 37°C in a humidified incubator, often with gentle shaking.

  • Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), take aliquots from the wells.

  • Reaction Quenching: Stop the reaction by adding ice-cold acetonitrile with an internal standard to each aliquot.

  • Sample Processing: Centrifuge the samples to pellet cell debris.

  • Analysis: Analyze the supernatant using LC-MS/MS to determine the concentration of the parent compound.

  • Data Analysis: Similar to the microsomal assay, calculate the half-life and intrinsic clearance from the disappearance of the parent compound over time.

Visualizing the Experimental Workflow and Metabolic Pathways

To further clarify the experimental process and the potential metabolic fate of this compound, the following diagrams are provided.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Test Compound & Control Solutions E Initiate Reaction: Add Test Compound A->E B Prepare Incubation Buffer with Cofactors (NADPH) D Pre-warm Microsome/ Cofactor Mixture (37°C) B->D C Thaw & Prepare Liver Microsomes C->D D->E F Incubate at 37°C E->F G Sample at Multiple Time Points F->G H Quench Reaction with Acetonitrile (+ Internal Std) G->H I Centrifuge to Pellet Protein H->I J Analyze Supernatant by LC-MS/MS I->J K Calculate t1/2 and CLint J->K

In Vitro Microsomal Stability Assay Workflow.

The piperidine ring is susceptible to several metabolic transformations. The presence of a fluorine atom can block or alter these metabolic pathways.

G cluster_pathways Potential Metabolic Pathways parent Piperidine-Containing Compound N_dealkylation N-dealkylation parent->N_dealkylation CYP3A4, CYP2D6 Oxidation Ring α-Oxidation (to Lactam) parent->Oxidation CYP Enzymes N_oxidation N-oxidation parent->N_oxidation CYP, FMO Ring_opening Ring Opening parent->Ring_opening CYP Enzymes

Potential Metabolic Pathways of Piperidine Derivatives.

Conclusion

The in vitro metabolic stability of this compound is a critical parameter for its development as a potential drug candidate. The strategic placement of a fluorine atom is generally expected to enhance metabolic stability by blocking sites of metabolism. However, experimental verification through robust in vitro assays, such as the liver microsomal and hepatocyte stability assays detailed in this guide, is essential. The data and protocols provided herein offer a framework for researchers to design and interpret studies aimed at characterizing the metabolic profile of novel fluorinated piperidine compounds.

References

comparative analysis of catalysts for fluoropyridine hydrogenation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selective hydrogenation of fluoropyridines to the corresponding fluoropiperidines is a critical transformation in medicinal chemistry, as the resulting saturated heterocycles are key building blocks in a vast array of pharmaceuticals. The choice of catalyst for this process is paramount, directly influencing yield, stereoselectivity, and functional group tolerance. This guide provides a comparative analysis of common catalysts used for fluoropyridine hydrogenation, supported by experimental data, to aid researchers in selecting the optimal catalytic system for their specific needs.

Performance Comparison of Catalysts

The following table summarizes the performance of various catalysts in the hydrogenation of fluoropyridines. It is important to note that direct comparison can be challenging due to the variety of substrates and reaction conditions reported in the literature.

CatalystSubstrateProductYield (%)Diastereomeric Ratio (cis:trans)Key Reaction ConditionsReference
Palladium
20 wt% Pd(OH)₂/C3-FluoropyridineCbz-3-fluoropiperidine85>20:150 bar H₂, aq. HCl, MeOH, 60 °C, 16 h[1]
20 wt% Pd(OH)₂/C5-Fluoro-2-phenylpyridineCbz-5-fluoro-2-phenylpiperidine72>20:150 bar H₂, aq. HCl, MeOH, 60 °C, 16 h[1]
Rhodium
Rh₂O₃3-Fluoropyridine3-Fluoropiperidine>99-5 bar H₂, TFE, 40 °C, 4 h
Rh₂O₃2-Chloro-5-fluoropyridine2-Chloro-5-fluoropiperidine>99-5 bar H₂, TFE, 40 °C, 4 h
Ruthenium
Ru/C2,6-Lutidinecis-2,6-Dimethylpiperidine>9593:750 bar H₂, HFIP, 100 °C, 16 h
Iridium
[Ir(COD)Cl]₂/SegPhos2,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile2,7-diphenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile92 (95% ee)-1000 psi H₂, TCCA, Cu(OTf)₂, DCE, 30 °C, 40 h[2]

Note: Data for Ruthenium and Iridium catalysts on fluoropyridine substrates is limited in the reviewed literature; examples on related N-heterocycles are provided for a general indication of their activity.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Palladium-Catalyzed Hydrogenation of 3-Fluoropyridine

This protocol is adapted from the work of Glorius and coworkers for the heterogeneous hydrogenation of fluoropyridines using a palladium catalyst with a Brønsted acid additive.[1]

Materials:

  • 3-Fluoropyridine

  • 20 wt% Palladium hydroxide on carbon (Pd(OH)₂/C)

  • Methanol (MeOH)

  • Aqueous Hydrochloric Acid (HCl)

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Hydrogen gas (H₂)

  • Autoclave reactor with a stirrer

Procedure:

  • To a glass liner for the autoclave, add 3-fluoropyridine (1.0 mmol) and methanol (4.0 mL).

  • Carefully add 20 wt% Pd(OH)₂/C (10 mol% Pd).

  • Add aqueous HCl (1.2 M, 1.0 mL, 1.2 mmol).

  • Place the glass liner inside the autoclave and seal the reactor.

  • Purge the autoclave with hydrogen gas three times.

  • Pressurize the reactor to 50 bar with hydrogen gas.

  • Stir the reaction mixture at 60 °C for 16 hours.

  • After cooling to room temperature, carefully vent the reactor.

  • Filter the reaction mixture through a pad of celite to remove the catalyst, washing with methanol.

  • Concentrate the filtrate under reduced pressure.

  • The crude product is then subjected to in situ protection with Cbz-Cl and NaHCO₃ for easier purification and characterization.

Protocol 2: Rhodium-Catalyzed Hydrogenation of 3-Fluoropyridine

This protocol is based on the findings of Xiao and coworkers using a commercially available rhodium oxide catalyst under mild conditions.

Materials:

  • 3-Fluoropyridine

  • Rhodium(III) oxide (Rh₂O₃)

  • 2,2,2-Trifluoroethanol (TFE)

  • Hydrogen gas (H₂)

  • Glass vial with a stirrer bar

  • Hydrogenation reactor

Procedure:

  • Add 3-fluoropyridine (0.8 mmol) and Rh₂O₃ (1 mg, 0.5 mol%) to a glass vial equipped with a stirrer bar.

  • Degas the vial by applying vacuum and backfilling with an inert gas (e.g., argon) three times.

  • Add trifluoroethanol (1 mL) to the vial.

  • Place the vial in a hydrogenation reactor.

  • Pressurize the reactor with hydrogen gas to 5 bar.

  • Stir the reaction mixture at 40 °C for 4 hours.

  • After cooling to room temperature, carefully vent the reactor.

  • The reaction mixture can be analyzed directly by NMR spectroscopy using an internal standard to determine the yield.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the catalytic hydrogenation of fluoropyridines.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis A Weigh Substrate & Catalyst B Add Solvent A->B C Seal Reactor B->C D Purge with H₂ C->D E Pressurize & Heat D->E F Monitor Reaction E->F G Cool & Vent F->G H Filter Catalyst G->H I Product Isolation H->I J Characterization (NMR, GC-MS) I->J

A general experimental workflow for fluoropyridine hydrogenation.
Factors Influencing Catalyst Performance

The selection of a catalyst and reaction conditions is a multifactorial decision, as illustrated in the diagram below.

G center Catalyst Performance (Yield, Selectivity) Metal Metal Center (Pd, Rh, Ru, Ir) center->Metal Ligand Ligand/ Support center->Ligand Loading Catalyst Loading center->Loading Structure Fluoropyridine Structure center->Structure FuncGroup Functional Groups center->FuncGroup Solvent Solvent center->Solvent Pressure H₂ Pressure center->Pressure Temp Temperature center->Temp Additive Additive (e.g., Acid) center->Additive

Key factors influencing the performance of hydrogenation catalysts.

References

Validating the Purity of 5-Fluoro-2-methylpiperidine: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

The rigorous assessment of chemical purity is a cornerstone of scientific research and pharmaceutical development.[1][2] For novel compounds like 5-Fluoro-2-methylpiperidine, a fluorinated piperidine derivative with potential applications in medicinal chemistry, establishing a robust analytical method to determine purity is paramount. This guide provides a detailed comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) with other key analytical techniques, offering researchers the data and protocols needed to make informed decisions for purity validation.

The primary goal of a purity method is to ensure the analytical procedure is suitable for its intended purpose, confirming the identity, quality, and purity of the substance.[1] This involves demonstrating selectivity, sensitivity, and accuracy in detecting and quantifying the main component and any potential impurities, including isomers, starting materials, or degradation products.[3][4]

Primary Technique: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS stands as a gold standard for the analysis of non-volatile and semi-volatile small molecules due to its high sensitivity, specificity, and broad applicability.[5] The technique combines the powerful separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry, providing both retention time and mass-to-charge ratio data for confident peak identification and quantification.

Illustrative Experimental Protocol: HPLC-MS

This protocol is a representative method for the purity analysis of this compound.

  • Instrumentation:

    • HPLC System: A standard UHPLC/HPLC system equipped with a binary pump, autosampler, and column thermostat.

    • Mass Spectrometer: A single quadrupole or tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an Electrospray Ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 2 µL.

    • Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile/Water to a concentration of 1 mg/mL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: ESI Positive.

    • Scan Range: m/z 50-500.

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 300°C.

    • Nebulizer Pressure: 45 psi.

Workflow for HPLC-MS Purity Validation

The following diagram illustrates the typical workflow for validating the purity of a chemical entity like this compound using HPLC-MS.

HPLC_MS_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. HPLC-MS Analysis cluster_data 3. Data Processing & Reporting prep Weigh & Dissolve This compound (1 mg/mL) hplc Inject Sample into HPLC System prep->hplc separation Chromatographic Separation (C18 Column) hplc->separation ms Ionization (ESI+) & Mass Detection separation->ms integration Peak Integration & Chromatogram Generation ms->integration identification Impurity Identification (Mass-to-Charge Ratio) integration->identification quantification Purity Calculation (% Area Normalization) identification->quantification report Generate Certificate of Analysis quantification->report

A typical workflow for HPLC-MS analysis.

Comparison with Alternative Analytical Techniques

While HPLC-MS is a powerful tool, orthogonal methods are often necessary to build a complete purity profile, as different techniques offer unique advantages.[5]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent technique for volatile and thermally stable compounds.[6] Given that this compound is a relatively small molecule, it is likely amenable to GC analysis.

  • Advantages: High resolution for volatile impurities, cost-effective carrier gases.[6]

  • Limitations: Not suitable for non-volatile or thermally labile impurities. Requires derivatization for certain functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information and is inherently quantitative without the need for identical reference standards for impurities (qNMR).[7] ¹H and ¹⁹F NMR would be particularly relevant for this compound.

  • Advantages: Unambiguous structure elucidation, quantification without impurity standards, non-destructive.[7]

  • Limitations: Relatively low sensitivity compared to MS-based methods.[8][9]

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Due to the stereocenters at positions 2 and 5, this compound can exist as multiple stereoisomers. Chiral HPLC is essential for separating and quantifying these enantiomers and diastereomers, which often have different pharmacological properties.

  • Advantages: Separates stereoisomers, crucial for drugs with chiral centers.

  • Limitations: Requires specialized and often expensive chiral columns; method development can be complex.

Quantitative Data and Performance Comparison

To provide a clear comparison, the following tables summarize the performance characteristics of each technique and present illustrative data for a hypothetical batch analysis.

Table 1: Comparison of Key Performance Characteristics

ParameterHPLC-MSGC-MSNMR SpectroscopyChiral HPLC (UV Detection)
Selectivity High (Separation + Mass)High (Separation + Mass)Very High (Structural)High (for Stereoisomers)
Sensitivity (LOD/LOQ) Very High (pg-ng/mL)High (ng/mL)Low (~µg/mL)[10]Moderate (ng-µg/mL)
Speed of Analysis Moderate (10-30 min)[6]Fast (<15 min)[6]Slow (>15 min per nucleus)Moderate (15-40 min)
Primary Application Broad Purity & Impurity IDVolatile ImpuritiesStructure & Absolute PurityChiral Purity
Sample Volatility Not RequiredRequiredNot RequiredNot Required

Table 2: Illustrative Purity Analysis of a Hypothetical Batch

AnalyteHPLC-MS (% Area)GC-MS (% Area)¹H NMR (% Molar)Chiral HPLC (% Area)
This compound 99.5299.6599.5(cis/trans ratio)
(cis)-Isomer ---98.2
(trans)-Isomer ---1.8
Des-fluoro Impurity 0.150.110.180.15
Starting Material (Volatile) 0.080.240.070.08
Non-volatile Impurity 0.25Not Detected0.250.22
Total Purity 99.52 99.65 99.5 98.2 (cis-isomer)

Data are for illustrative purposes only.

This table highlights how different methods provide complementary information. GC-MS is more sensitive to a volatile starting material, while HPLC-MS uniquely detects a non-volatile impurity. NMR provides a direct molar percentage, and Chiral HPLC resolves the critical stereoisomeric composition.

Decision Framework for Method Selection

Choosing the right analytical technique or combination of techniques depends on the specific goals of the analysis. The following diagram presents a logical framework for this decision-making process.

Method_Selection start Start: Purity Validation of this compound q1 Need to identify and quantify general impurities? start->q1 hplcms Use HPLC-MS (High Sensitivity & Broad Scope) q1->hplcms Yes end_node Comprehensive Purity Profile Established q1->end_node No (Analysis Incomplete) q2 Are volatile impurities a concern? hplcms->q2 gcms Add GC-MS Analysis (Orthogonal Technique) q2->gcms Yes q3 Is absolute structural confirmation or qNMR required? q2->q3 No gcms->q3 nmr Add NMR Spectroscopy (Structure & Molar Purity) q3->nmr Yes q4 Is chiral purity critical? q3->q4 No nmr->q4 chiral Add Chiral HPLC (Separates Stereoisomers) q4->chiral Yes q4->end_node No chiral->end_node

Decision tree for selecting analytical methods.

Conclusion

For the comprehensive purity validation of this compound, HPLC-MS serves as the foundational technique, offering an excellent balance of sensitivity, selectivity, and broad applicability for detecting a wide range of potential impurities. However, a single method is rarely sufficient for full characterization. To create a complete and reliable purity profile suitable for research and drug development, a multi-faceted approach is essential. Integrating orthogonal techniques like GC-MS for volatile contaminants, NMR for structural confirmation and absolute quantification, and Chiral HPLC for stereoisomeric separation ensures the highest level of quality, safety, and regulatory compliance.[2][5]

References

A Comparative Guide to the Conformational Preferences of Fluorinated Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

The introduction of fluorine into piperidine rings is a powerful strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of drug candidates. Fluorine's unique electronic properties significantly influence the conformational equilibrium of the piperidine ring, often leading to a preference for otherwise unfavorable conformations. This guide provides a comparative analysis of the conformational preferences of various fluorinated piperidine derivatives, supported by experimental and computational data.

A systematic study on a range of substituted and protected fluorinated piperidines has revealed that the preference for the fluorine atom to occupy an axial position is a common theme, driven by a combination of factors.[1][2][3][4][5][6][7][8] These include charge-dipole interactions, hyperconjugation, dipole minimization, and steric repulsion.[1][2][5] Solvation and the polarity of the solvent also play a crucial role in determining the conformational outcome.[1][2][3][4][6][7]

Factors Influencing Conformational Preference

The conformational behavior of fluorinated piperidines is a result of the interplay between several stabilizing and destabilizing forces. The following diagram illustrates the key factors that dictate the preference for the axial or equatorial orientation of the fluorine substituent.

G cluster_factors Factors Influencing Conformational Preference F_pref Fluorine Conformational Preference charge_dipole Charge-Dipole Interactions (C-F···H-N+) F_pref->charge_dipole Stabilizes Axial hyperconjugation Hyperconjugation (σC-H → σ*C-F, σC-H → σ*C-N) F_pref->hyperconjugation Stabilizes Axial (Gauche Effect) dipole_minimization Dipole Moment Minimization F_pref->dipole_minimization Solvent Dependent steric_repulsion Steric Repulsion F_pref->steric_repulsion Destabilizes Axial solvation Solvation Effects F_pref->solvation Polar Solvents Favor More Polar Conformer

Caption: Key interactions governing the conformational equilibrium of fluorinated piperidines.

Comparative Data on Conformational Preferences

The following table summarizes the experimentally observed and computationally predicted conformational preferences for a selection of fluorinated piperidine derivatives. The free energy difference (ΔG) between the equatorial and axial conformers is a key indicator of the preferred conformation, with a positive value indicating a preference for the axial conformer.

CompoundN-substituentSolventExperimental Observation (3J(19F,1H) values)Computed ΔG (kcal/mol) (Axial - Equatorial)Predominant Conformer
3-Fluoropiperidine (1) TFAChloroformHigh axial preference+0.3Axial[2][3]
HClWaterHigh axial preference+4.8Axial[3]
HWaterHigh axial preference+1.8Axial[3]
3,5-Difluoropiperidine (2) TFAChloroformHigh axial preference-Axial[2][3]
HClWaterHigh axial preference+8.6Axial[3]
HWaterHigh axial preference+3.9Axial[3]
cis-3-Fluoro-4-methylpiperidine (3) TFAChloroformHigh axial preference-Axial[2][3]
HClWaterHigh axial preference+6.2Axial[3]
HWaterHigh axial preference+3.6Axial[3]
Pivaloyl-3,5-difluoropiperidine (14) PivaloylChloroformEquatorial (3J(3-Fa,4-Ha) = 7.3, 12.5 Hz)-Equatorial[2]
PivaloylDMSOAxial (3J(3-Fa,4-Ha) = 38.5, 40.4 Hz)-Axial[2]
Boc-3,5-difluoropiperidine (15) BocChloroformEquatorial (3J(3-Fa,4-Ha) = 7.3, 12.5 Hz)-Equatorial[2]
BocDMSOAxial (3J(3-Fa,4-Ha) = 38.5, 40.4 Hz)-Axial[2]

TFA = Trifluoroacetamide, Boc = tert-butoxycarbonyl

Experimental Protocols

The conformational preferences summarized above were determined through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods.

NMR Spectroscopy

The primary experimental technique used to determine the conformational preference of the fluorinated piperidine derivatives was 1H and 19F NMR spectroscopy.

Workflow for Conformational Analysis via NMR:

G Sample Fluorinated Piperidine Derivative Dissolve Dissolve in Deuterated Solvent (e.g., CDCl3, D2O) Sample->Dissolve Acquire Acquire 1H and 19F NMR Spectra Dissolve->Acquire Analyze Analyze 3J(19F,1H) Coupling Constants Acquire->Analyze Determine Determine Relative Orientation of Fluorine (Axial vs. Equatorial) Analyze->Determine

Caption: Workflow for NMR-based conformational analysis of fluorinated piperidines.

The relative orientation of the fluorine atom(s) was determined by analyzing the 3J(19F,1H) coupling constants.[1][3] Large coupling constants are indicative of an anti-periplanar relationship between the coupled nuclei, which corresponds to an axial orientation of the fluorine atom, while smaller coupling constants suggest a gauche relationship, indicative of an equatorial fluorine.[2]

Computational Chemistry

To rationalize the experimental findings, the conformational behavior of the fluorinated piperidine derivatives was investigated using computational methods.

Computational Workflow:

G Structure Generate Initial 3D Structures of Axial and Equatorial Conformers Optimize Geometry Optimization (DFT: M06-2X/def2-QZVPP) Structure->Optimize Solvation Incorporate Solvent Effects (PCM Model) Optimize->Solvation Energy Calculate Free Energy (ΔG) of Each Conformer Solvation->Energy Compare Determine Relative Stability and Predict Equilibrium Energy->Compare

Caption: Computational workflow for predicting conformational preferences.

Density Functional Theory (DFT) calculations were performed at the M06-2X/def2-QZVPP level of theory.[1][3] The effect of the solvent was taken into account using a polarizable continuum model (PCM).[1][3] These calculations provided the free energy differences (ΔG) between the axial and equatorial conformers, allowing for a prediction of the dominant species in solution.[1][2][3] The computational results were found to be in good qualitative agreement with the experimental observations.[1][3]

References

Safety Operating Guide

Navigating the Disposal of 5-Fluoro-2-methylpiperidine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of 5-Fluoro-2-methylpiperidine, drawing upon established protocols for hazardous chemical waste management.

Immediate Safety and Handling Precautions:

Prior to initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on safety data sheets for analogous compounds, this includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Waste Identification and Segregation:

Proper characterization and segregation of chemical waste are the foundational steps for safe disposal. This compound should be treated as hazardous waste. It is essential to prevent the mixing of this waste with incompatible materials.

Key Principles for Segregation:

  • Acids and Bases: Store separately.

  • Flammables: Keep away from oxidizers.

  • Cyanides and Sulfides: Must be kept separate from acids.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.

1. Waste Collection:

  • Container Selection: Utilize a designated, leak-proof, and chemically compatible waste container with a secure screw-on cap.[1] Glass or high-density polyethylene (HDPE) containers are generally suitable. The container must be in good condition, free from cracks or deterioration.

  • Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[2] Note any other constituents present in the waste mixture.

  • Accumulation: Collect the waste in the designated container, ensuring not to overfill it. A good practice is to leave at least 10% headspace to allow for vapor expansion.

2. Waste Storage:

  • Satellite Accumulation Area (SAA): Store the hazardous waste container in a designated SAA, which is a location at or near the point of generation.[3] This area must be under the control of the operator of the process generating the waste.

  • Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container, such as a basin or tray, to contain any potential leaks or spills.[1] The secondary container should be capable of holding 110% of the volume of the primary container.[1]

  • Segregation in Storage: Ensure that the stored this compound waste is segregated from incompatible materials as per the guidelines mentioned above.

3. Arranging for Disposal:

  • Contact Environmental Health and Safety (EHS): Once the waste container is full or when the experiment is complete, contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.[2]

  • Documentation: Complete any required hazardous waste disposal forms, providing accurate information about the waste composition and quantity.

Quantitative Data Summary for Hazardous Waste Management:

For easy reference, the following table summarizes key quantitative parameters often associated with hazardous waste disposal in a laboratory setting.

ParameterGuidelineCitation
Container Headspace Leave at least 10% of the container volume empty.
Secondary Containment Capacity Must be able to hold 110% of the primary container's volume.[1]
pH Range for Aqueous Waste (for potential drain disposal, if approved) Typically between 5.5 and 10.5, but verify with local regulations.[4]
Satellite Accumulation Area (SAA) Time Limit (for partially filled containers) May remain in an SAA for up to one year.[3]
Time Limit for Full Containers in SAA Must be removed within three days after becoming full.[3]

Note: Drain disposal of this compound is not recommended without explicit, written permission from EHS, as it is likely not readily biodegradable and may be harmful to aquatic life.[2][5]

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

Figure 1. Disposal Workflow for this compound A Start: Generation of This compound Waste B Is the waste container properly labeled and in good condition? A->B C Select a compatible container and label with 'Hazardous Waste' and full chemical name. B->C No D Place waste in a designated Satellite Accumulation Area (SAA). B->D Yes C->D E Utilize secondary containment. D->E F Is the container full? E->F G Continue to collect waste. F->G No H Contact Environmental Health and Safety (EHS) for pickup. F->H Yes G->F I Complete hazardous waste disposal documentation. H->I J End: Waste is safely removed by EHS. I->J

Figure 1. Disposal Workflow for this compound

Disclaimer: The disposal procedures outlined above are based on general hazardous waste management principles. It is imperative to consult your institution's specific safety protocols and your local, state, and federal regulations to ensure full compliance. Always refer to the Safety Data Sheet (SDS) for the specific chemical you are using, if available.

References

Personal protective equipment for handling 5-Fluoro-2-methylpiperidine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 5-Fluoro-2-methylpiperidine was not located. The following guidance is synthesized from safety data for structurally related compounds, including various substituted piperidines and pyridines. It is imperative to treat this compound as a potentially hazardous substance and to handle it with the utmost care in a controlled laboratory environment.

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling this compound. It is intended for researchers, scientists, and professionals in drug development.

Hazard Summary of Related Compounds

Due to the absence of specific data for this compound, the following table summarizes the hazards identified for similar compounds. This information should be used to infer the potential hazards of this compound.

Hazard ClassificationAssociated Risks
Flammable Liquid May be a flammable liquid and vapor. Keep away from heat, sparks, and open flames. Vapors may form explosive mixtures with air.
Acute Toxicity (Oral) May be harmful if swallowed.
Skin Corrosion/Irritation Can cause skin irritation or severe skin burns.
Serious Eye Damage/Irritation May cause serious eye irritation or damage.
Respiratory Irritation May cause respiratory irritation.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is critical when handling this compound.

Protection TypeRecommended EquipmentStandard
Eye and Face Protection Chemical safety goggles and a face shield.Conforming to EN166 (EU) or NIOSH (US) approved standards.[1][2][3]
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile, neoprene). Inspect gloves prior to use.Follow proper glove removal technique to avoid skin contact.[1]
Body Protection A chemical-resistant laboratory coat or apron. For larger quantities or risk of splashing, chemical-resistant coveralls are recommended.Ensure clothing is regularly inspected and decontaminated or disposed of properly.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate or exposure limits may be exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2][3]Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[2][3]

Operational Plan: Step-by-Step Handling Procedure

1. Engineering Controls:

  • Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[4]

  • Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[2][3]

  • Use explosion-proof electrical and ventilating equipment.[2][3]

2. Safe Handling Practices:

  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe vapors or mists.[1]

  • Wash hands thoroughly after handling the substance.

  • Keep containers tightly closed when not in use and store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[2][3]

  • Use only non-sparking tools and take precautionary measures against static discharge.[2][3]

Spill and Disposal Plan

1. Spill Response:

  • In case of a spill, evacuate the area immediately.

  • Remove all sources of ignition.

  • Ventilate the area.

  • Wear the appropriate PPE as outlined above.

  • Absorb the spill with an inert, non-combustible material such as sand, silica gel, or vermiculite.[3][4]

  • Collect the absorbed material into a suitable, labeled, and sealed container for hazardous waste disposal.

  • Do not allow the spilled chemical to enter drains or waterways.[4]

2. Waste Disposal:

  • Dispose of this compound and any contaminated materials as hazardous waste.

  • All waste disposal must be in accordance with local, state, and federal regulations.[5]

  • Contact a licensed professional waste disposal service to ensure proper disposal.

Experimental Workflow and Safety Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

prep Preparation & Risk Assessment ppe Don Appropriate PPE prep->ppe handling Chemical Handling in Fume Hood ppe->handling spill_check Spill? handling->spill_check spill_response Spill Response Protocol spill_check->spill_response Yes experiment Experimental Procedure spill_check->experiment No spill_response->handling decontamination Decontaminate Work Area & Glassware experiment->decontamination waste Waste Collection (Hazardous) decontamination->waste remove_ppe Remove PPE decontamination->remove_ppe disposal Dispose via Licensed Service waste->disposal remove_ppe->prep Next Experiment

Caption: Safe handling workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.